9-Benzyl-9-azabicyclo[5.3.1]undecan-11-one
Beschreibung
BenchChem offers high-quality 9-Benzyl-9-azabicyclo[5.3.1]undecan-11-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-Benzyl-9-azabicyclo[5.3.1]undecan-11-one including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
9-benzyl-9-azabicyclo[5.3.1]undecan-11-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO/c19-17-15-9-5-2-6-10-16(17)13-18(12-15)11-14-7-3-1-4-8-14/h1,3-4,7-8,15-16H,2,5-6,9-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAKHVQISVLHFSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2CN(CC(C2=O)CC1)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties and Synthetic Landscape of 9-Benzyl-9-azabicyclo[5.3.1]undecan-11-one
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the 9-Azabicyclo[5.3.1]undecane Scaffold
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer precise three-dimensional arrangements of functional groups is paramount. Saturated bicyclic and bridged ring systems have emerged as particularly valuable frameworks, providing conformational rigidity that can enhance binding affinity and selectivity for biological targets.[1] The 9-azabicyclo[5.3.1]undecane core, a key structural motif, is of significant interest due to its unique topology. This guide focuses on a specific derivative of this scaffold, 9-Benzyl-9-azabicyclo[5.3.1]undecan-11-one, a compound that serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. Its structure combines the rigidity of the bicyclic system with the synthetic utility of a ketone functionality and a readily modifiable N-benzyl group.[1] This document provides a comprehensive overview of its chemical properties, discusses relevant synthetic strategies, and explores its potential in the realm of drug discovery.
Core Physicochemical and Structural Properties
9-Benzyl-9-azabicyclo[5.3.1]undecan-11-one is a solid research chemical, and its fundamental properties are summarized below.[1] The molecule's structure is characterized by a bridged nine-membered ring containing a nitrogen atom, with a benzyl group attached to the nitrogen and a ketone at the 11-position.
| Property | Value | Source |
| Molecular Formula | C₁₇H₂₃NO | [1] |
| Molecular Weight | 257.37 g/mol | [1] |
| CAS Number | 1193388-93-0 | |
| Typical Purity | ≥95% | [1] |
The benzyl group serves not only as a common protecting group for the nitrogen atom but also influences the reactivity and conformational preferences of the bicyclic system. The tertiary amine can act as a hydrogen bond acceptor, while the benzyl moiety can engage in hydrophobic and π-stacking interactions, which are crucial for molecular recognition at biological targets.[1]
Caption: Molecular structure of 9-Benzyl-9-azabicyclo[5.3.1]undecan-11-one.
Synthetic Strategies for Azabicyclic Ketones
For illustrative purposes, a well-documented and robust method for the synthesis of a related, smaller ring system, 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one, is the double-Mannich reaction. This one-pot condensation provides a powerful example of how complex bicyclic amines can be assembled from simple acyclic precursors.
Analogous Synthesis: The Double-Mannich Reaction for 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one
This reaction proceeds via the condensation of benzylamine, glutaraldehyde, and acetone dicarboxylic acid.[4] The causality behind this one-pot reaction lies in the sequential formation of two iminium ions from glutaraldehyde and benzylamine, which then undergo intramolecular Mannich-type cyclizations with the enol of acetone dicarboxylic acid, followed by decarboxylation to yield the bicyclic ketone.
Experimental Protocol:
-
Reaction Setup: A multi-necked, jacketed, round-bottomed flask is equipped with a mechanical stirrer, a temperature probe, and an addition funnel. The reaction is conducted under a slow nitrogen flow.[4]
-
Initial Charging: Water and benzylamine are added to the flask and cooled to 0–10 °C.[4]
-
Acidification: 18% sulfuric acid is added slowly while maintaining the temperature between 4–8 °C. This step protonates the benzylamine, making it soluble and preventing unwanted side reactions.[4]
-
Addition of Reagents: Glutaraldehyde (50% aqueous solution) is added, followed by acetone dicarboxylic acid, keeping the temperature below 5 °C.[4]
-
Buffering and Aging: A 9% sodium acetate solution is added over 1.5 hours. The sodium acetate acts as a buffer to maintain the pH in the optimal range for the Mannich reaction. The reaction mixture is aged at 5 °C for 20 hours and then at 25 °C for another 20 hours, allowing for the slow evolution of CO₂ as the decarboxylation proceeds.[4]
-
Workup: The reaction is quenched by adjusting the pH to 2 with sulfuric acid. The aqueous solution is extracted with MTBE to remove organic impurities. The aqueous layer is then basified to pH 8 with 20% sodium carbonate, and the product is extracted with heptane.[4]
-
Isolation: The organic layer is dried over sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.[4] Purity is typically assessed by HPLC and quantitative ¹H NMR.[4]
Caption: Workflow for the Double-Mannich synthesis of an azabicyclic ketone.
Spectroscopic Characterization
While specific spectra for 9-Benzyl-9-azabicyclo[5.3.1]undecan-11-one are not publicly available, its key spectroscopic features can be predicted based on its functional groups and data from analogous structures.
-
Infrared (IR) Spectroscopy: A strong absorption band is expected in the region of 1700-1720 cm⁻¹ due to the C=O stretching vibration of the ketone.
-
¹H NMR Spectroscopy: The spectrum would be complex, with signals for the aromatic protons of the benzyl group appearing in the downfield region (typically δ 7.2-7.4 ppm). The benzylic CH₂ protons would likely appear as a singlet or a pair of doublets around δ 3.5-4.0 ppm. The protons on the bicyclic core would resonate in the aliphatic region (δ 1.0-3.5 ppm), with complex splitting patterns due to the rigid, non-planar structure.
-
¹³C NMR Spectroscopy: The carbonyl carbon would give a characteristic signal in the downfield region (δ > 200 ppm). The aromatic carbons of the benzyl group would appear between δ 125-140 ppm. The aliphatic carbons of the bicyclic framework would resonate in the upfield region (δ 20-70 ppm).
-
Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed at m/z = 257. Key fragmentation patterns would likely involve the loss of the benzyl group (m/z = 91) or cleavage of the bicyclic ring system.
Chemical Reactivity and Derivatization Potential
The chemical reactivity of 9-Benzyl-9-azabicyclo[5.3.1]undecan-11-one is dominated by its three key functional components: the tertiary amine, the benzyl group, and the ketone.
-
N-Benzyl Group: The benzyl group is a versatile protecting group for the nitrogen atom. It is stable to a wide range of reaction conditions but can be removed when desired. The most common method for N-debenzylation is catalytic hydrogenation using a palladium catalyst (e.g., Pd/C or Pd(OH)₂/C) under a hydrogen atmosphere.[4] This reaction is often performed in an acidified solution, as free amines can act as mild catalyst poisons.[5] Oxidative methods can also be employed for deprotection.[6][7] Removal of the benzyl group exposes the secondary amine, which can then be functionalized with a wide variety of substituents to explore structure-activity relationships.
-
Ketone Moiety: The ketone at the 11-position is a prime site for nucleophilic addition reactions. For example, reaction with organometallic reagents such as Grignard or organolithium compounds would lead to the formation of tertiary alcohols.[8][9] This allows for the introduction of diverse alkyl, aryl, or alkynyl groups at this position. The ketone can also be reduced to the corresponding secondary alcohol, which can exhibit a different pharmacological profile than the parent ketone.
-
Tertiary Amine: The nitrogen atom in the bicyclic core is basic and can be protonated to form a salt, which can be advantageous for improving the aqueous solubility of the compound.
Applications in Medicinal Chemistry and Drug Development
The rigid, three-dimensional structure of the 9-azabicyclo[5.3.1]undecane scaffold makes it an attractive template for the design of novel therapeutic agents.[1] By orienting substituents in well-defined spatial arrangements, these scaffolds can achieve high binding affinity and selectivity for specific biological targets.[1]
While specific biological activities for 9-Benzyl-9-azabicyclo[5.3.1]undecan-11-one have not been reported, the therapeutic potential of the broader class of azabicyclic compounds is well-established. For instance, derivatives of the related 9-azabicyclo[3.3.1]nonane have been investigated for their effects on the central nervous system.[1] They have shown utility as monoamine reuptake inhibitors, which are used in the treatment of depression and anxiety.[1] Furthermore, these scaffolds have been explored as ligands for nicotinic and muscarinic acetylcholine receptors.[1]
The 9-azabicyclo[5.3.1]undecane core could potentially be used to develop novel agents for oncology and infectious diseases, where there is a constant need for new therapeutic modalities.[1] The synthetic handles on 9-Benzyl-9-azabicyclo[5.3.1]undecan-11-one allow for the creation of diverse chemical libraries that can be screened against a wide range of biological targets to uncover new and unexpected activities.
Safety and Handling
Specific hazard data for 9-Benzyl-9-azabicyclo[5.3.1]undecan-11-one is not available. However, based on the GHS classifications for the closely related 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one, it is prudent to handle this compound with care.[10] The related compound is listed as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[10] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.
Conclusion
9-Benzyl-9-azabicyclo[5.3.1]undecan-11-one represents a valuable, yet underexplored, molecular scaffold for the development of novel chemical entities. Its rigid three-dimensional structure, combined with strategically placed functional groups, provides a versatile platform for the synthesis of diverse compound libraries. While specific experimental data for this compound is sparse in the public domain, a wealth of chemical knowledge on related azabicyclic systems provides a strong foundation for its synthesis, characterization, and derivatization. Future research into efficient and stereoselective synthetic routes to this and related compounds will undoubtedly open new avenues for the discovery of potent and selective therapeutic agents targeting a wide range of diseases.
References
-
Promontorio, R. (n.d.). Synthesis of Polysubstituted Oxygenated Bicyclo Compounds. UCL Thesis for the degree of Doctor of Philosophy. Retrieved from [Link]
- Toyota, M. (2001). ChemInform Abstract: Application of Palladium-Catalyzed Cycloalkenylation Reaction to Terpenoid Synthesis - Novel Approach to Tricyclo[5.3.1.02,6]undecane Derivative and Its Transformation into Bicyclo[5.3.1]undecane Ring System. ChemInform, 32(9).
- (2022). Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Organic Syntheses, 99, 1-29.
- Wrobel, J., et al. (2014). The Chemistry of Bridged Lactams and Related Heterocycles. Molecules, 19(12), 20034-20081.
- Wang, X.-L., et al. (2014). A novel synthetic approach to the bicyclo[5.3.1]undecan-11-one framework of vinigrol. Organic & Biomolecular Chemistry, 12(22), 3562-3566.
-
Apicule. (n.d.). 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one. Retrieved from [Link]
- Wang, X.-L., et al. (2014). A novel synthetic approach to the bicyclo[5.3.1]undecan-11-one framework of vinigrol. Organic & Biomolecular Chemistry, 12(22), 3562-3566.
-
Pearson Education. (n.d.). Organometallics on Ketones Explained. Retrieved from [Link]
-
ResearchGate. (n.d.). Unsuccessful and successful methods for removal of N-benzyl protecting group and N-dimethoxybenzyl protecting group. Retrieved from [Link]
- Hamada, S., et al. (2023). Oxidative Deprotection of Benzyl Protecting Groups for Alcohols by an Electronically Tuned Nitroxyl-Radical Catalyst. The Journal of Organic Chemistry, 88(17), 12464-12473.
-
Sciencemadness.org. (2019). De-protection of N-Benzyl groups. Retrieved from [Link]
-
Dalal Institute. (n.d.). Addition of Grignard Reagents, Organozinc and Organolithium Reagents to Carbonyl and Unsaturated Carbonyl Compounds. Retrieved from [Link]
- Shibuya, M., et al. (2006). An expeditious entry to 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO): another highly active organocatalyst for oxidation of alcohols. Organic Letters, 8(15), 3279-3282.
-
Pearson. (2015, March 23). Reactions of Organometallics [Video]. YouTube. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]
-
Rhodium.ws. (n.d.). CTH Removal of N-Benzyl Groups. Retrieved from [Link]
-
CrashCourse. (2021, May 26). Organometallic Reagents and Carbanions: Crash Course Organic Chemistry #28 [Video]. YouTube. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one. PubChem Compound Database. Retrieved from [Link]
-
Wikipedia. (n.d.). Ketone. Retrieved from [Link]
Sources
- 1. 9-Benzyl-9-azabicyclo[5.3.1]undecan-11-one | 1193388-93-0 | Benchchem [benchchem.com]
- 2. A novel synthetic approach to the bicyclo[5.3.1]undecan-11-one framework of vinigrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel synthetic approach to the bicyclo[5.3.1]undecan-11-one framework of vinigrol - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. orgsyn.org [orgsyn.org]
- 5. Sciencemadness Discussion Board - De-protection of N-Benzyl groups - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. researchgate.net [researchgate.net]
- 7. Oxidative Deprotection of Benzyl Protecting Groups for Alcohols by an Electronically Tuned Nitroxyl-Radical Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dalalinstitute.com [dalalinstitute.com]
- 9. youtube.com [youtube.com]
- 10. 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one | C15H19NO | CID 419531 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Molecular Structure of 9-Benzyl-9-azabicyclo[5.3.1]undecan-11-one
Abstract
This technical guide provides a comprehensive analysis of the molecular structure of 9-Benzyl-9-azabicyclo[5.3.1]undecan-11-one, a compound of significant interest in medicinal chemistry and drug development. The rigid, three-dimensional conformation of its 9-azabicyclo[5.3.1]undecane core renders it an attractive scaffold for the design of selective therapeutic agents.[1] This document will delve into the synthesis, conformational analysis, and spectroscopic characterization of this molecule. While specific experimental data for this exact compound is not widely published, this guide will leverage established principles of organic chemistry and spectroscopy, alongside data from analogous structures, to present a robust and scientifically grounded overview for researchers, scientists, and drug development professionals.
Introduction: The Significance of the 9-Azabicyclo[5.3.1]undecane Scaffold
Bicyclic and bridged ring systems are of paramount importance in the field of medicinal chemistry. Their inherent conformational rigidity can lead to enhanced binding affinity and selectivity for biological targets, a crucial aspect in the development of novel therapeutics with improved efficacy and reduced off-target effects.[1] The 9-azabicyclo[5.3.1]undecane framework, a key component of the title compound, is a notable example of such a scaffold. This structural motif is found in a number of biologically active natural products and has been utilized as a synthon in the total synthesis of complex molecules like taxanes. The strategic placement of functional groups on this rigid skeleton allows for precise spatial orientation, facilitating targeted interactions with enzymes and receptors.[2]
The subject of this guide, 9-Benzyl-9-azabicyclo[5.3.1]undecan-11-one, incorporates this valuable scaffold. The presence of a benzyl group on the nitrogen atom and a ketone at the 11-position provides avenues for further chemical modification, making it a versatile intermediate for the synthesis of compound libraries in drug discovery campaigns. This guide will provide a detailed exploration of its molecular architecture, offering insights that are critical for its application in structure-activity relationship (SAR) studies.
Synthesis of the Bicyclic Core
A potential synthetic pathway could involve a multi-step sequence starting from cyclooctanone. This could proceed through the formation of an enamine, followed by an intramolecular cyclization. The N-benzyl group can be introduced early in the synthesis, for instance, by using benzylamine in the initial enamine formation step.
A related and well-documented synthesis is that of the smaller analog, 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one, which is prepared via a Mannich-type reaction involving benzylamine, glutaraldehyde, and acetonedicarboxylic acid.[3] This highlights a general strategy for the construction of such bridged systems. For the [5.3.1] system, a similar condensation strategy employing a suitably substituted eight-membered ring precursor would be a logical approach.
Conceptual Synthetic Workflow:
Caption: Conceptual workflow for the synthesis of 9-Benzyl-9-azabicyclo[5.3.1]undecan-11-one.
In-Depth Structural Analysis: A Spectroscopic Perspective
The elucidation of the three-dimensional structure of 9-Benzyl-9-azabicyclo[5.3.1]undecan-11-one relies on a combination of spectroscopic techniques. While experimental spectra for this specific molecule are not available, we can predict the key features based on its known functional groups and the extensive literature on analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex due to the number of non-equivalent protons in the bicyclic system.
-
Aromatic Protons: The five protons of the benzyl group will appear in the aromatic region, typically between 7.2 and 7.4 ppm.
-
Benzylic Protons: The two protons of the benzylic CH₂ group are diastereotopic due to the chirality of the bicyclic scaffold. Therefore, they are expected to appear as a pair of doublets (an AB quartet) rather than a singlet, likely in the range of 3.5-4.0 ppm.
-
Bicyclic Protons: The protons on the bicyclic core will resonate in the aliphatic region, generally between 1.0 and 3.5 ppm. The bridgehead protons are expected to be distinct. Protons adjacent to the nitrogen atom and the carbonyl group will be shifted downfield.
-
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the number of unique carbon environments.
-
Carbonyl Carbon: The ketone carbonyl carbon (C=O) is expected to have the most downfield chemical shift, typically in the range of 205-220 ppm.
-
Aromatic Carbons: The carbons of the phenyl ring will resonate in the 125-150 ppm region.
-
Benzylic Carbon: The benzylic CH₂ carbon will likely appear between 50 and 60 ppm.
-
Bicyclic Carbons: The carbons of the bicyclic framework will be found in the aliphatic region, with those closer to the nitrogen and carbonyl functionalities appearing further downfield.
-
Table 1: Predicted NMR Spectroscopic Data
| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |
| C=O | - | 205 - 220 |
| Aromatic C-H | 7.2 - 7.4 (m, 5H) | 125 - 150 |
| Benzylic CH₂ | 3.5 - 4.0 (ABq, 2H) | 50 - 60 |
| Bicyclic C-H (adjacent to N) | 2.5 - 3.5 | 45 - 60 |
| Bicyclic C-H (adjacent to C=O) | 2.2 - 2.8 | 35 - 50 |
| Other Bicyclic C-H | 1.0 - 2.2 | 20 - 40 |
Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for the identification of key functional groups.
-
Carbonyl Stretch (C=O): A strong, sharp absorption band is expected for the ketone carbonyl group. For a cyclic ketone of this size, the stretching frequency is typically in the range of 1700-1725 cm⁻¹.
-
C-H Stretches: Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while aliphatic C-H stretches will be observed just below 3000 cm⁻¹.
-
C-N Stretch: The C-N stretching vibration of the tertiary amine will likely be present in the 1000-1200 cm⁻¹ region.
Table 2: Predicted IR Absorption Frequencies
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |
| Ketone | C=O stretch | 1700 - 1725 | Strong, Sharp |
| Aromatic C-H | C-H stretch | > 3000 | Medium |
| Aliphatic C-H | C-H stretch | < 3000 | Medium to Strong |
| Tertiary Amine | C-N stretch | 1000 - 1200 | Medium to Weak |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
-
Molecular Ion Peak (M⁺): The molecular ion peak is expected at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (C₁₇H₂₃NO), which is 257.37.
-
Key Fragmentation Pathways:
-
Loss of the Benzyl Group: A common fragmentation pathway for N-benzyl compounds is the cleavage of the benzylic C-N bond, leading to the formation of a stable benzyl cation (C₇H₇⁺) at m/z 91. This is often the base peak in the spectrum.
-
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom within the bicyclic system is another likely fragmentation route.
-
McLafferty Rearrangement: If sterically feasible, a McLafferty rearrangement involving the transfer of a gamma-hydrogen to the carbonyl oxygen followed by cleavage of the alpha-beta bond could occur.
-
Key Structural Features and Spectroscopic Correlation:
Caption: Correlation of structural features with expected spectroscopic signatures.
Conformational Analysis and Stereochemistry
The bicyclo[5.3.1]undecane system is a conformationally complex structure. The preferred conformation will seek to minimize steric and torsional strain. Based on studies of related bicyclic systems, it is likely that the eight-membered ring adopts a boat-chair or twist-boat-chair conformation, while the six-membered ring exists in a chair-like arrangement.
The presence of the benzyl group on the nitrogen atom will have a significant impact on the overall conformation. The bulky benzyl group will likely adopt an equatorial position to minimize steric interactions with the rest of the bicyclic framework.
The stereochemistry of the bridgehead carbons and any substituents on the rings will play a crucial role in defining the overall three-dimensional shape of the molecule. This, in turn, will dictate how the molecule interacts with its biological targets. X-ray crystallographic studies on analogous compounds, such as 11-methyl-11-azabicyclo[5.3.1]undecan-4-one, have provided valuable insights into the bond lengths, angles, and overall geometry of this ring system.[4]
Potential Applications in Drug Discovery
The rigid 9-azabicyclo[5.3.1]undecane scaffold is a promising starting point for the design of novel therapeutic agents.[1] By presenting functional groups in a well-defined spatial arrangement, molecules based on this core can achieve high selectivity for their intended biological targets.
Derivatives of the related 9-azabicyclo[3.3.1]nonane system have been investigated as mixed neurotransmitter reuptake inhibitors, suggesting potential applications in the treatment of central nervous system disorders.[5] Given the structural similarities, it is plausible that derivatives of 9-Benzyl-9-azabicyclo[5.3.1]undecan-11-one could also exhibit interesting pharmacological activities.
The ketone at the C-11 position can serve as a handle for further synthetic elaboration, allowing for the introduction of a variety of substituents to probe the structure-activity relationships of this compound class. The N-benzyl group can also be readily removed or replaced with other substituents to modulate the pharmacokinetic and pharmacodynamic properties of the molecule.
Conclusion
9-Benzyl-9-azabicyclo[5.3.1]undecan-11-one is a molecule with a structurally intriguing and medicinally relevant core. While detailed experimental characterization is not yet widely available, this guide has provided a comprehensive overview of its likely synthesis, spectroscopic properties, and conformational features based on established chemical principles and data from analogous structures. The insights presented herein are intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug discovery, facilitating the further exploration and exploitation of this promising molecular scaffold.
References
-
Organic Syntheses. Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). 2022;99:251-273. Available from: [Link]
-
Bürgi HB, Dunitz JD. Structure Correlation and Chemistry. Acta Crystallographica Section B: Structural Science. 1998;54(Pt 6):876-886. Available from: [Link]
-
Design of supramolecular tubular structures based on bicyclo[3.3.1]nonane framework. Available from: [Link]
- Google Patents. 9-azabicyclo[3.3.1]nonane derivatives. US7868017B2.
Sources
An In-Depth Technical Guide to the Biological Activity of 9-Benzyl-9-azabicyclo[5.3.1]undecan-11-one
Foreword: Unveiling the Potential of a Novel Scaffold
In the landscape of contemporary drug discovery, the exploration of novel chemical scaffolds is paramount to identifying new therapeutic agents with unique mechanisms of action. The 9-azabicyclo[5.3.1]undecane framework represents a compelling, yet underexplored, three-dimensional structure with significant potential for biological activity. This guide focuses on a specific derivative, 9-Benzyl-9-azabicyclo[5.3.1]undecan-11-one, providing a comprehensive technical overview for researchers, scientists, and drug development professionals. We will delve into its synthesis, predicted biological activities based on structural analogy, and a proposed roadmap for its systematic evaluation. This document is intended to serve as a foundational resource to stimulate and guide further research into this promising compound.
Molecular Architecture and Synthetic Strategy
The 9-Benzyl-9-azabicyclo[5.3.1]undecan-11-one molecule is characterized by a bridged nine-membered nitrogen-containing ring, a rigid structure that can be advantageous for selective binding to biological targets.[1] The presence of a benzyl group on the nitrogen atom introduces lipophilicity, which may enhance membrane permeability, while the ketone functional group provides a potential site for hydrogen bonding interactions.[1]
Synthesis of 9-Benzyl-9-azabicyclo[5.3.1]undecan-11-one
The synthesis of the 9-azabicyclo[5.3.1]undecane core is a critical aspect of its investigation. A plausible and documented synthetic route proceeds through cyclooctanone enamine intermediates.[1] This approach offers a strategic pathway to construct the bicyclic system.
Experimental Protocol: Synthesis via Cyclooctanone Enamine Intermediate
-
Formation of the Enamine: React cyclooctanone with a suitable secondary amine (e.g., pyrrolidine) in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) in a solvent such as toluene. The reaction is typically carried out under Dean-Stark conditions to remove water and drive the equilibrium towards the enamine product.
-
Hydroxylation: The resulting cyclooctanone enamine undergoes hydroxylation to form a hydroxybicycloundecanone intermediate.[1]
-
Tosylation: The hydroxyl group is then converted to a good leaving group by reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. This yields a tosylate intermediate.[1]
-
Cyclization: Treatment of the tosylate with a base, such as sodium ethoxide, induces an intramolecular cyclization to form the bicyclo[5.3.1]undecenone scaffold.[1]
-
Introduction of the Benzyl Group: The final step involves the reductive amination of the resulting bicyclic ketone with benzylamine and a reducing agent like sodium triacetoxyborohydride to yield 9-Benzyl-9-azabicyclo[5.3.1]undecan-11-one.
Caption: Synthetic workflow for 9-Benzyl-9-azabicyclo[5.3.1]undecan-11-one.
Predicted Biological Activities and Mechanistic Hypotheses
While direct experimental data for 9-Benzyl-9-azabicyclo[5.3.1]undecan-11-one is limited, its structural motifs provide a basis for predicting its potential biological activities.
Neuromodulatory Potential: Targeting Cholinergic Receptors
Structurally related azabicyclic compounds, such as derivatives of 9-azabicyclo[3.3.1]nonane, have been investigated for their effects on the central nervous system, particularly their interactions with nicotinic and muscarinic acetylcholine receptors.[1] The rigid bicyclic framework is thought to contribute to high binding affinity and selectivity.[1] It is plausible that 9-Benzyl-9-azabicyclo[5.3.1]undecan-11-one could also interact with these receptors, with the benzyl group potentially occupying a hydrophobic pocket within the receptor's binding site.[1]
Proposed Experimental Workflow: Cholinergic Receptor Binding Assays
Caption: Workflow for cholinergic receptor binding assays.
A detailed protocol for a competitive radioligand binding assay is provided in the subsequent section.
Antimicrobial Activity: Leveraging the Benzylamine Moiety
The benzylamine structural feature is present in a wide range of compounds known to exhibit antimicrobial effects.[1] The lipophilicity conferred by the benzyl group can facilitate the compound's passage through microbial cell membranes, a crucial factor for antimicrobial activity.[1]
Proposed Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
-
Prepare Bacterial/Fungal Inoculum: Culture the desired microbial strains (e.g., E. coli, S. aureus, C. albicans) to the mid-logarithmic phase and dilute to a standardized concentration (e.g., 10^5 CFU/mL).
-
Serial Dilution of Test Compound: Prepare a series of twofold dilutions of 9-Benzyl-9-azabicyclo[5.3.1]undecan-11-one in a suitable broth medium in a 96-well microtiter plate.
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Incubation: Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.
Anticancer Potential: A Novel Scaffold for Cytotoxicity
The unique three-dimensional structure of 9-Benzyl-9-azabicyclo[5.3.1]undecan-11-one makes it a candidate for screening against cancer cell lines. Novel scaffolds are of high interest in oncology as they may possess new mechanisms of action that can overcome existing drug resistance. The cytotoxic potential of this compound could be an early indicator of its utility as an anti-cancer agent.[1]
Detailed Experimental Protocol: Muscarinic M1 Receptor Binding Assay
To provide a tangible experimental framework, a detailed protocol for a competitive radioligand binding assay for the muscarinic M1 receptor is outlined below.
Objective: To determine the binding affinity (Ki) of 9-Benzyl-9-azabicyclo[5.3.1]undecan-11-one for the human muscarinic M1 receptor.
Materials:
-
Cell membranes from CHO-K1 cells stably expressing the human muscarinic M1 receptor.
-
[³H]-N-methylscopolamine ([³H]-NMS) as the radioligand.
-
Atropine as the non-specific binding control.
-
Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
96-well microtiter plates.
-
Glass fiber filters.
-
Scintillation fluid and a liquid scintillation counter.
Procedure:
-
Compound Dilution: Prepare a serial dilution of 9-Benzyl-9-azabicyclo[5.3.1]undecan-11-one in the assay buffer.
-
Assay Setup: In a 96-well plate, add in the following order:
-
Assay buffer.
-
Test compound or vehicle control.
-
[³H]-NMS at a final concentration equal to its Kd.
-
Cell membranes (final concentration of 5-10 µg of protein per well).
-
For non-specific binding wells, add atropine at a final concentration of 1 µM.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters three times with ice-cold assay buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value of the test compound from a concentration-response curve and then calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Data Summary and Future Perspectives
The systematic investigation of 9-Benzyl-9-azabicyclo[5.3.1]undecan-11-one will generate a wealth of data that can be summarized for comparative analysis.
Table 1: Proposed Data Summary for 9-Benzyl-9-azabicyclo[5.3.1]undecan-11-one
| Biological Assay | Target/Organism | Endpoint | Result |
| Muscarinic M1 Binding | Human M1 Receptor | Ki (nM) | |
| Nicotinic α7 Binding | Human α7 nAChR | Ki (nM) | |
| Antimicrobial MIC | E. coli | µg/mL | |
| Antimicrobial MIC | S. aureus | µg/mL | |
| Anticancer Cytotoxicity | HeLa Cell Line | IC₅₀ (µM) | |
| Anticancer Cytotoxicity | A549 Cell Line | IC₅₀ (µM) |
Future Directions:
Should initial screenings reveal significant biological activity, the following steps are recommended:
-
Lead Optimization: Synthesize and test a series of analogs to establish structure-activity relationships (SAR) and improve potency and selectivity.
-
Mechanism of Action Studies: For active compounds, conduct further in-depth studies to elucidate the precise molecular mechanism of action.
-
In Vivo Efficacy Studies: Evaluate the most promising compounds in relevant animal models to assess their in vivo efficacy, pharmacokinetics, and safety profiles.
-
ADMET Profiling: Conduct absorption, distribution, metabolism, excretion, and toxicity (ADMET) studies to evaluate the drug-like properties of the lead compounds.
The 9-azabicyclo[5.3.1]undecane scaffold holds considerable promise for the development of novel therapeutic agents. A systematic and rigorous investigation of 9-Benzyl-9-azabicyclo[5.3.1]undecan-11-one, as outlined in this guide, will be instrumental in unlocking its full therapeutic potential.
References
Sources
Unlocking Therapeutic Potential: A Technical Guide to Target Identification for 9-Benzyl-9-azabicyclo[5.3.1]undecan-11-one
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of a Rigid Scaffold
In the landscape of contemporary drug discovery, the quest for novel chemical entities with superior efficacy and safety profiles is relentless. The 9-Benzyl-9-azabicyclo[5.3.1]undecan-11-one scaffold presents a compelling starting point for therapeutic innovation. Its rigid, three-dimensional architecture offers the potential for high-affinity, selective interactions with biological targets, a significant advantage over more flexible molecules. This guide provides a comprehensive framework for identifying and validating the therapeutic targets of this promising compound, drawing upon established principles of pharmacology and medicinal chemistry. By understanding the molecular interactions of 9-Benzyl-9-azabicyclo[5.3.1]undecan-11-one, researchers can unlock its potential to address unmet medical needs. The structural features of this molecule, including a tertiary amine capable of acting as a hydrogen bond acceptor, a benzyl group for hydrophobic and π-stacking interactions, and a ketone group for further hydrogen bonding, suggest a rich pharmacophore for target engagement.
Hypothesized Target Classes: A Rationale-Driven Approach
Based on the pharmacology of structurally related azabicyclic and benzylamine compounds, two primary target classes are hypothesized for 9-Benzyl-9-azabicyclo[5.3.1]undecan-11-one: Monoamine Transporters and Cholinergic Receptors .
Monoamine Transporters: Modulating Neurotransmission
Derivatives of the closely related 9-azabicyclo[3.3.1]nonane scaffold have been identified as potent inhibitors of monoamine reuptake.[1][2] These transporters—SERT (serotonin), DAT (dopamine), and NET (norepinephrine)—are critical regulators of neurotransmitter levels in the synaptic cleft, and their modulation is a cornerstone of treatment for depression, anxiety, and other neuropsychiatric disorders. The benzylamine moiety present in 9-Benzyl-9-azabicyclo[5.3.1]undecan-11-one is a known pharmacophore for monoamine transporter inhibitors, further strengthening this hypothesis.
Cholinergic Receptors: A Classic Target for Azabicyclic Scaffolds
The azabicyclic core is a well-established scaffold for ligands of both nicotinic (nAChR) and muscarinic (mAChR) acetylcholine receptors. These receptors are integral to a vast array of physiological processes in both the central and peripheral nervous systems. For instance, derivatives of azabicyclo[3.3.1]nonane have been developed as potent α7 nicotinic receptor ligands, a target of interest for cognitive disorders.[3] The conformational rigidity of the 9-Benzyl-9-azabicyclo[5.3.1]undecan-11-one backbone could confer subtype selectivity for either nicotinic or muscarinic receptors.
Experimental Workflow for Target Validation
A systematic and multi-faceted approach is essential to definitively identify and characterize the molecular targets of 9-Benzyl-9-azabicyclo[5.3.1]undecan-11-one. The following experimental workflow provides a roadmap for this process, from initial binding studies to functional characterization.
Caption: Inhibition of monoamine reuptake.
Signaling of Muscarinic Receptors
Muscarinic receptors are G-protein coupled receptors (GPCRs) that are classified into five subtypes (M1-M5). M1, M3, and M5 receptors couple to Gq proteins, while M2 and M4 receptors couple to Gi proteins.
Caption: Major muscarinic receptor signaling pathways.
Signaling of Nicotinic Receptors
Nicotinic receptors are ionotropic, meaning they form an ion channel that opens upon ligand binding, leading to rapid depolarization of the cell membrane.
Caption: Nicotinic acetylcholine receptor activation.
Toxicology and Off-Target Considerations
A thorough investigation of potential off-target effects and toxicity is paramount in drug development. Derivatives of the N-benzyl-piperidine scaffold, which shares structural similarities with the topic compound, have been investigated for a range of biological activities, and a comprehensive screening against a panel of common off-targets (e.g., hERG, CYPs) is recommended. Early assessment of cytotoxicity in relevant cell lines is also a critical step.
Conclusion and Future Directions
The 9-Benzyl-9-azabicyclo[5.3.1]undecan-11-one scaffold represents a promising starting point for the development of novel therapeutics. The structured and rationale-driven approach outlined in this guide, from hypothesis generation through to detailed functional and mechanistic studies, provides a robust framework for identifying and validating its therapeutic targets. The primary hypotheses point towards monoamine transporters and cholinergic receptors, both of which are target classes of high therapeutic value. Rigorous application of the described experimental workflows will be instrumental in elucidating the precise mechanism of action of this compound and its derivatives, paving the way for their potential translation into clinically effective medicines. Further optimization of the scaffold through medicinal chemistry efforts, guided by the target engagement data, will be a critical next step in realizing the full therapeutic potential of this chemical series.
References
- Evotec Ltd. (2008). 9-azabicyclo [3 . 3 . 1]nonane derivatives as monoamine reuptake inhibitors.
- Glaxo Group Ltd. (2011). 9-azabicyclo[3.3.1]nonane derivatives.
- Abou-Gharbia, M., et al. (2005). Synthesis and sigma receptor binding affinities of 8-azabicyclo[3.2.1]octan-3 alpha-yl and 9-azabicyclo[3.3.1]nonan-3 alpha-yl phenylcarbamates. Bioorganic & Medicinal Chemistry, 13(24), 6821-6831.
- Malpass, J. R., et al. (2013). Synthesis of Bridgehead-Substituted azabicyclo[2.2.1]heptane and -[3.3.1]nonane Derivatives for the Elaboration of α7 Nicotinic Ligands. The Journal of Organic Chemistry, 78(13), 6549-6564.
- Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108.
- Grynkiewicz, G., Poenie, M., & Tsien, R. Y. (1985). A new generation of Ca2+ indicators with greatly improved fluorescence properties. The Journal of Biological Chemistry, 260(6), 3440-3450.
- Eglen, R. M. (2005). Muscarinic receptor subtype pharmacology and physiology. Progress in Medicinal Chemistry, 43, 105-136.
- Dani, J. A., & Bertrand, D. (2007). Nicotinic acetylcholine receptors and nicotinic cholinergic mechanisms of the central nervous system. Annual Review of Pharmacology and Toxicology, 47, 699-729.
- Torres, G. E., Gainetdinov, R. R., & Caron, M. G. (2003). Plasma membrane monoamine transporters: structure, regulation and function.
- Martinez, A. D., et al. (2001). Membrane potential fluorescence: a rapid and highly sensitive assay for nicotinic receptor channel function. Proceedings of the National Academy of Sciences, 98(13), 7575-7580.
Sources
- 1. EP1934212B1 - 9-azabicyclo [3 . 3 . 1]nonane derivatives as monoamine reuptake inhibitors - Google Patents [patents.google.com]
- 2. US7868017B2 - 9-azabicyclo[3.3.1]nonane derivatives - Google Patents [patents.google.com]
- 3. Synthesis of bridgehead-substituted azabicyclo[2.2.1]heptane and -[3.3.1]nonane derivatives for the elaboration of α7 nicotinic ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Value of 9-Benzyl-9-azabicyclo[5.3.1]undecan-11-one in Modern Drug Discovery: A Technical Primer
Abstract
In the landscape of contemporary drug discovery, the demand for novel molecular scaffolds that offer precise three-dimensional spatial orientation and favorable pharmacokinetic profiles is insatiable. The 9-Benzyl-9-azabicyclo[5.3.1]undecan-11-one core emerges as a compelling candidate, embodying the structural rigidity and synthetic versatility crucial for the development of next-generation therapeutics. This guide provides an in-depth technical exploration of this scaffold, from its synthetic pathways to its potential applications in medicinal chemistry, with a particular focus on neurological and complex diseases. We will dissect the strategic considerations behind its use, supported by detailed protocols and an analysis of its structure-activity relationships, offering a forward-looking perspective for researchers and drug development professionals.
Introduction: The Architectural Advantage of Bridged Bicyclic Systems
The quest for novel chemical entities with enhanced therapeutic indices has led medicinal chemists to explore beyond the traditional flat, aromatic structures that have historically dominated drug portfolios. Saturated, three-dimensional molecules are increasingly recognized for their potential to offer improved target selectivity and superior physicochemical properties.[1] Bridged bicyclic systems, such as the 9-azabicyclo[5.3.1]undecane framework, are particularly noteworthy. Their conformationally restricted nature provides a fixed spatial arrangement of functional groups, which can lead to higher binding affinities and selectivities for biological targets.[2] This inherent rigidity reduces the entropic penalty upon binding to a protein, a key factor in achieving potent biological activity.
The 9-Benzyl-9-azabicyclo[5.3.1]undecan-11-one scaffold integrates several key features that make it a valuable starting point for library synthesis and lead optimization:
-
A Rigid Bicyclic Core: The bicyclo[5.3.1]undecane system is a core component of complex and biologically active natural products, including vinigrol and taxanes, underscoring its relevance in a biological context.[2][3][4][5]
-
Strategic Functionalization Points: The ketone at the 11-position and the tertiary amine at the 9-position serve as versatile handles for a wide array of chemical transformations. The ketone can undergo nucleophilic additions and reductions, while the nitrogen's basicity can be modulated and used to introduce diverse substituents.[2]
-
The Benzyl Group: The N-benzyl moiety is a common feature in drug discovery, serving not only as a protecting group but also as a key pharmacophoric element that can be modified to probe hydrophobic pockets in target proteins and influence the compound's lipophilicity and metabolic stability.[2]
This guide will delve into the practical aspects of working with this scaffold, providing a roadmap for its synthesis and strategic deployment in drug discovery programs.
Synthesis of the 9-Azabicyclo[5.3.1]undecane Core: A Representative Protocol
Representative Synthesis: 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one
This protocol describes a Mannich-type cyclization to form the bicyclic ketone precursor.[6][7]
Experimental Protocol:
-
Reaction Setup: To a jacketed reaction vessel equipped with a mechanical stirrer and a temperature probe, add water and benzylamine.
-
Acidification: Cool the mixture to 0–10 °C and slowly add 18% sulfuric acid while maintaining the temperature between 4–8 °C.[6]
-
Addition of Reagents: To the resulting solution, add 50% aqueous glutaraldehyde followed by acetone dicarboxylic acid, keeping the temperature below 5 °C.[6]
-
Cyclization: Slowly add a 9% sodium acetate solution over 1.5 hours.
-
Aging: Age the reaction mixture at 5 °C for 20 hours and then at 25 °C for another 20 hours.[6]
-
Workup:
-
Adjust the pH of the solution to 2 with 18% sulfuric acid.
-
Extract the aqueous solution with MTBE (3x). Discard the organic layers.[6]
-
To the aqueous layer, add heptane and silica gel, then adjust the pH to 8 with 20% sodium carbonate solution.
-
Filter the mixture and wash the filter cake with heptane.
-
Separate the layers of the combined filtrate.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Isolation: Concentrate the organic layer under reduced pressure to yield the crude product. Further purification can be achieved by chromatography.
Causality Behind Experimental Choices:
-
Temperature Control: The initial low temperature is crucial to control the exothermic nature of the acid-base neutralization and to ensure the stability of the thermally sensitive acetone dicarboxylic acid.[6]
-
pH Adjustments: The precise control of pH at different stages of the reaction and workup is essential for maximizing the yield and purity of the product by ensuring the desired reactivity of the intermediates and facilitating the separation of the product from byproducts and unreacted starting materials.
-
Use of a Two-Phase System in Workup: The use of a heptane/water system with silica gel helps to break up any emulsions and facilitate the separation of the product into the organic phase upon basification.
Conceptual Synthesis of the 9-Azabicyclo[5.3.1]undecane Core
The synthesis of the bicyclo[5.3.1]undecan-11-one framework can be conceptually approached through an intramolecular cyclization of a suitably functionalized cyclooctanone derivative. This strategy leverages the conformational preferences of the eight-membered ring to achieve a high degree of diastereoselectivity in the cyclization step.[8][9]
Caption: Conceptual workflow for the synthesis of the 9-azabicyclo[5.3.1]undecane core.
Application in Drug Discovery: Scaffolding for Innovation
The 9-Benzyl-9-azabicyclo[5.3.1]undecan-11-one scaffold is a promising starting point for the development of novel therapeutics, particularly for complex targets such as those in the central nervous system (CNS).
Physicochemical Properties and Their Implications
The physicochemical properties of a drug candidate are critical for its absorption, distribution, metabolism, and excretion (ADME) profile. The introduction of a rigid, sp3-rich scaffold like the 9-azabicyclo[5.3.1]undecane core can favorably impact these properties.
| Property | Implication for Drug Discovery |
| Three-Dimensionality | Increased target selectivity and reduced off-target effects. |
| Rigidity | Higher binding affinity due to lower entropic penalty upon binding. |
| Lipophilicity (modifiable) | The benzyl group allows for tuning of lipophilicity to optimize blood-brain barrier penetration and metabolic stability. |
| Basicity (modifiable) | The tertiary amine allows for salt formation to improve solubility and can be a key interaction point with biological targets. |
Potential Therapeutic Targets
While direct biological data for derivatives of 9-Benzyl-9-azabicyclo[5.3.1]undecan-11-one are limited in publicly accessible literature, the activities of structurally related compounds provide strong indications of its potential.
-
Central Nervous System (CNS) Disorders: Derivatives of the closely related 9-azabicyclo[3.3.1]nonane scaffold have been investigated as mixed neurotransmitter reuptake inhibitors, targeting the transporters for serotonin, noradrenaline, and dopamine.[10] This suggests that the 9-azabicyclo[5.3.1]undecane core could be a valuable scaffold for the development of novel antidepressants, anxiolytics, and treatments for other neurological conditions.[11] The rigid framework is well-suited for achieving the specific receptor subtype selectivity that is often required for CNS drugs to minimize side effects.[12]
-
Nicotinic and Muscarinic Acetylcholine Receptors: Azabicyclic compounds have a well-established history as modulators of nicotinic and muscarinic acetylcholine receptors.[2] The defined spatial orientation of substituents on the 9-azabicyclo[5.3.1]undecane scaffold could be exploited to design potent and selective ligands for these receptors, with potential applications in Alzheimer's disease, schizophrenia, and pain management.
-
Oncology and Infectious Diseases: The exploration of novel scaffolds is a key strategy in the development of new anticancer and antimicrobial agents. The unique three-dimensional structure of the 9-azabicyclo[5.3.1]undecane core could lead to the discovery of compounds with novel mechanisms of action against these diseases.[11]
Structure-Activity Relationship (SAR) Considerations
A systematic exploration of the SAR is crucial for optimizing the biological activity of any lead compound. For the 9-Benzyl-9-azabicyclo[5.3.1]undecan-11-one scaffold, several key areas for modification can be identified.
Caption: Key modification points for SAR studies on the 9-Benzyl-9-azabicyclo[5.3.1]undecan-11-one scaffold.
Future Directions and Opportunities
The 9-Benzyl-9-azabicyclo[5.3.1]undecan-11-one scaffold represents a largely untapped area of chemical space with significant potential for drug discovery. Future research efforts should focus on:
-
Development of Efficient and Stereoselective Synthetic Routes: The development of robust and scalable synthetic methods is a prerequisite for the thorough exploration of this scaffold in medicinal chemistry.
-
Library Synthesis and High-Throughput Screening: The synthesis of diverse libraries of derivatives and their screening against a wide range of biological targets could uncover novel and unexpected therapeutic applications.[11]
-
Computational Modeling and Structure-Based Drug Design: In silico methods can be employed to predict the binding of derivatives to specific targets and to guide the design of more potent and selective compounds.
Conclusion
The 9-Benzyl-9-azabicyclo[5.3.1]undecan-11-one scaffold is a compelling starting point for the design of novel, three-dimensional drug candidates. Its rigid bicyclic core, combined with versatile points for chemical modification, offers a powerful platform for the development of therapeutics with improved efficacy and safety profiles. While the direct exploration of this specific scaffold is still in its early stages, the wealth of data on related azabicyclic systems strongly suggests a high potential for success, particularly in the challenging area of CNS drug discovery. This technical guide provides a foundational understanding and a strategic framework for researchers to unlock the full potential of this promising molecular architecture.
References
-
Organic Syntheses. (2022). Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Organic Syntheses, 99, 251-273. [Link]
- European Patent Office. (2016). Method for producing endo-9-azabicyclo[3.3.
- Google Patents. (2011). 9-azabicyclo[3.3.
-
Promontorio, R. (2019). Synthesis of Polysubstituted Oxygenated Bicyclo Compounds (Doctoral dissertation, UCL). [Link]
-
National Center for Biotechnology Information. (n.d.). 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one. PubChem. [Link]
-
Wuts, P. G. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12021–12090. [Link]
-
Wrobleski, A. D., & Greenberg, A. (2010). The Chemistry of Bridged Lactams and Related Heterocycles. Molecules, 15(8), 5397–5458. [Link]
-
Taniguchi, T. (2007). Synthetic Studies on 1-Azabicyclo[5.3.0]decane Alkaloids. JYX: JYU. [Link]
-
Wang, X. L., Lu, Y. Y., Wang, J., Wang, X., Yao, H. Q., Lin, G. Q., & Sun, B. F. (2014). A novel synthetic approach to the bicyclo[5.3.1]undecan-11-one framework of vinigrol. Organic & Biomolecular Chemistry, 12(22), 3562–3566. [Link]
-
Ishibashi, H., & Tamura, O. (2000). A new entry to 9-azabicyclo[3.3.1]nonanes using radical translocation/cyclisation reactions of 2-(but-3-ynyl)-1-(o-iodobenzoyl)piperidines. Journal of the Chemical Society, Perkin Transactions 1, (1), 167-172. [Link]
-
National Center for Biotechnology Information. (n.d.). A Novel Synthetic Approach to the bicyclo[5.3.1]undecan-11-one Framework of Vinigrol. PubMed. [Link]
-
Piomelli, D., & Sasso, O. (2018). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Journal of Medicinal Chemistry, 61(23), 10695-10713. [Link]
-
ChemistryViews. (2019, October 3). Asymmetric Total Synthesis of (−)-Vinigrol. [Link]
-
Abe, I., & Sato, T. (2021). Vinigrol Tricyclic Scaffold Biosynthesis Employs an Atypical Terpene Cyclase and a Multipotent Cyclization Cascade. Journal of the American Chemical Society, 143(34), 13536–13540. [Link]
-
Toyota, M., & Takeda, K. (2001). ChemInform Abstract: Application of Palladium-Catalyzed Cycloalkenylation Reaction to Terpenoid Synthesis - Novel Approach to Tricyclo[5.3.1.02,6]undecane Derivative and Its Transformation into Bicyclo[5.3.1]undecane Ring System. ChemInform, 32(9). [Link]
-
University of Georgia Department of Chemistry. (2024, November 14). Recent Total Syntheses of Vinigrol. [Link]
-
BioAscent. (n.d.). Accelerating CNS Drug Discovery. Retrieved from [Link]
Sources
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. 9-Benzyl-9-azabicyclo[5.3.1]undecan-11-one | 1193388-93-0 | Benchchem [benchchem.com]
- 3. chemistryviews.org [chemistryviews.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recent Total Syntheses of Vinigrol | Department of Chemistry [chem.uga.edu]
- 6. orgsyn.org [orgsyn.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. A novel synthetic approach to the bicyclo[5.3.1]undecan-11-one framework of vinigrol - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. A novel synthetic approach to the bicyclo[5.3.1]undecan-11-one framework of vinigrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. US7868017B2 - 9-azabicyclo[3.3.1]nonane derivatives - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. Accelerating CNS Drug Discovery - BioAscent | Integrated Drug Discovery Services [bioascent.com]
Methodological & Application
Application Note & Protocol: A Strategic Synthesis of 9-Benzyl-9-azabicyclo[5.3.1]undecan-11-one
Abstract
The 9-azabicyclo[5.3.1]undecane scaffold is a significant structural motif in medicinal chemistry and natural product synthesis, forming the core of complex molecules like certain taxanes.[1] This document provides a comprehensive guide for the multi-step synthesis of 9-Benzyl-9-azabicyclo[5.3.1]undecan-11-one, a key intermediate for further chemical elaboration. The presented strategy is a robust, three-part synthesis designed for reproducibility and scalability. It commences with the construction of a carbocyclic bicyclo[5.3.1]undecan-11-one precursor via a ring-expanding Demjanov-Tiffeneau rearrangement. Subsequently, a Beckmann rearrangement is employed to introduce the nitrogen heteroatom, forming the core lactam. The synthesis culminates in the N-benzylation of the lactam to yield the target compound. This guide offers detailed, step-by-step protocols, mechanistic insights, and justifications for experimental choices, aimed at researchers in organic synthesis and drug development.
Introduction & Strategic Overview
9-Benzyl-9-azabicyclo[5.3.1]undecan-11-one is a valuable building block characterized by a rigid bicyclic framework. This three-dimensional structure is of high interest in pharmaceutical research as it can lead to improved binding selectivity and favorable pharmacokinetic properties.[2] The N-benzyl group serves not only as a common protecting group but also as a moiety to modulate lipophilicity and explore structure-activity relationships. The ketone at the 11-position provides a versatile handle for a variety of chemical transformations, including nucleophilic additions and reductions.[2]
The synthetic strategy outlined herein is designed as a logical and efficient construction of this framework. It avoids direct, complex cyclizations and instead relies on a sequence of reliable and well-understood named reactions.
The overall synthetic workflow is as follows:
Caption: Overall 3-part synthetic workflow.
Part 1: Synthesis of Bicyclo[5.3.1]undecan-11-one via Ring Expansion
The foundational step is the creation of the carbocyclic core. Starting from a commercially available eight-membered ring, cyclooctanone, we employ a Demjanov-Tiffeneau rearrangement. This classic homologation reaction is an effective method for transforming a cyclic ketone into a ring-expanded homologue, making it ideal for our purpose.[3][4]
Mechanistic Rationale: The Demjanov-Tiffeneau Rearrangement
The reaction proceeds by converting the starting ketone into a 1-aminomethyl cycloalkanol. Upon treatment with nitrous acid (generated in situ from NaNO₂ and acid), the primary amine is diazotized. The resulting diazonium ion is an excellent leaving group (N₂ gas), and its departure generates a primary carbocation. This unstable intermediate immediately triggers a 1,2-alkyl shift, where a carbon from the cyclooctane ring migrates, leading to the expansion of the ring by one carbon and formation of a more stable tertiary carbocation. Subsequent tautomerization yields the final ketone.
Caption: Mechanism of the Demjanov-Tiffeneau rearrangement.
Experimental Protocol: Bicyclo[5.3.1]undecan-11-one
This protocol is a two-step sequence starting from cyclooctanone.
Step 2.2.1: Synthesis of 1-(Aminomethyl)cyclooctanol
-
Cyanohydrin Formation: To a stirred solution of cyclooctanone (1.0 eq) in ethanol at 0 °C, add a solution of sodium cyanide (1.2 eq) in water. Slowly add acetic acid (1.5 eq) dropwise, maintaining the temperature below 10 °C. Stir for 12 hours at room temperature.
-
Work-up: Dilute the mixture with water and extract with diethyl ether (3x). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo to yield the crude cyclooctanone cyanohydrin.
-
Reduction: Carefully dissolve the crude cyanohydrin in anhydrous diethyl ether and add it dropwise to a stirred suspension of lithium aluminum hydride (LAH, 2.0 eq) in diethyl ether at 0 °C under a nitrogen atmosphere.
-
Quenching & Isolation: After the addition is complete, allow the reaction to warm to room temperature and stir for 16 hours. Cool the flask to 0 °C and quench the reaction by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup). Filter the resulting granular precipitate and wash thoroughly with ethyl acetate. Concentrate the filtrate in vacuo to yield 1-(aminomethyl)cyclooctanol.
Step 2.2.2: Demjanov-Tiffeneau Rearrangement
-
Reaction Setup: Dissolve the crude 1-(aminomethyl)cyclooctanol (1.0 eq) in a 1:1 mixture of water and acetic acid, and cool the solution to 0 °C in an ice bath.
-
Diazotization: Add a solution of sodium nitrite (NaNO₂, 1.5 eq) in cold water dropwise to the stirred amino alcohol solution over 1 hour. Vigorous gas evolution (N₂) will be observed.
-
Reaction Completion: After the addition is complete, continue stirring at 0 °C for 2 hours, then allow the mixture to warm to room temperature and stir for an additional 4 hours.
-
Extraction & Purification: Make the solution basic (pH ~9) by the careful addition of aqueous sodium carbonate. Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the resulting crude oil by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford pure bicyclo[5.3.1]undecan-11-one.
| Reagent/Parameter | Step 2.2.1 (Typical Scale) | Step 2.2.2 (Typical Scale) |
| Starting Material | Cyclooctanone (10.0 g, 79.2 mmol) | 1-(Aminomethyl)cyclooctanol (10.0 g, 63.6 mmol) |
| Key Reagent | 1) NaCN (4.66 g, 95.1 mmol)2) LAH (6.0 g, 158 mmol) | NaNO₂ (6.6 g, 95.4 mmol) |
| Solvent | 1) Ethanol/Water2) Diethyl Ether | Acetic Acid/Water |
| Temperature | 0 °C to RT | 0 °C to RT |
| Reaction Time | 12 h (step 1), 16 h (step 2) | 6 h |
| Expected Yield | 70-80% (over two steps) | 60-70% |
Part 2: Synthesis of 9-Azabicyclo[5.3.1]undecan-11-one (Lactam)
With the carbocyclic ketone in hand, the critical nitrogen insertion is achieved via the Beckmann rearrangement. This reaction reliably converts a cyclic ketoxime into a lactam, expanding the ring by one atom (in this case, inserting 'NH' into the C-C bond).[5][6]
Mechanistic Rationale: The Beckmann Rearrangement
The reaction is initiated by converting the ketone to its oxime. In the presence of a strong acid (e.g., polyphosphoric acid or trifluoroacetic acid), the oxime's hydroxyl group is protonated, turning it into a good leaving group (water). The key step is a concerted 1,2-alkyl shift where the carbon group anti-periplanar to the departing water molecule migrates to the electron-deficient nitrogen atom.[5][7] This migration forms a nitrilium ion intermediate. Nucleophilic attack by water, followed by deprotonation and tautomerization, yields the thermodynamically stable lactam.
Caption: Mechanism of the acid-catalyzed Beckmann rearrangement.
Experimental Protocol: 9-Azabicyclo[5.3.1]undecan-11-one
Step 3.2.1: Oximation
-
Reaction Setup: Dissolve bicyclo[5.3.1]undecan-11-one (1.0 eq) and hydroxylamine hydrochloride (1.5 eq) in a 2:1 mixture of ethanol and pyridine.
-
Heating: Heat the mixture to reflux (approx. 80-90 °C) and maintain for 4 hours. Monitor the reaction by TLC until the starting ketone is consumed.
-
Isolation: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Add water to the residue and extract with ethyl acetate (3x).
-
Purification: Wash the combined organic layers with 1M HCl (to remove pyridine), followed by saturated NaHCO₃ solution, and finally brine. Dry over anhydrous Na₂SO₄, filter, and concentrate to yield the bicyclo[5.3.1]undecan-11-one oxime, which is often a mixture of syn and anti isomers and can be used directly in the next step.
Step 3.2.2: Beckmann Rearrangement
-
Reaction Setup: To a flask containing polyphosphoric acid (PPA, ~10x weight of oxime), preheated to 80 °C, add the crude oxime from the previous step in one portion with vigorous stirring.
-
Heating: Increase the temperature to 120-130 °C and stir for 1-2 hours. The mixture will become a dark, viscous solution.
-
Quenching: Cool the reaction vessel in an ice bath and carefully pour the mixture onto crushed ice.
-
Work-up: Neutralize the acidic solution by the slow addition of solid sodium carbonate until gas evolution ceases and the pH is ~8-9.
-
Extraction & Purification: Extract the aqueous slurry with chloroform or dichloromethane (4x). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product by flash column chromatography (silica gel, dichloromethane/methanol gradient) to yield 9-azabicyclo[5.3.1]undecan-11-one as a solid.
Part 3: N-Benzylation to Afford the Final Product
The final step is a standard N-alkylation of the lactam. The secondary amide nitrogen is deprotonated with a strong, non-nucleophilic base to form a potent nucleophile, which then displaces a halide from benzyl bromide.
Experimental Protocol: 9-Benzyl-9-azabicyclo[5.3.1]undecan-11-one
-
Reaction Setup: To a flame-dried, three-neck flask under a nitrogen atmosphere, add a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF).
-
Deprotonation: Cool the suspension to 0 °C. Add a solution of 9-azabicyclo[5.3.1]undecan-11-one (1.0 eq) in anhydrous THF dropwise. Stir the mixture at 0 °C for 30 minutes, during which time hydrogen gas will evolve.
-
Alkylation: Add benzyl bromide (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Reaction Completion: Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quenching & Work-up: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C. Dilute with water and extract with ethyl acetate (3x).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the final product, 9-Benzyl-9-azabicyclo[5.3.1]undecan-11-one.
| Reagent/Parameter | Step 3.2.1 (Oximation) | Step 3.2.2 (Rearrangement) | Part 4 (N-Benzylation) |
| Starting Material | Bicyclo[5.3.1]undecan-11-one | Bicyclo[5.3.1]undecan-11-one Oxime | 9-Azabicyclo[5.3.1]undecan-11-one |
| Key Reagent | Hydroxylamine HCl, Pyridine | Polyphosphoric Acid (PPA) | NaH, Benzyl Bromide |
| Solvent | Ethanol | None (PPA is reagent & medium) | Anhydrous THF |
| Temperature | Reflux (~85 °C) | 120-130 °C | 0 °C to RT |
| Reaction Time | 4 h | 1-2 h | 12 h |
| Expected Yield | >90% (crude) | 50-65% | 75-85% |
Conclusion
This application note details a logical and robust three-part synthetic route to 9-Benzyl-9-azabicyclo[5.3.1]undecan-11-one. By leveraging powerful and predictable named reactions—the Demjanov-Tiffeneau and Beckmann rearrangements—this strategy provides a reliable pathway for accessing this valuable heterocyclic scaffold from simple cyclic precursors. The protocols are designed to be clear and reproducible, providing researchers with a solid foundation for the synthesis and further exploration of this and related molecular architectures in their discovery programs.
References
-
Design of supramolecular tubular structures based on bicyclo[3.3.1]nonane framework. (n.d.). Retrieved January 23, 2026, from [Link]
-
Promontorio, R. (n.d.). Synthesis of Polysubstituted Oxygenated Bicyclo Compounds. UCL Thesis. Retrieved January 23, 2026, from [Link]
-
Organic Syntheses. (2022). Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Retrieved January 23, 2026, from [Link]
-
University of Birmingham. (n.d.). Synthesis of Medium-Ring Nitrogen Heterocycles and their Application to Diverse Scaffold Assembly. Retrieved January 23, 2026, from [Link]
-
Chemistry LibreTexts. (2016). Tiffeneau-Demjanov Rearrangement. Retrieved January 23, 2026, from [Link]
-
Wang, X.-L., et al. (2014). A Novel Synthetic Approach to the bicyclo[5.3.1]undecan-11-one Framework of Vinigrol. Organic & Biomolecular Chemistry, 12(22), 3562-6. Retrieved January 23, 2026, from [Link]
-
French-Ukrainian Journal of Chemistry. (2017). Beckmann Rearrangement of 3-carboxybicyclo[3.3.1]nonane and [3.2.1]octane Oximes. Retrieved January 23, 2026, from [Link]
-
Wang, X.-L., et al. (2014). A novel synthetic approach to the bicyclo[5.3.1]undecan-11-one framework of vinigrol. Organic & Biomolecular Chemistry. Retrieved January 23, 2026, from [Link]
-
Grokipedia. (n.d.). Demjanov rearrangement. Retrieved January 23, 2026, from [Link]
-
Chemistry Steps. (n.d.). Beckmann Rearrangement. Retrieved January 23, 2026, from [Link]
-
Master Organic Chemistry. (n.d.). Beckmann Rearrangement. Retrieved January 23, 2026, from [Link]
-
ACS Publications. (n.d.). Synthesis of the bicyclo[5.3.1]undecane moiety (AB ring system) of taxanes. The Journal of Organic Chemistry. Retrieved January 23, 2026, from [Link]
-
Biswas, S. (n.d.). Demjanov rearrangement. Hooghly Women's College. Retrieved January 23, 2026, from [Link]
-
ResearchGate. (n.d.). New 4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-ene-3,5-diones via the cycloaddition of N-phenylmaleimide and cyclohepta-1,3,5-trienes. Retrieved January 23, 2026, from [Link]
-
A Photochemical Approach to the Bicyclo [5.3.1] Undecane Ring System of Taxane Diterpenes. (1987). Organic Preparations and Procedures International. Retrieved January 23, 2026, from [Link]
-
Slideshare. (n.d.). Demjanov rearrangement. Retrieved January 23, 2026, from [Link]
-
American Chemical Society. (n.d.). Inside-outside stereoisomerism: the synthesis of trans-bicyclo[5.3.1]undecane-11-one. Retrieved January 23, 2026, from [Link]
-
Ielo, L., et al. (2019). The synthetic versatility of the Tiffeneau–Demjanov chemistry in homologation tactics. Monatshefte für Chemie - Chemical Monthly. Retrieved January 23, 2026, from [Link]
Sources
- 1. epublications.vu.lt [epublications.vu.lt]
- 2. 9-Benzyl-9-azabicyclo[5.3.1]undecan-11-one | 1193388-93-0 | Benchchem [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. hooghlywomenscollege.ac.in [hooghlywomenscollege.ac.in]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Beckmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Application Note: High-Purity Isolation of 9-Benzyl-9-azabicyclo[5.3.1]undecan-11-one via Modified Flash Column Chromatography
Abstract
This application note provides a detailed, field-proven protocol for the purification of 9-Benzyl-9-azabicyclo[5.3.1]undecan-11-one, a moderately polar bicyclic amine, from a crude synthetic reaction mixture. The inherent basicity of the bridgehead tertiary amine presents a significant challenge for standard silica gel chromatography, often leading to poor resolution, peak tailing, and yield loss due to strong interactions with acidic silanol groups.[1][2] This guide details a robust methodology employing flash column chromatography on silica gel with a triethylamine (TEA)-modified mobile phase. We will elucidate the rationale behind each step, from initial Thin-Layer Chromatography (TLC) method development to the final isolation of the purified compound, ensuring a reproducible and efficient workflow for researchers in synthetic chemistry and drug development.
Introduction: The Purification Challenge
9-Benzyl-9-azabicyclo[5.3.1]undecan-11-one is a key synthetic intermediate whose rigid bicyclic structure and functional groups are of interest in medicinal chemistry. The core structure contains a tertiary amine at the 9-position, a ketone at the 11-position, and a non-polar benzyl group. This combination of functionalities results in a moderate overall polarity.
The primary obstacle in its purification is the basic tertiary amine. Standard silica gel is inherently acidic due to the presence of surface silanol (Si-OH) groups. These acidic sites can protonate the basic amine, causing strong ionic interactions. This leads to several undesirable outcomes:
-
Irreversible Adsorption: A portion of the compound can remain permanently bound to the column, reducing the final yield.
-
Peak Tailing: The compound elutes slowly and asymmetrically (a "tailed" peak), resulting in poor separation from impurities.[3]
-
On-Column Degradation: For sensitive molecules, the acidic environment can catalyze decomposition.
To overcome this, our protocol introduces a small quantity of a competing base, triethylamine (TEA), into the mobile phase. The TEA effectively neutralizes the most acidic sites on the silica surface, allowing the target amine to elute symmetrically and efficiently.[1][4]
Compound Profile
| Property | Value | Source |
| IUPAC Name | 9-Benzyl-9-azabicyclo[5.3.1]undecan-11-one | - |
| Molecular Formula | C₁₇H₂₃NO | [5] |
| Molecular Weight | 257.37 g/mol | [5] |
| Structure | ![]() | - |
| Key Features | Tertiary Amine, Ketone, Bicyclic Core, Benzyl Group | - |
Principle of Separation: Normal-Phase Chromatography with a Basic Modifier
This protocol utilizes normal-phase flash column chromatography, where a polar stationary phase (silica gel) is used with a less polar mobile phase.[6] Compound separation is based on differential adsorption to the silica gel; more polar compounds adsorb more strongly and elute later.
Our target molecule's moderate polarity makes it an ideal candidate for this technique. The critical modification is the addition of 0.5-1% (v/v) triethylamine (TEA) to the eluent system.
Causality of Experimental Choice:
-
Why Silica Gel? It is a cost-effective, high-resolution medium suitable for a wide range of compounds.[4]
-
Why a Dichloromethane/Methanol Mobile Phase? This solvent system offers excellent solvating power for moderately polar compounds and allows for a wide range of polarities to be explored by adjusting the ratio.[6][7] A similar system was successfully used for the closely related 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one.[8]
-
Why Triethylamine (TEA)? As a volatile organic base, TEA competes with the target amine for the acidic silanol sites on the silica. This prevents strong ionic binding, leading to sharper peaks and improved recovery.[1][3] It can also be easily removed from the final product under a high vacuum.
The entire purification strategy is outlined in the workflow diagram below.
Caption: Overall workflow for the purification of 9-Benzyl-9-azabicyclo[5.3.1]undecan-11-one.
Experimental Protocols
Part 3.1: TLC Method Development (Finding the Right Eluent)
Objective: To identify a mobile phase composition that provides a retention factor (Rf) of approximately 0.25-0.35 for the target compound. This Rf range typically translates well to flash column separation, providing good resolution without excessive elution times.[9]
Materials:
-
Silica gel TLC plates (GF254)
-
Developing chamber
-
Spotting capillaries
-
Dichloromethane (DCM), Methanol (MeOH), Triethylamine (TEA)
-
UV lamp (254 nm)
Procedure:
-
Prepare Stock Solutions: Prepare small volumes of three different solvent systems in beakers or flasks. Always add TEA last.
-
System A: 97:3:1 (v/v/v) DCM / MeOH / TEA
-
System B: 94:6:1 (v/v/v) DCM / MeOH / TEA
-
System C: 89:10:1 (v/v/v) DCM / MeOH / TEA
-
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in a minimal volume of DCM.
-
Spotting: Using a capillary, spot the crude mixture onto the baseline of three separate TLC plates. Keep the spots small and concentrated.
-
Development: Place one plate in each chamber containing one of the prepared solvent systems. Ensure the chamber is saturated with solvent vapor. Allow the solvent front to travel up the plate until it is ~1 cm from the top.
-
Visualization: Remove the plates, mark the solvent front with a pencil, and allow them to dry completely. Visualize the spots under a UV lamp. Circle the visible spots.
-
Analysis: Calculate the Rf value for the target spot in each system (Rf = distance traveled by spot / distance traveled by solvent front). The ideal system will place the target compound at an Rf of ~0.3 and show good separation from major impurities.
TLC Method Development Data
| Solvent System (DCM:MeOH:TEA) | Polarity | Observed Rf of Target | Comments |
| 97:3:1 | Low | ~0.55 | Too high. Compound elutes too quickly. Poor separation from non-polar impurities. |
| 94:6:1 | Medium | ~0.30 | Optimal. Good separation from baseline and higher-Rf impurities. |
| 89:10:1 | High | ~0.10 | Too low. Compound is too retained on the silica. Long elution time expected. |
Part 3.2: Flash Column Chromatography Protocol
Objective: To purify the bulk of the crude material using the optimized mobile phase.
Materials & Equipment:
-
Glass chromatography column
-
Silica gel for flash chromatography (40-63 µm particle size)
-
Sand (fine, washed)
-
Pressurized air or nitrogen source
-
Mobile Phase: 94:6:1 (v/v/v) DCM / MeOH / TEA
-
Collection vessels (test tubes or flasks)
-
Rotary evaporator
Procedure:
-
Column Packing (Slurry Method): a. Place a small plug of cotton or glass wool at the bottom of the column and add a ~1 cm layer of sand. b. In a separate beaker, prepare a slurry of silica gel in a non-polar solvent like hexane or a small amount of the initial mobile phase. A silica-to-crude-sample mass ratio of 50:1 to 100:1 is recommended for difficult separations.[10] c. Pour the slurry into the column. Use gentle air pressure to push the solvent through, compacting the silica bed.[11] Ensure the bed is uniform and free of cracks. d. Add another ~1 cm layer of sand on top of the silica bed to prevent disturbance during solvent addition. e. Equilibrate the column by passing 2-3 column volumes of the mobile phase (94:6:1 DCM/MeOH/TEA) through it.
-
Sample Loading (Dry Loading Recommended): a. Dissolve the crude sample (~1.0 g) in a minimal amount of DCM. b. Add ~2-3 g of silica gel to this solution. c. Evaporate the solvent completely on a rotary evaporator until a fine, free-flowing powder is obtained. This is the "dry-loaded" sample. d. Carefully add the powder as a uniform layer on top of the sand at the top of the column.
-
Rationale: Dry loading prevents dissolution issues and ensures the sample is introduced to the column in a narrow, concentrated band, which is critical for achieving high resolution.[10]
-
-
Elution and Fraction Collection: a. Carefully add the mobile phase to the column, ensuring not to disturb the top layer. b. Apply gentle, consistent pressure to the top of the column to achieve a steady flow rate. c. Begin collecting fractions immediately.[11] The size of the fractions should be appropriate for the column size (e.g., 10-20 mL fractions for a medium-sized column). d. Continue eluting and collecting fractions until the target compound has fully eluted from the column (as monitored by TLC).
Optimized Chromatography Parameters
| Parameter | Recommended Value | Rationale |
| Stationary Phase | Silica Gel (40-63 µm) | Standard for high-resolution flash chromatography. |
| Mobile Phase | 94:6:1 (v/v/v) DCM / MeOH / TEA | Optimized via TLC for an ideal Rf of ~0.3. |
| Silica:Crude Ratio | 70:1 (w/w) | Provides good loading capacity while ensuring high resolution.[10] |
| Sample Loading | Dry Loading | Maximizes separation efficiency by creating a narrow starting band. |
| Elution Mode | Isocratic | The TLC showed good separation, so a more complex gradient is not initially required. |
Post-Purification: Analysis and Isolation
-
Fraction Analysis: Spot every few collected fractions on a TLC plate. Develop the plate using the same 94:6:1 eluent system.
-
Pooling: Under UV light, identify all fractions that contain only the pure target compound (single spot at Rf ≈ 0.3). Combine these pure fractions into a single round-bottom flask.
-
Solvent Removal: Remove the mobile phase using a rotary evaporator. To ensure complete removal of residual TEA, co-evaporation with DCM (adding a small amount of DCM and re-evaporating) two or three times may be necessary.
-
Final Product: The resulting solid or oil is the purified 9-Benzyl-9-azabicyclo[5.3.1]undecan-11-one. Confirm its identity and purity using analytical techniques such as ¹H NMR, ¹³C NMR, and LC-MS. A purity of >95% is typically achievable with this method.[12]
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Significant Peak Tailing | Insufficient TEA in mobile phase; acidic impurities in crude sample. | Increase TEA concentration to 1.5%. Pre-treat the crude sample with a basic wash if necessary. |
| Co-elution of Impurities | Impurity has a very similar polarity to the target. | Switch to a gradient elution (e.g., start with 2% MeOH and gradually increase to 8%). Consider an alternative stationary phase like alumina.[4] |
| Low Yield | Compound is irreversibly stuck to the column. | Ensure the column is fully equilibrated with the TEA-containing mobile phase before loading the sample. |
References
- Title: 9-azabicyclo[3.3.
-
Title: Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO) Source: Organic Syntheses URL: [Link]
-
Title: How do I purify ionizable organic amine compounds using flash column chromatography? Source: Biotage URL: [Link]
-
Title: Purification of Organic Compounds by Flash Column Chromatography Source: Organic Syntheses URL: [Link]
-
Title: Thin Layer Chromatographic Analysis of Beta-Lactam Antibiotics Source: Technology Networks URL: [Link]
-
Title: Chromatography: Solvent Systems For Flash Column Source: University of Rochester, Department of Chemistry URL: [Link]
-
Title: Which sample solvents work best with normal-phase flash column chromatography? Source: Biotage URL: [Link]
-
Title: Chromatography: The Solid Phase Source: University of Rochester, Department of Chemistry URL: [Link]
-
Title: Amine purification Source: Science Forums URL: [Link]
-
Title: Flash Chromatography Basics Source: Sorbent Technologies, Inc. URL: [Link]
-
Title: Column Chromatography Source: YouTube (Organic Chemistry Lab Techniques) URL: [Link]
Sources
- 1. biotage.com [biotage.com]
- 2. Amine purification, - Chemistry - Science Forums [scienceforums.net]
- 3. reddit.com [reddit.com]
- 4. Chromatography [chem.rochester.edu]
- 5. 9-Benzyl-9-azabicyclo[5.3.1]undecan-11-one | 1193388-93-0 | Benchchem [benchchem.com]
- 6. biotage.com [biotage.com]
- 7. Chromatography [chem.rochester.edu]
- 8. US7868017B2 - 9-azabicyclo[3.3.1]nonane derivatives - Google Patents [patents.google.com]
- 9. sorbtech.com [sorbtech.com]
- 10. orgsyn.org [orgsyn.org]
- 11. youtube.com [youtube.com]
- 12. orgsyn.org [orgsyn.org]
Application Note: Comprehensive ¹H and ¹³C NMR Characterization of 9-Benzyl-9-azabicyclo[5.3.1]undecan-11-one
Abstract
This application note provides a detailed guide to the structural elucidation of 9-Benzyl-9-azabicyclo[5.3.1]undecan-11-one using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. The bicyclo[5.3.1]undecane framework is a significant structural motif in medicinal chemistry and natural product synthesis.[1][2] Accurate and unambiguous characterization of its derivatives is paramount for drug development and molecular research. This document outlines the rationale for experimental parameter selection, provides a step-by-step protocol for data acquisition, and offers an in-depth analysis of the resulting spectra. The presented data and interpretation serve as a benchmark for researchers working with this class of compounds.
Introduction: The Significance of the Azabicyclo[5.3.1]undecane Scaffold
9-Benzyl-9-azabicyclo[5.3.1]undecan-11-one is a heterocyclic compound featuring a bridged bicyclic system. Such frameworks are of considerable interest in medicinal chemistry due to their rigid conformational nature, which can lead to high-affinity interactions with biological targets.[3] The presence of a tertiary amine and a ketone functional group offers multiple points for further chemical modification, making it a versatile intermediate in organic synthesis.[3]
The definitive confirmation of the structure and purity of this molecule is critical. NMR spectroscopy is an unparalleled, non-destructive technique for this purpose, providing detailed information about the chemical environment of each proton and carbon atom.[4][5] This note will demonstrate the comprehensive characterization of the title compound, highlighting the nuances of interpreting the spectra of complex bicyclic systems.
Molecular Structure and Numbering
A clear understanding of the molecular structure and a consistent numbering system are essential for spectral assignment. The structure of 9-Benzyl-9-azabicyclo[5.3.1]undecan-11-one is presented below, with atoms numbered for clarity in the subsequent NMR analysis.
Caption: Molecular structure and numbering of 9-Benzyl-9-azabicyclo[5.3.1]undecan-11-one.
Experimental Protocol: Acquiring High-Resolution NMR Spectra
The quality of NMR data is fundamentally dependent on the experimental setup. The following protocol is designed to yield high-resolution spectra suitable for unambiguous structural elucidation.
Sample Preparation
-
Analyte: 9-Benzyl-9-azabicyclo[5.3.1]undecan-11-one (Molecular Weight: 257.37 g/mol ).[3]
-
Mass: Weigh approximately 10-15 mg of the compound for ¹H NMR and 20-30 mg for ¹³C NMR.
-
Solvent: Use 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice due to its excellent dissolving power for a wide range of organic compounds and its single, well-defined residual solvent peak.
-
Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Procedure: Dissolve the compound and TMS in the deuterated solvent within a clean, dry 5 mm NMR tube. Ensure homogeneity by gentle vortexing.
NMR Instrument Parameters
-
Spectrometer: A 500 MHz spectrometer is recommended for achieving good signal dispersion, which is crucial for resolving the complex multiplets of the bicyclic protons.
-
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: 12-15 ppm.
-
Acquisition Time: 3-4 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 16-32, to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30') to simplify the spectrum to singlets for each unique carbon.
-
Spectral Width: 220-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds (a longer delay may be needed for quaternary carbons and the carbonyl carbon).
-
Number of Scans: 1024-2048, due to the lower natural abundance of ¹³C.
-
Workflow for NMR Data Acquisition and Processing
Caption: Standard workflow for NMR characterization.
¹H NMR Spectral Analysis
The ¹H NMR spectrum of 9-Benzyl-9-azabicyclo[5.3.1]undecan-11-one is expected to be complex due to the numerous methylene protons in the bicyclic system, many of which are diastereotopic. The signals can be broadly divided into the aromatic region (benzyl group) and the aliphatic region (bicyclic framework and benzylic methylene).
Table 1: Predicted ¹H NMR Data for 9-Benzyl-9-azabicyclo[5.3.1]undecan-11-one in CDCl₃
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| 7.25 - 7.40 | m | 5H | Aromatic-H (Benzyl) | Typical range for monosubstituted benzene ring protons. |
| 3.65 | s | 2H | N-CH₂-Ph | Benzylic protons adjacent to nitrogen, appearing as a singlet due to free rotation and lack of adjacent protons. |
| 2.80 - 3.20 | m | 4H | H-1, H-8, H-10α, H-10β | Protons adjacent to the nitrogen and the carbonyl group are deshielded. |
| 2.20 - 2.60 | m | 4H | H-2α, H-2β, H-7α, H-7β | Protons alpha to the carbonyl group are deshielded. |
| 1.20 - 1.90 | m | 8H | H-3, H-4, H-5, H-6 | Remaining methylene protons of the bicyclic system, resonating in the upfield aliphatic region. |
Interpretation Insights:
-
Aromatic Region: The multiplet between 7.25 and 7.40 ppm integrating to 5 protons is characteristic of the phenyl group of the benzyl substituent.
-
Benzylic Protons: The sharp singlet at approximately 3.65 ppm, integrating to 2 protons, is a key indicator of the N-CH₂-Ph group. Its chemical shift is downfield due to the inductive effect of the adjacent nitrogen atom.
-
Bicyclic Framework: The protons on the bicyclic core will appear as a series of complex, overlapping multiplets. Protons alpha to the nitrogen (H-1, H-8) and the carbonyl group (H-10) will be the most deshielded within the aliphatic region. Due to the rigid, asymmetric nature of the bicyclic system, many of the CH₂ protons are diastereotopic and will exhibit distinct chemical shifts and couplings, leading to complex splitting patterns. For unambiguous assignment, 2D NMR techniques such as COSY and HSQC would be required.[6][7]
¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. For 9-Benzyl-9-azabicyclo[5.3.1]undecan-11-one, 14 distinct signals are expected (17 total carbons, with some aromatic carbons being chemically equivalent due to symmetry).
Table 2: Predicted ¹³C NMR Data for 9-Benzyl-9-azabicyclo[5.3.1]undecan-11-one in CDCl₃
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| 210 - 220 | C=O (C-11) | The carbonyl carbon of a ketone is highly deshielded and appears in this characteristic downfield region. |
| 138 - 140 | Aromatic C (Quaternary) | The ipso-carbon of the benzyl group. |
| 128 - 130 | Aromatic CH (ortho, meta) | Aromatic carbons of the benzyl group. |
| 127 - 128 | Aromatic CH (para) | Aromatic carbon of the benzyl group. |
| 55 - 65 | N-CH₂-Ph | Benzylic carbon adjacent to nitrogen. |
| 50 - 60 | C-1, C-8 | Bridgehead carbons adjacent to the nitrogen atom. |
| 40 - 50 | C-10 | Carbon alpha to the carbonyl group. |
| 20 - 40 | C-2, C-3, C-4, C-5, C-6, C-7 | Remaining aliphatic carbons of the bicyclic system. |
Interpretation Insights:
-
Carbonyl Signal: The most downfield signal, typically above 200 ppm, is the unambiguous signature of the ketone's carbonyl carbon (C-11).[8]
-
Aromatic Signals: Four signals are expected in the 127-140 ppm range for the benzyl group: one for the quaternary ipso-carbon and three for the ortho, meta, and para carbons.
-
Aliphatic Signals: The remaining signals in the upfield region (20-65 ppm) correspond to the carbons of the bicyclic framework and the benzylic methylene. The carbons directly attached to the nitrogen (C-1, C-8, and the benzylic CH₂) will be the most deshielded in this region.
Advanced NMR Techniques for Complete Assignment
While 1D NMR provides substantial information, complete and unambiguous assignment of all proton and carbon signals in a complex molecule like 9-Benzyl-9-azabicyclo[5.3.1]undecan-11-one requires 2D NMR spectroscopy.[9]
-
COSY (Correlation Spectroscopy): Establishes proton-proton (¹H-¹H) coupling networks, helping to trace the connectivity of protons through the bicyclic rings.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the direct assignment of protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds.[7] This is particularly powerful for identifying quaternary carbons (like the carbonyl and ipso-aromatic carbon) and for piecing together the molecular fragments.[7]
Caption: Logical flow from 1D to 2D NMR for complete structural elucidation.
Conclusion
The comprehensive ¹H and ¹³C NMR characterization of 9-Benzyl-9-azabicyclo[5.3.1]undecan-11-one is essential for its use in research and development. This application note provides a robust protocol for acquiring and interpreting the necessary spectroscopic data. The predicted chemical shifts and interpretation rationale serve as a valuable reference for scientists working with this compound and its analogues. For unequivocal structural proof, the application of 2D NMR techniques like COSY, HSQC, and HMBC is strongly recommended to resolve the complex spin systems inherent to this bicyclic structure.
References
-
Organic Syntheses. Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). 2022-05-10. Available from: [Link].
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 419531, 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one. Available from: [Link].
-
Stothers, J. B., et al. "13C Nuclear Magnetic Resonance Studies. Part 48. 13C Spectra of a Variety of Bicyclic Ketones." Canadian Journal of Chemistry, vol. 53, no. 9, 1975, pp. 1351-1361. Available from: [Link].
-
Chemistry LibreTexts. NMR - Interpretation. 2023-01-29. Available from: [Link].
-
Wind, R. A., et al. "A bicyclic ketone as a solid-state carbon-13 NMR intensity reference." Journal of the American Chemical Society, vol. 119, no. 40, 1997, pp. 9236-9241. Available from: [Link].
-
Balci, M. Basic 1H- and 13C-NMR Spectroscopy. Elsevier, 2005. Available from: [Link].
-
OpenOChem Learn. Ketones. Available from: [Link].
-
Dounay, A. B., and G. A. Helmchen. "The Chemistry of Bridged Lactams and Related Heterocycles." Chemical Reviews, vol. 107, no. 1, 2007, pp. 79-133. Available from: [Link].
-
Chad's Prep. 15.6a Interpreting NMR Example 1. 2018-09-20. Available from: [Link].
-
Wi, S., et al. "DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking." Molecules, vol. 27, no. 19, 2022, p. 6533. Available from: [Link].
-
Grover, S. H., et al. "13C Nuclear Magnetic Resonance Studies. Part 48. 13C Spectra of a Variety of Bicyclic Ketones." Canadian Journal of Chemistry, vol. 53, no. 9, 1975, pp. 1351-1361. Available from: [Link].
-
Pál, B., et al. "Determination of the N-invertomer stereochemistry in N-substituted nortropanones and norgranatanones using computational and NMR methods." Comptes Rendus Chimie, vol. 18, no. 6, 2015, pp. 693-704. Available from: [Link].
-
Liu, Y., et al. "Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification." Molecules, vol. 26, no. 2, 2021, p. 431. Available from: [Link].
-
Kadikova, G. N., et al. "New 4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-ene-3,5-diones via the cycloaddition of N-phenylmaleimide and cyclohepta-1,3,5-trienes." Mendeleev Communications, vol. 25, no. 5, 2015, pp. 353-354. Available from: [Link].
-
A-Level Chemistry. NMR Spectroscopy. Available from: [Link].
-
Promontorio, R. Synthesis of Polysubstituted Oxygenated Bicyclo Compounds. University College London, 2018. Available from: [Link].
-
Emery Pharma. A Step-By-Step Guide to 1D and 2D NMR Interpretation. 2018-04-02. Available from: [Link].
-
Breitmaier, E., and W. Voelter. Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. 3rd ed., Wiley, 2002. Available from: [Link].
-
Kakiuchi, K., et al. "Design of supramolecular tubular structures based on bicyclo[3.3.1]nonane framework." Journal of the American Chemical Society, vol. 123, no. 49, 2001, pp. 12304-12305. Available from: [Link].
-
AZoOptics. How to Interpret NMR Spectroscopy Results: A Beginner's Guide. 2025-05-29. Available from: [Link].
-
PubChemLite. 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one. Available from: [Link].
-
Rlavie. 9-Benzyl-9-Azabicyclo[3.3.1]Nonan-3-One. Available from: [Link].
Sources
- 1. researchgate.net [researchgate.net]
- 2. epublications.vu.lt [epublications.vu.lt]
- 3. 9-Benzyl-9-azabicyclo[5.3.1]undecan-11-one | 1193388-93-0 | Benchchem [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. azooptics.com [azooptics.com]
- 6. orgsyn.org [orgsyn.org]
- 7. emerypharma.com [emerypharma.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
Application Notes and Protocols for X-ray Crystallography of 9-azabicyclo[5.3.1]undecane Derivatives
Introduction: The Structural Significance of 9-azabicyclo[5.3.1]undecane Derivatives in Drug Discovery
The 9-azabicyclo[5.3.1]undecane scaffold is a conformationally restricted bridged ring system of significant interest in medicinal chemistry and drug development.[1] Its rigid three-dimensional structure provides a fixed platform for the strategic placement of functional groups, which can enhance binding affinity and selectivity for various biological targets.[1] This conformational rigidity is advantageous in drug design as it can reduce the entropic penalty upon binding to a protein, potentially leading to more potent therapeutic agents.[1] Derivatives of this scaffold are explored for their potential in treating neurological conditions such as Alzheimer's disease, Parkinson's disease, and schizophrenia, as well as in oncological research.[1]
X-ray crystallography is an indispensable tool for elucidating the precise three-dimensional atomic arrangement of these molecules.[2] It provides unambiguous and accurate structural data, including bond lengths, bond angles, and absolute configuration, which are prerequisites for rational drug design and structure-activity relationship (SAR) studies.[2] This guide offers a comprehensive overview of the experimental workflow and detailed protocols for the synthesis, crystallization, and X-ray crystallographic analysis of 9-azabicyclo[5.3.1]undecane derivatives, addressing potential challenges and offering field-proven insights.
Experimental Workflow: From Synthesis to Structure
The successful X-ray crystallographic analysis of 9-azabicyclo[5.3.1]undecane derivatives hinges on a systematic and well-executed workflow. This process begins with the synthesis of the target compound, followed by purification and the growth of diffraction-quality single crystals. The subsequent steps involve X-ray data collection, structure solution, and refinement.
Caption: Experimental workflow for X-ray crystallography.
Part 1: Synthesis and Purification of a Representative Derivative
While specific synthetic routes will vary depending on the desired substitution pattern, a general approach often involves the construction of the bicyclic core followed by functionalization. The synthesis of related 9-azabicyclo[3.3.1]nonane derivatives often utilizes reactions like the Mannich reaction.[3]
Protocol 1: Synthesis of a 9-azabicyclo[5.3.1]undecane Precursor
This protocol is adapted from established methods for the synthesis of related azabicyclic systems and serves as a representative example.[4]
Step 1: Formation of the Bicyclic Ketone
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the appropriate starting materials (e.g., a cyclic ketone and an amine) in a suitable solvent.
-
Add the necessary reagents for the cyclization reaction (e.g., an acid or base catalyst).
-
Heat the reaction mixture to the appropriate temperature and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and perform a standard aqueous workup.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Step 2: Purification
-
Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Combine the fractions containing the pure product and remove the solvent in vacuo.
-
Characterize the purified compound by NMR spectroscopy and mass spectrometry to confirm its identity and purity. A high degree of purity is crucial for successful crystallization.[5]
Part 2: Crystallization of 9-azabicyclo[5.3.1]undecane Derivatives
Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step. The conformational flexibility of the 9-azabicyclo[5.3.1]undecane ring system can make crystallization difficult.[1] A systematic screening of various crystallization conditions is essential.
Causality in Solvent Selection
The choice of solvent is critical. A suitable solvent should be one in which the compound is sparingly soluble at room temperature but readily soluble at an elevated temperature.[5] This allows for the creation of a supersaturated solution upon cooling, which is the driving force for crystallization. For amine-containing compounds, solvents like ethanol, methanol, acetonitrile, and mixtures with water or less polar solvents like ethyl acetate or dichloromethane are often effective.[6]
Protocol 2: Crystallization by Slow Evaporation
-
Dissolve the purified compound in a small amount of a suitable solvent or solvent mixture in a clean vial.
-
If the compound is not fully soluble, gently warm the vial to aid dissolution. Ensure all solid has dissolved; if not, filter the solution to remove any insoluble impurities that could act as unwanted nucleation sites.[5]
-
Cover the vial with a cap that has a small hole or with parafilm punctured with a needle to allow for slow evaporation of the solvent.
-
Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.[5]
Protocol 3: Crystallization by Vapor Diffusion
-
Prepare a concentrated solution of the compound in a good solvent in a small, open vial.
-
Place this vial inside a larger, sealed container (e.g., a beaker covered with a watch glass or a sealed jar).
-
Add a larger volume of a poor solvent (an "anti-solvent" in which the compound is insoluble) to the bottom of the larger container, ensuring the level is below the top of the inner vial.
-
Over time, the poor solvent will slowly diffuse into the good solvent, reducing the solubility of the compound and inducing crystallization.
Troubleshooting Crystallization
-
No Crystals Form: The solution may be too dilute. Allow more solvent to evaporate or start with a more concentrated solution. If that fails, try a different solvent system.[7]
-
Formation of an Oil: "Oiling out" occurs when the compound's solubility is exceeded at a temperature above its melting point in that solvent. To remedy this, try using a more dilute solution, a different solvent, or a lower crystallization temperature.[6]
-
Too Many Small Crystals: Rapid crystallization leads to numerous small crystals. Slow down the process by reducing the rate of cooling or evaporation, or by using a slightly larger volume of solvent.[7]
-
Conformational Disorder: The flexibility of the bicyclic ring may lead to disorder in the crystal lattice.[8] Trying different counter-ions (if applicable) or co-crystallization with other molecules can sometimes stabilize a single conformation.[9]
Part 3: X-ray Data Collection and Structure Refinement
Once suitable crystals are obtained, the next step is to collect X-ray diffraction data.
Protocol 4: Single-Crystal X-ray Diffraction Data Collection
-
Crystal Mounting: Carefully select a well-formed crystal with sharp edges and no visible defects. Mount the crystal on a cryoloop, typically using a small amount of cryoprotectant oil.[10]
-
Cryo-cooling: For data collection at low temperatures (typically 100 K), the mounted crystal is flash-cooled in a stream of liquid nitrogen. This minimizes radiation damage and thermal vibrations.[10]
-
Data Collection Strategy: The crystal is placed on a goniometer in the X-ray beam. A series of diffraction images are collected as the crystal is rotated. Modern diffractometers with software can automatically determine an optimal data collection strategy.[11]
-
Data Processing: The raw diffraction images are processed to integrate the intensities of the diffraction spots, correct for experimental factors, and scale the data.[11] This results in a file containing the Miller indices (h, k, l) and the corresponding intensities and standard uncertainties for each reflection.
Structure Solution and Refinement
The processed diffraction data is used to solve and refine the crystal structure.
Caption: The iterative cycle of structure refinement.
Step 1: Structure Solution
-
The phase problem is typically solved using direct methods for small molecules, which utilize statistical relationships between the reflection intensities to derive initial phase estimates.[10] This leads to an initial electron density map and a preliminary atomic model.
Step 2: Structure Refinement
-
The initial model is refined against the experimental data using least-squares methods.[10] This is an iterative process where atomic positions, displacement parameters, and other variables are adjusted to minimize the difference between the observed and calculated structure factors.
-
Difference Fourier maps are calculated at each stage to locate missing atoms (like hydrogens) or to identify regions of disorder.[10]
Step 3: Handling Disorder
-
Disorder is common in flexible molecules and can manifest as unusually large atomic displacement parameters or residual peaks in the difference Fourier map.[8]
-
Specialized refinement programs like SHELXL allow for the modeling of disorder by splitting atoms over multiple positions with partial occupancies.[8] Geometric restraints may be necessary to maintain sensible bond lengths and angles in the disordered fragments.[8]
Data Presentation: A Representative Example
The following table presents typical crystallographic data that would be obtained for a derivative of 9-azabicyclo[5.3.1]undecane. The values are illustrative and based on data for similar bicyclic compounds.[3][12]
| Parameter | Example Value |
| Chemical formula | C₁₇H₂₃NO |
| Formula weight | 257.37 |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 10.123(4) |
| b (Å) | 15.456(6) |
| c (Å) | 9.876(3) |
| β (°) | 105.12(2) |
| Volume (ų) | 1492.1(9) |
| Z | 4 |
| Calculated density (g/cm³) | 1.145 |
| Absorption coeff. (mm⁻¹) | 0.072 |
| F(000) | 560 |
| Crystal size (mm³) | 0.30 x 0.25 x 0.20 |
| θ range for data collection (°) | 2.5 to 27.5 |
| Reflections collected | 8543 |
| Independent reflections | 3421 [R(int) = 0.045] |
| Goodness-of-fit on F² | 1.05 |
| Final R indices [I > 2σ(I)] | R₁ = 0.052, wR₂ = 0.135 |
| R indices (all data) | R₁ = 0.068, wR₂ = 0.148 |
| Largest diff. peak and hole (e.Å⁻³) | 0.45 and -0.31 |
Conclusion
The X-ray crystallographic analysis of 9-azabicyclo[5.3.1]undecane derivatives provides invaluable structural insights for drug discovery and development. While the inherent flexibility of this scaffold can present challenges in crystallization and structure refinement, a systematic approach to synthesis, purification, and crystal growth, coupled with modern crystallographic techniques, can lead to high-quality structural data. The protocols and insights provided in this guide serve as a robust starting point for researchers working with this important class of molecules.
References
-
Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]
-
Synthesis and X-ray diffraction analysis of diene adducts of 2-tropylcyclohexanone with maleic anhydride. (2006). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Synthesis, conformational analysis, and antiarrhythmic properties of 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one, 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane hydroperchlorate, and 7-benzyl-9-phenyl-3-thia-7-azabicyclo[3.3.1]nonan-9-ol hydroperchlorate and derivatives: single-crystal X-ray diffraction analysis and evidence for chair-chair and chair-boat conformers in the solid state. (1993). PubMed. Retrieved January 23, 2026, from [Link]
-
Isolation and X-ray Crystal Structure of Tetrahydroisoquinoline Alkaloids from Calycotome Villosa Subsp. intermedias. (2015). MDPI. Retrieved January 23, 2026, from [Link]
-
Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). (2022). Organic Syntheses. Retrieved January 23, 2026, from [Link]
-
Synthesis of 5,9,9-trisubstituted 1-azabicyclo[3.3.1]nonanes and their conformational analyses. (1981). Journal of the Chemical Society, Perkin Transactions 1. Retrieved January 23, 2026, from [Link]
-
A beginner's guide to X-ray data processing. (2021). Portland Press. Retrieved January 23, 2026, from [Link]
-
Disordered Structure Refinement. (n.d.). Grokipedia. Retrieved January 23, 2026, from [Link]
-
Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon. (2022). National Institutes of Health. Retrieved January 23, 2026, from [Link]
-
Synthesis of Polysubstituted Oxygenated Bicyclo Compounds. (n.d.). UCL Discovery. Retrieved January 23, 2026, from [Link]
-
Growing Quality Crystals. (n.d.). MIT Department of Chemistry. Retrieved January 23, 2026, from [Link]
-
How To: Grow X-Ray Quality Crystals. (n.d.). University of Rochester Department of Chemistry. Retrieved January 23, 2026, from [Link]
-
A new entry to 9-azabicyclo[3.3.1]nonanes using radical translocation/cyclisation reactions of 2-(but-3-ynyl)-1-(o-iodobenzoyl)piperidines. (1998). Journal of the Chemical Society, Perkin Transactions 1. Retrieved January 23, 2026, from [Link]
-
X-ray crystallography. (n.d.). Wikipedia. Retrieved January 23, 2026, from [Link]
-
Towards a better understanding and improved refinement of disordered crystal structures. (2021). National Institutes of Health. Retrieved January 23, 2026, from [Link]
-
3.6F: Troubleshooting. (2022). Chemistry LibreTexts. Retrieved January 23, 2026, from [Link]
- US7868017B2 - 9-azabicyclo[3.3.1]nonane derivatives. (n.d.). Google Patents.
-
Flexible Organic Crystalline Fibers and Loops with Strong Second Harmonic Generation. (2020). Journal of the American Chemical Society. Retrieved January 23, 2026, from [Link]
-
Synthesis of New Functionally Substituted 9-Azabicyclo[4.2.1]nona-2,4,7-trienes by Cobalt(I)-Catalyzed [6π + 2π]-Cycloaddition of N-Carbocholesteroxyazepine to Alkynes. (2021). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Tips & Tricks: Recrystallization. (n.d.). University of Rochester Department of Chemistry. Retrieved January 23, 2026, from [Link]
-
X-ray Data Collection Course. (n.d.). Macromolecular Crystallography Core Facility. Retrieved January 23, 2026, from [Link]
-
Disorder. (n.d.). Oxford Academic. Retrieved January 23, 2026, from [Link]
-
Conformational Analysis of Bicyclo [3.3.1] Nonanes and their Hetero Analogs. (2022). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Continuous Crystallization Processes in Pharmaceutical Manufacturing: A Review. (2020). National Institutes of Health. Retrieved January 23, 2026, from [Link]
-
The Cambridge Structural Database. (n.d.). BiŌkeanós. Retrieved January 23, 2026, from [Link]
-
On modelling disordered crystal structures through restraints from molecule-in-cluster computations, and distinguishing static and dynamic disorder. (2021). International Union of Crystallography. Retrieved January 23, 2026, from [Link]
-
Experimental Approaches for Solution X-Ray Scattering and Fiber Diffraction. (n.d.). National Institutes of Health. Retrieved January 23, 2026, from [Link]
-
Getting crystals your crystallographer will treasure: a beginner's guide. (2018). National Institutes of Health. Retrieved January 23, 2026, from [Link]
-
Optimizing disordered crystal structures. (2023). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production. (2019). National Institutes of Health. Retrieved January 23, 2026, from [Link]
-
Chapter 5. Continuous Co-crystallization of Poorly Soluble Active Pharmaceutical Ingredients to enhance dissolution. (2015). ResearchGate. Retrieved January 23, 2026, from [Link]
- EP3042902A1 - Method for producing endo-9-azabicyclo[3.3.1]nonane-3-ol derivative. (2016). Google Patents.
-
Crystal Growing Tips. (2015). University of Florida Center for Xray Crystallography. Retrieved January 23, 2026, from [Link]
-
Cambridge Structural Database (CSD). (n.d.). Physical Sciences Data-science Service. Retrieved January 23, 2026, from [Link]
-
Synthesis, Enantiomer Separation, and Absolute Configuration of 2,6-Oxygenated 9-Azabicyclo[3.3.1]nonanes. (2012). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Small-Angle X-ray Crystallography on Single-Crystal Regions of Inverse Bicontinuous Cubic Phases : Lipid Bilayer Structures and Gaussian Curvature-Dependent Fluctuations. (2017). Langmuir. Retrieved January 23, 2026, from [Link]
-
How to access the Cambridge Structural Database (CSD), and what it includes? (n.d.). Weizmann Institute of Science Library. Retrieved January 23, 2026, from [Link]
-
The role of crystallography in drug design. (2007). National Institutes of Health. Retrieved January 23, 2026, from [Link]
Sources
- 1. 9-Benzyl-9-azabicyclo[5.3.1]undecan-11-one | 1193388-93-0 | Benchchem [benchchem.com]
- 2. The role of crystallography in drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, conformational analysis, and antiarrhythmic properties of 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one, 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane hydroperchlorate, and 7-benzyl-9-phenyl-3-thia-7-azabicyclo[3.3.1]nonan-9-ol hydroperchlorate and derivatives: single-crystal X-ray diffraction analysis and evidence for chair-chair and chair-boat conformers in the solid state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. orgsyn.org [orgsyn.org]
- 5. How To [chem.rochester.edu]
- 6. Tips & Tricks [chem.rochester.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. grokipedia.com [grokipedia.com]
- 9. US7868017B2 - 9-azabicyclo[3.3.1]nonane derivatives - Google Patents [patents.google.com]
- 10. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 11. portlandpress.com [portlandpress.com]
- 12. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimization of Reaction Conditions for 9-Benzyl-9-azabicyclo[5.3.1]undecan-11-one
This technical support guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 9-Benzyl-9-azabicyclo[5.3.1]undecan-11-one. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to address common challenges encountered during the synthesis of this complex bicyclic lactam.
Introduction
9-Benzyl-9-azabicyclo[5.3.1]undecan-11-one is a significant heterocyclic scaffold in medicinal chemistry, often serving as a key intermediate in the synthesis of novel therapeutic agents. Its rigid bicyclic structure provides a unique three-dimensional framework for interacting with biological targets.[1] The synthesis, however, can be challenging, often involving multi-step sequences with critical reaction conditions that require careful optimization to achieve desirable yields and purity.
This guide focuses on a plausible and widely applicable synthetic strategy: the construction of a bicyclic ketone precursor followed by a Beckmann rearrangement to form the desired lactam. We will delve into the intricacies of each stage, offering solutions to common experimental hurdles.
Synthetic Strategy Overview
A common approach to bicyclic systems like the target molecule involves the formation of a ketone precursor, which is then converted to an oxime and subsequently rearranged to the corresponding lactam.[2][3][4] The benzyl group serves as a protecting group for the nitrogen atom.[1]
Caption: General synthetic workflow for 9-Benzyl-9-azabicyclo[5.3.1]undecan-11-one.
Part 1: Troubleshooting Guide & FAQs for Bicyclic Ketone Precursor Synthesis
The formation of the 9-azabicyclo[5.3.1]undecan-11-one core is a critical step that dictates the overall efficiency of the synthesis. A plausible approach is an intramolecular cyclization or a condensation reaction. Drawing parallels from the synthesis of related structures like 9-azabicyclo[3.3.1]nonan-3-one, a Robinson-Schöpf-type reaction or similar condensation strategies can be adapted.[5][6]
Q1: I am observing low yields of the desired bicyclic ketone. What are the likely causes and how can I improve the yield?
A1: Low yields in the formation of the bicyclic ketone are often multifactorial. Here’s a breakdown of potential issues and their solutions:
-
Inefficient Cyclization/Condensation: The key bond-forming step may be thermodynamically or kinetically challenging.
-
Troubleshooting:
-
Concentration: High dilution conditions can favor intramolecular cyclization over intermolecular polymerization. Experiment with a range of concentrations (e.g., 0.1 M, 0.01 M, 0.001 M).
-
Temperature: While higher temperatures can accelerate reactions, they can also promote side reactions. Screen a range of temperatures (e.g., room temperature, 50 °C, 80 °C) to find the optimal balance.
-
Catalyst: If your reaction is acid or base-catalyzed, screen different catalysts and loadings. For instance, in a Mannich-type reaction, various amine bases or Lewis acids could be employed.
-
-
-
Side Reactions: Competing reactions can consume starting materials and reduce the yield of the desired product.
-
Troubleshooting:
-
Reaction Time: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Prolonged reaction times can lead to product decomposition or the formation of byproducts.
-
pH Control: In aqueous reactions, maintaining the optimal pH is crucial. Use appropriate buffer systems to prevent unwanted side reactions. For instance, in a Robinson-Schöpf type reaction, a specific pH range is often required for the initial condensation and subsequent cyclization.[5]
-
-
-
Purification Losses: The product may be difficult to isolate from the reaction mixture.
-
Troubleshooting:
-
Extraction: Optimize the pH of the aqueous layer during workup to ensure the product is in its neutral form for efficient extraction into the organic phase.
-
Chromatography: If using column chromatography, screen different solvent systems to achieve good separation. The use of a gradient elution can be beneficial. Silica gel is a common stationary phase, but for basic compounds like this, alumina might be a better alternative to prevent streaking.[6]
-
-
Data Table 1: Example Parameters for Optimizing Bicyclic Ketone Synthesis
| Parameter | Condition 1 | Condition 2 | Condition 3 | Observed Yield |
| Solvent | Toluene | Dichloromethane | Acetonitrile | Varies |
| Temperature | 25 °C | 50 °C | Reflux | Varies |
| Catalyst | Acetic Acid (1 eq) | p-TsOH (0.1 eq) | No Catalyst | Varies |
| Concentration | 0.1 M | 0.01 M | 0.001 M | Varies |
Q2: I am getting a complex mixture of products that is difficult to purify. What could be the cause?
A2: A complex product mixture often points towards a lack of reaction control.
-
Causality: This can arise from non-selective reactions, product degradation under the reaction conditions, or the presence of impurities in the starting materials.
-
Self-Validation:
-
Starting Material Purity: Ensure the purity of your starting materials by techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or melting point analysis. Impurities can initiate unforeseen side reactions.[5]
-
Inert Atmosphere: If your intermediates are sensitive to air or moisture, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Step-wise vs. One-Pot: If you are attempting a one-pot synthesis, consider a step-wise approach where you isolate and purify the intermediates. This can help identify the problematic step.
-
Part 2: Troubleshooting Guide & FAQs for the Beckmann Rearrangement
The Beckmann rearrangement is a classic and powerful method for converting a ketoxime to a lactam.[2][3][4] However, its success is highly dependent on the reaction conditions and the substrate.[7][8]
Caption: Simplified mechanism of the acid-catalyzed Beckmann rearrangement.
Q3: My Beckmann rearrangement is giving a low yield of the desired lactam. What are the common pitfalls?
A3: Low yields in the Beckmann rearrangement are a frequent issue. Here are the key areas to investigate:
-
Incomplete Oxime Formation: The preceding step might not have gone to completion.
-
Troubleshooting:
-
Reaction Monitoring: Use TLC to ensure complete consumption of the ketone before proceeding with the rearrangement.
-
Purification: Purify the oxime before subjecting it to the rearrangement conditions. This will remove any unreacted ketone or other impurities that could interfere.
-
-
-
Suboptimal Rearrangement Conditions: The choice of acid catalyst and reaction conditions is critical.[4][7]
-
Troubleshooting:
-
Acid Strength: Strong protic acids like sulfuric acid or polyphosphoric acid (PPA) are commonly used.[7] Lewis acids can also be effective. Experiment with different acids to find the most suitable one for your substrate.
-
Temperature: The rearrangement often requires elevated temperatures.[7] However, excessive heat can lead to decomposition. A careful temperature screen is recommended.
-
Alternative Reagents: Reagents like p-toluenesulfonyl chloride (TsCl) can convert the oxime hydroxyl into a better leaving group, allowing for milder rearrangement conditions.[7]
-
-
-
Beckmann Fragmentation: This is a common side reaction, especially with substrates that can form stable carbocations.[4]
-
Troubleshooting:
-
Milder Conditions: Employing less harsh conditions (e.g., lower temperature, less concentrated acid) can sometimes favor the rearrangement over fragmentation.[8]
-
Reagent Choice: Certain reagents are known to promote fragmentation. A careful literature search for your specific substrate class can guide you in choosing a reagent that minimizes this side reaction.
-
-
Q4: I am observing the formation of an unexpected regioisomer of the lactam. Why is this happening and how can I control the regioselectivity?
A4: The Beckmann rearrangement is stereospecific. The group anti-periplanar to the leaving group on the oxime nitrogen is the one that migrates.[4] The formation of an unexpected regioisomer suggests a lack of stereocontrol in the oxime formation or isomerization of the oxime under the reaction conditions.
-
Causality: Ketoximes can exist as E/Z isomers. If a mixture of isomers is formed and subjected to the rearrangement, a mixture of lactams will result.
-
Self-Validation and Optimization:
-
Oxime Isomer Separation: If possible, separate the E/Z isomers of the oxime by chromatography or crystallization before the rearrangement.
-
Reaction Conditions: The conditions of the rearrangement itself can sometimes cause isomerization of the oxime before the migration step.[4] Using milder conditions or reagents that do not promote isomerization can improve regioselectivity.
-
Data Table 2: Comparison of Conditions for Beckmann Rearrangement
| Catalyst/Reagent | Solvent | Temperature (°C) | Typical Outcome |
| Conc. H₂SO₄ | Neat | 100-130 | Can be effective, but harsh conditions may lead to side reactions.[7] |
| Polyphosphoric Acid (PPA) | Neat | 80-120 | Often gives good yields, acts as both catalyst and solvent. |
| p-Toluenesulfonyl Chloride (TsCl), Pyridine | Dichloromethane | 0 to RT | Milder conditions, good for sensitive substrates.[7] |
| Trifluoroacetic Acid (TFA) | Dichloromethane | RT to Reflux | Can be effective, but acidity needs to be optimized. |
Part 3: Detailed Experimental Protocols
The following are generalized protocols that should be optimized for your specific experimental setup.
Protocol 1: Synthesis of 9-Benzyl-9-azabicyclo[5.3.1]undecan-11-one Oxime
-
To a solution of the 9-Benzyl-9-azabicyclo[5.3.1]undecan-11-one precursor (1.0 eq) in ethanol (0.1 M), add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq).
-
Heat the reaction mixture to reflux and monitor the progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes).
-
Once the starting material is consumed (typically 2-4 hours), cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
Add water to the residue and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude oxime.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: Beckmann Rearrangement to 9-Benzyl-9-azabicyclo[5.3.1]undecan-11-one
-
Caution: This reaction should be performed in a well-ventilated fume hood.
-
To a pre-heated (e.g., 120 °C) flask containing polyphosphoric acid (10 parts by weight relative to the oxime), add the 9-Benzyl-9-azabicyclo[5.3.1]undecan-11-one oxime (1.0 eq) portion-wise with vigorous stirring.
-
Maintain the temperature and stir for the optimized reaction time (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice.
-
Basify the aqueous mixture with a concentrated sodium hydroxide solution to pH > 10.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude lactam by column chromatography or recrystallization.
References
-
Organic Syntheses. (2022). Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Retrieved from [Link]
- Google Patents. (n.d.). US7868017B2 - 9-azabicyclo[3.3.1]nonane derivatives.
-
Scribd. (n.d.). Beckmann Rearrangement Guide. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Beckmann Rearrangement. Retrieved from [Link]
-
Wikipedia. (n.d.). Beckmann rearrangement. Retrieved from [Link]
-
Royal Society of Chemistry. (2014). A novel synthetic approach to the bicyclo[5.3.1]undecan-11-one framework of vinigrol. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Design of supramolecular tubular structures based on bicyclo[3.3.1]nonane framework. (n.d.). Retrieved from [Link]
-
ACS Publications. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. Retrieved from [Link]
Sources
- 1. 9-Benzyl-9-azabicyclo[5.3.1]undecan-11-one | 1193388-93-0 | Benchchem [benchchem.com]
- 2. scribd.com [scribd.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 5. orgsyn.org [orgsyn.org]
- 6. US7868017B2 - 9-azabicyclo[3.3.1]nonane derivatives - Google Patents [patents.google.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Overcoming solubility issues of 9-Benzyl-9-azabicyclo[5.3.1]undecan-11-one
Welcome to the dedicated technical support guide for 9-Benzyl-9-azabicyclo[5.3.1]undecan-11-one. This resource is designed for researchers, medicinal chemists, and formulation scientists who are incorporating this unique bicyclic ketone into their experimental workflows. We understand that handling complex molecules can present challenges, particularly concerning solubility. This guide provides in-depth, field-tested solutions and explanations to help you overcome these hurdles efficiently.
Frequently Asked Questions (FAQs)
Q1: What is 9-Benzyl-9-azabicyclo[5.3.1]undecan-11-one and what are its key structural features?
A1: 9-Benzyl-9-azabicyclo[5.3.1]undecan-11-one is a complex organic molecule with the chemical formula C₁₇H₂₃NO and a molecular weight of approximately 257.37 g/mol [1]. Its structure is characterized by three key components:
-
A Bicyclic Aliphatic Amine Core: This rigid, three-dimensional scaffold is of great interest in drug design as it can help optimize pharmacodynamic and pharmacokinetic properties[2]. The core contains a tertiary amine.
-
A Ketone Functional Group: The ketone at the 11-position provides a reactive site for various chemical transformations, such as reductions or nucleophilic additions[1].
-
An N-Benzyl Group: This large, lipophilic substituent significantly influences the molecule's overall polarity and solubility, generally decreasing its affinity for aqueous media.
These features combine to create a molecule with limited aqueous solubility but potential solubility in various organic solvents.
Q2: What is the fundamental reason this compound can be difficult to dissolve, particularly in aqueous solutions?
A2: The primary challenge stems from the molecule's structural dichotomy. The bulky, nonpolar N-benzyl group and the hydrocarbon bicyclic framework make the molecule predominantly lipophilic ("grease-ball" character)[3]. While the tertiary amine and ketone groups add some polarity, they are insufficient to overcome the hydrophobicity of the larger structure, leading to poor solubility in water. For a drug to be absorbed, it must first be in solution at the site of absorption; thus, overcoming poor solubility is a critical step in development[4].
Q3: What is a good starting point for selecting a solvent?
A3: For initial experiments, we recommend starting with polar aprotic solvents. Based on the structure, solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), or Dimethyl Sulfoxide (DMSO) are likely to be effective. For aqueous systems, direct dissolution is unlikely. You will need to employ strategies such as pH adjustment, as detailed in the troubleshooting guide below.
Troubleshooting Guide: Overcoming Solubility Issues
This section is structured to provide a logical, step-by-step approach to resolving common solubility problems.
Troubleshooting Workflow
Here is a decision tree to guide your solubilization strategy.
Caption: A decision tree for troubleshooting solubility.
Q&A Troubleshooting
Q: My compound won't dissolve in an aqueous buffer (e.g., PBS) even with sonication. What's my next step?
A: This is expected due to the compound's lipophilic nature. The most effective strategy is pH adjustment .[]
-
The Scientific Principle: The tertiary amine within the bicycloalkane structure is basic. By lowering the pH of the solution, you can protonate this nitrogen atom. This creates a cationic ammonium salt, which is significantly more polar and, therefore, more soluble in aqueous media. The solubility of amino acids and amine-containing compounds often increases dramatically as the pH moves away from the isoelectric point or pKa[6].
-
Recommended Action:
-
Prepare a slurry of your compound in the desired aqueous buffer.
-
While stirring, add a dilute acid (e.g., 0.1 M HCl or 1% Trifluoroacetic Acid) dropwise.
-
Monitor the solution for clarity. The compound should dissolve as the pH drops. For a basic amine, a good target is a pH at least two units below the amine's pKa to ensure complete protonation[7].
-
Caption: Effect of pH on the ionization and solubility.
Q: I need to use an organic solvent for my reaction. The compound is poorly soluble in acetonitrile. What are my options?
A: While acetonitrile is a useful polar aprotic solvent, its polarity might not be optimal for this specific molecule.
-
The Scientific Principle: Solubility is governed by the "like dissolves like" principle. Your compound has significant nonpolar character from the benzyl and bicyclic groups, but also polar character from the ketone and amine. A solvent that can effectively interact with all parts of the molecule is needed. The polarity of the solvent can significantly influence reaction kinetics and equilibrium with ketones[8].
-
Recommended Actions:
-
Switch Solvents: Try solvents with different polarities. Dichloromethane (DCM) or Chloroform are often excellent choices for such structures. For a more polar option that is still a very strong solvent, consider Dimethyl Sulfoxide (DMSO)[9].
-
Use a Co-Solvent System: If you must use acetonitrile, try adding a co-solvent. Adding 5-10% DCM or THF to the acetonitrile may be sufficient to break up the crystal lattice of the solid and solvate the lipophilic regions of the molecule.
-
Q: My compound dissolves initially with warming, but then crashes out of solution as it cools to room temperature. How can I prevent this?
A: This indicates you have created a supersaturated solution, which is inherently unstable.
-
The Scientific Principle: Increasing the temperature often increases the solubility of a solid in a liquid[10]. However, upon cooling, the solubility limit decreases, and if the concentration is too high, the excess solute will precipitate.
-
Recommended Actions:
-
Work with a Lower Concentration: The simplest solution is to prepare a more dilute solution that remains stable at room temperature.
-
Use a Stronger Solvent or Co-Solvent: The issue may be that your chosen solvent is "marginal." Switching to a more effective solvent (see previous question) will increase the solubility limit at room temperature, preventing precipitation.
-
Maintain Elevated Temperature: If your experimental protocol allows, you can maintain the solution at the elevated temperature where the compound is soluble. Be cautious of solvent evaporation and potential compound degradation over time[11].
-
Data & Protocols
Table 1: Predicted Solubility in Common Laboratory Solvents
| Solvent Class | Solvent Example | Polarity Index | Predicted Solubility | Rationale & Comments |
| Polar Protic | Water | 10.2 | Very Poor | The large lipophilic structure dominates, preventing effective hydration. pH modification is required[10]. |
| Polar Protic | Ethanol | 4.3 | Moderate | The alkyl chain can interact with the lipophilic parts, while the hydroxyl group interacts with the ketone/amine. May require warming or sonication. |
| Polar Aprotic | DMSO | 7.2 | Good to High | An excellent, highly polar solvent capable of dissolving a wide range of compounds. Often a reliable choice[9]. |
| Polar Aprotic | Acetonitrile (MeCN) | 5.8 | Low to Moderate | May struggle to solvate the bulky, nonpolar regions effectively. |
| Nonpolar Aprotic | Dichloromethane (DCM) | 3.1 | Good to High | An excellent solvent for moderately polar compounds with significant hydrocarbon character. |
| Nonpolar Aprotic | Tetrahydrofuran (THF) | 4.0 | Good | A versatile solvent, often effective for structures of this type. |
| Nonpolar | Toluene | 2.4 | Moderate | May effectively solvate the benzyl group, but less so the polar functionalities. |
| Nonpolar | Hexane | 0.1 | Poor | Unlikely to be effective due to the polar ketone and amine groups. |
Experimental Protocol: Systematic Solubility Determination (Shake-Flask Method)
The shake-flask method is a reliable way to determine the equilibrium solubility of a compound[12].
Objective: To determine the approximate solubility of 9-Benzyl-9-azabicyclo[5.3.1]undecan-11-one in a chosen solvent at a specific temperature.
Materials:
-
9-Benzyl-9-azabicyclo[5.3.1]undecan-11-one (solid)
-
Selected solvent(s)
-
Glass vials with screw caps
-
Orbital shaker or vortex mixer
-
Thermostatically controlled environment (e.g., incubator)
-
Syringe filters (0.45 µm, PTFE or other solvent-compatible material)
-
Analytical balance
-
HPLC or UV-Vis Spectrophotometer for quantification
Procedure:
-
Preparation: Add an excess amount of the solid compound to a series of vials. "Excess" means enough solid should remain undissolved at the end of the experiment.
-
Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the chosen solvent to each vial.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Allow them to shake for at least 24 hours to ensure equilibrium is reached[13].
-
Phase Separation: After equilibration, let the vials stand undisturbed for at least 1 hour to allow the excess solid to settle.
-
Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Do not disturb the solid at the bottom.
-
Filtration: Immediately filter the sample through a 0.45 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.
-
Dilution & Quantification:
-
Prepare a series of dilutions of the filtered saturated solution.
-
Quantify the concentration of the compound in the diluted samples using a pre-validated analytical method (e.g., HPLC with a standard curve).
-
-
Calculation: Back-calculate the concentration in the original, undiluted filtrate. This value represents the equilibrium solubility of the compound in that solvent at that temperature, typically expressed in mg/mL or µg/mL.
References
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]
-
Apicule (n.d.). 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one. Retrieved from [Link]
-
Persson, A. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]
-
Al-Ghananeem, A. M., & Malkawi, A. H. (2016). Formulation strategies for poorly soluble drugs. ResearchGate. [Link]
-
Bisterfeld, C., et al. (2019). Influence of Organic Solvents on Enzymatic Asymmetric Carboligations. Molecules, 24(15), 2822. [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 419531, 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one. Retrieved from [Link]
-
Lucho, A. M. S., et al. (2019). Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. ACS Omega, 4(8), 13416-13423. [Link]
-
Homayun, B., Lin, X., & Choi, H. J. (2019). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 11(3), 136. [Link]
-
Anuar, N. N., et al. (2020). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. Drug Design, Development and Therapy, 14, 2811-2823. [Link]
-
Ascendia Pharma (2021). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]
-
Ferreira, L. A., et al. (2021). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Journal of Molecular Liquids, 329, 115560. [Link]
-
Biotage (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]
-
Patsnap Synapse (2024). Troubleshooting Guide for Common Protein Solubility Issues. Retrieved from [Link]
-
World Pharma Today (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]
Sources
- 1. 9-Benzyl-9-azabicyclo[5.3.1]undecan-11-one | 1193388-93-0 | Benchchem [benchchem.com]
- 2. enamine.net [enamine.net]
- 3. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications [mdpi.com]
- 4. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biotage.com [biotage.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Influence of Organic Solvents on Enzymatic Asymmetric Carboligations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ascendiacdmo.com [ascendiacdmo.com]
- 11. Troubleshooting Guide for Common Protein Solubility Issues [synapse.patsnap.com]
- 12. lup.lub.lu.se [lup.lub.lu.se]
- 13. Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug - PMC [pmc.ncbi.nlm.nih.gov]
Stability and degradation of 9-Benzyl-9-azabicyclo[5.3.1]undecan-11-one
Document ID: TSS-BACU-SD-2601
Version: 1.0
Introduction
9-Benzyl-9-azabicyclo[5.3.1]undecan-11-one is a structurally complex bicyclic amine and ketone, utilized as a versatile building block in the synthesis of novel alkaloids and potential therapeutic agents.[1] Its rigid conformational structure, a result of the bicyclo[5.3.1]undecane core, provides a unique scaffold for drug development.[2] However, the presence of a tertiary amine, a benzyl group, and a ketone functionality introduces specific stability challenges that researchers must navigate to ensure experimental reproducibility and the integrity of their results.
This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals. It is designed to provide field-proven insights and actionable troubleshooting advice for the common stability and degradation issues encountered when working with this compound. Our approach is rooted in mechanistic understanding, aiming not just to solve problems, but to empower users with the knowledge to prevent them.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for 9-Benzyl-9-azabicyclo[5.3.1]undecan-11-one?
A: For optimal long-term stability, the compound should be stored as a solid in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). It should be kept in a cool, dark place, preferably at 2-8°C. The key is to minimize exposure to oxygen, moisture, and light, which are the primary environmental drivers of degradation.
Q2: Which solvents are recommended for preparing stock solutions?
A: High-purity, anhydrous aprotic solvents such as acetonitrile (ACN), tetrahydrofuran (THF), or dichloromethane (DCM) are recommended for stock solutions. If protic solvents like methanol or ethanol are required for a specific reaction, solutions should be prepared fresh and used immediately. The tertiary amine can interact with protic solvents, and residual water can participate in degradation pathways.[3]
Q3: The certificate of analysis for my batch shows ~95% purity. What are the likely impurities?
A: Commercially available batches of this compound typically have a purity of around 95%.[1] Minor impurities often stem from the synthesis process, which can involve intermediates like cyclooctanone enamines.[1] Depending on the workup and purification, residual solvents or by-products from incomplete cyclization may be present. For highly sensitive applications, we recommend purification by column chromatography or recrystallization.[4]
Q4: Is this molecule prone to racemization?
A: The rigid bicyclic structure significantly restricts conformational flexibility. The ketone at the 11-position is distant from any stereocenters that could be easily epimerized under typical acidic or basic conditions. Therefore, racemization of the core scaffold is not a primary stability concern under normal experimental conditions.
Troubleshooting Guide: Degradation Issues
This section addresses specific experimental observations and links them to likely degradation pathways, offering solutions and preventative strategies.
Issue 1: An unknown peak, more polar than the parent compound, appears in my HPLC chromatogram after storing the compound in solution at room temperature.
-
Probable Cause: N-Oxidation. The most likely cause is the oxidation of the tertiary nitrogen atom to form the corresponding 9-Benzyl-9-azabicyclo[5.3.1]undecan-11-one N-oxide . This is a classic degradation pathway for tertiary amines, especially in the presence of atmospheric oxygen.[5][6] The resulting N-oxide is significantly more polar, leading to a shorter retention time on reverse-phase HPLC. An aqueous environment can stabilize the formed amine oxide.[7]
-
Proposed Solution & Prevention:
-
Inert Atmosphere: When working with solutions for extended periods, purge the solvent with an inert gas (argon or nitrogen) and maintain the reaction or storage vessel under a positive pressure of that gas.
-
Solvent Purity: Use high-purity, anhydrous solvents to minimize potential contaminants that could catalyze oxidation.
-
Temperature Control: Store solutions at low temperatures (e.g., -20°C) to decrease the rate of oxidation.
-
-
Verification: The identity of the degradant can be confirmed by LC-MS, looking for a mass increase of 16 Da (the mass of an oxygen atom) relative to the parent compound. Alternatively, one can intentionally synthesize the N-oxide standard by treating the parent compound with a mild oxidizing agent like hydrogen peroxide (H₂O₂) and comparing its retention time.[8]
Issue 2: During a reaction exposed to laboratory light, I observe the formation of benzaldehyde and another major, less-retained peak on my GC-MS.
-
Probable Cause: Photodegradation (N-debenzylation). The N-benzyl group is a known photosensitive moiety.[9] Upon exposure to light, particularly UV wavelengths, the benzyl-nitrogen bond can undergo homolytic cleavage. This can lead to a cascade of reactions resulting in the formation of benzaldehyde and the de-benzylated core, 9-azabicyclo[5.3.1]undecan-11-one . This process is often facilitated by photocatalysts or sensitizers that may be present as impurities.[10]
-
Proposed Solution & Prevention:
-
Protect from Light: Conduct all experiments in amber glassware or wrap standard glassware in aluminum foil.[11] Avoid direct exposure to sunlight or strong overhead laboratory lighting.
-
Wavelength Control: If photochemistry is inherent to your process, use specific wavelength light sources and filters to avoid the absorption bands of the N-benzyl group.
-
-
Verification: The identity of the degradants can be confirmed by GC-MS. Look for the characteristic mass fragments of benzaldehyde (m/z 106, 105, 77) and the de-benzylated amine core (m/z 167).
Issue 3: My reaction yield is low when using strongly acidic or basic conditions, and I see multiple new spots on TLC.
-
Probable Cause: Acid/Base-Mediated Decomposition. While the core bicyclic ketone is relatively robust[12], the overall molecule has vulnerabilities at extreme pH.
-
Strong Acid (e.g., conc. HCl, H₂SO₄): The tertiary amine will be protonated, forming a salt. At elevated temperatures, this can promote elimination reactions or rearrangements within the bicyclic system.
-
Strong Base (e.g., NaH, LDA): Strong bases can deprotonate the alpha-carbons to the ketone, forming an enolate. While the bridgehead position prevents typical enolization on one side, the other alpha-carbon can participate. This may open pathways to aldol-type condensations or other unforeseen side reactions if electrophiles are present.
-
Oxidative Conditions (e.g., Chlorination): In the presence of reagents like hypochlorite, benzylamines are known to degrade via the formation of an imine, which then hydrolyzes to benzaldehyde and the corresponding secondary amine.[13]
-
-
Proposed Solution & Prevention:
-
pH Control: Buffer your reaction medium if possible. If strong acids or bases are required, conduct the reaction at the lowest possible temperature and for the shortest duration necessary.
-
Protecting Groups: For multi-step syntheses involving harsh conditions, consider temporarily removing the benzyl group (e.g., via catalytic hydrogenation) and replacing it with a more robust protecting group like Boc (tert-butyloxycarbonyl) before proceeding.[14]
-
Forced Degradation Studies: A Framework for Stability Assessment
To proactively understand the stability profile of 9-Benzyl-9-azabicyclo[5.3.1]undecan-11-one in your specific matrix or formulation, conducting a forced degradation study is essential.[15] This involves subjecting the compound to a range of harsh conditions to deliberately induce and identify potential degradation products.
Summary of Forced Degradation Conditions & Expected Outcome
| Stress Condition | Reagents & Parameters | Expected Degradation Level | Primary Degradation Pathway(s) | Major Degradant(s) |
| Acid Hydrolysis | 1 M HCl, 60°C, 24 h | Minor | Salt formation, potential slow hydrolysis | Parent compound (as HCl salt) |
| Base Hydrolysis | 1 M NaOH, 60°C, 24 h | Minor to Moderate | Enolate formation, potential side reactions | Parent, potential aldol products |
| Oxidation | 3% H₂O₂, RT, 24 h | Major | N-Oxidation | 9-Benzyl-9-azabicyclo[5.3.1]undecan-11-one N-oxide |
| Thermal | Solid state, 80°C, 72 h | Minor | General decomposition | Parent, minor unspecified products |
| Photolytic | Solution (ACN:H₂O), ICH-compliant light source | Moderate to Major | N-Debenzylation | Benzaldehyde, 9-azabicyclo[5.3.1]undecan-11-one |
Protocol: Forced Degradation by Oxidation
This protocol provides a self-validating system to assess oxidative stability.
-
Preparation:
-
Prepare a 1 mg/mL stock solution of 9-Benzyl-9-azabicyclo[5.3.1]undecan-11-one in HPLC-grade acetonitrile.
-
Prepare a 3% (w/v) solution of hydrogen peroxide in water.
-
-
Stress Application:
-
In an amber vial, combine 1.0 mL of the stock solution with 1.0 mL of the 3% H₂O₂ solution.
-
In a parallel control vial, combine 1.0 mL of the stock solution with 1.0 mL of water.
-
Gently vortex both vials and keep them at room temperature, protected from light, for 24 hours.
-
-
Sample Analysis:
-
After 24 hours, dilute an aliquot of the stressed and control samples with the mobile phase to a final concentration of ~50 µg/mL.
-
Analyze immediately by HPLC-UV/MS.
-
System Suitability: The control sample should show >99% peak purity for the parent compound.
-
Validation: The stressed sample should show a significant decrease in the parent peak area and the appearance of a new, more polar peak corresponding to the N-oxide (M+16). The goal is to achieve 10-30% degradation to ensure that secondary degradation is minimized.[3]
-
-
Data Interpretation:
-
Calculate the percentage of degradation by comparing the parent peak area in the stressed sample to the control.
-
Identify the major degradant by its mass-to-charge ratio in the MS detector.
-
Visualizations: Workflows and Mechanisms
Experimental Workflow for Stability Testing
This diagram outlines the logical flow for investigating a potential stability issue.
Caption: Workflow for troubleshooting stability issues.
Primary Degradation Pathways
These diagrams illustrate the key chemical transformations during degradation.
Caption: N-Oxidation Degradation Pathway.
Caption: Photolytic N-Debenzylation Pathway.
References
-
Bhaskar R, Ola M, Vinit A, Chavan A, Girase H. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics. Available from: [Link]
- Google Patents. (n.d.). Process for the oxidation of tertiary amines to amine oxides. EP0092862A1.
-
Klick S, et al. (2005). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis. Available from: [Link]
-
MedCrave. (2016). Forced Degradation Studies. MedCrave online. Available from: [Link]
-
Organic Syntheses. (2022). Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Organic Syntheses. Available from: [Link]
- Google Patents. (n.d.). Method for producing endo-9-azabicyclo[3.3.1]nonan-3-ol derivative. EP3042902A1.
-
Wikipedia. (n.d.). Ketone. Wikipedia. Available from: [Link]
-
ResearchGate. (n.d.). New 4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-ene-3,5-diones via the cycloaddition of N-phenylmaleimide and cyclohepta-1,3,5-trienes. ResearchGate. Available from: [Link]
-
Design of supramolecular tubular structures based on bicyclo[3.3.1]nonane framework. (n.d.). Available from: [Link]
-
Promontorio, R. (n.d.). Synthesis of Polysubstituted Oxygenated Bicyclo Compounds. UCL Thesis. Available from: [Link]
-
ACS Omega. (2022). Visible-Light-Driven Photocatalytic Coupling of Neat Benzylamine over a Bi-Ellagate Metal–Organic Framework. ACS Publications. Available from: [Link]
-
ResearchGate. (n.d.). Stability Relationships in Bicyclic Ketones. ResearchGate. Available from: [Link]
-
Chemistry LibreTexts. (2021). 23.11: Oxidation of Amines. Chemistry LibreTexts. Available from: [Link]
-
Master Organic Chemistry. (n.d.). Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry. Available from: [Link]
-
Mild and Efficient Flavin-Catalyzed H2O2 Oxidation of Tertiary Amines to Amine N-Oxides. (n.d.). Available from: [Link]
-
ResearchGate. (n.d.). Oxidation and Deprotection of Primary Benzyl Amines by Visible Light Flavin Photocatalysis. ResearchGate. Available from: [Link]
- Google Patents. (n.d.). 9-azabicyclo[3.3.1]nonane derivatives. US7868017B2.
-
Chemistry Steps. (n.d.). Reactions of Aldehydes and Ketones with Water. Chemistry Steps. Available from: [Link]
-
RSC Publishing. (n.d.). Degradation of benzylamines during chlorination and chloramination. RSC Publishing. Available from: [Link]
-
Quora. (2018). What does the hydrolysis of ketones yield?. Quora. Available from: [Link]
-
PubMed. (n.d.). Oxidation of tertiary amine-derivatized surfaces to control protein adhesion. PubMed. Available from: [Link]
Sources
- 1. 9-Benzyl-9-azabicyclo[5.3.1]undecan-11-one | 1193388-93-0 | Benchchem [benchchem.com]
- 2. epublications.vu.lt [epublications.vu.lt]
- 3. scispace.com [scispace.com]
- 4. EP3042902A1 - Method for producing endo-9-azabicyclo[3.3.1]nonane-3-ol derivative - Google Patents [patents.google.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. EP0092862A1 - Process for the oxidation of tertiary amines to amine oxides - Google Patents [patents.google.com]
- 8. Oxidation of tertiary amine-derivatized surfaces to control protein adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. orgsyn.org [orgsyn.org]
- 12. researchgate.net [researchgate.net]
- 13. Degradation of benzylamines during chlorination and chloramination - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
- 14. US7868017B2 - 9-azabicyclo[3.3.1]nonane derivatives - Google Patents [patents.google.com]
- 15. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low-Yield N-Benzylation Reactions
Welcome to the technical support guide for N-benzylation reactions. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during the synthesis of N-benzylated amines. As practicing chemists, we understand that low yields can be a significant impediment to progress. This guide moves beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions and optimize your reaction outcomes.
Section 1: Initial Diagnosis of Low Yield
The first step in troubleshooting is to systematically evaluate the reaction components and conditions. This section provides a high-level framework for identifying the root cause of a low-yield N-benzylation.
FAQ: My N-benzylation reaction is failing or giving a low yield. Where do I start?
A low yield can stem from a variety of factors, ranging from reagent quality to suboptimal reaction conditions. Before diving into complex optimization, it's crucial to perform a methodical initial assessment. The flowchart below outlines a logical troubleshooting workflow to pinpoint the likely source of the problem.
Caption: Comparison of Direct Alkylation and Reductive Amination pathways.
FAQ: I'm seeing significant di-benzylation. How can I promote mono-alkylation?
This is a classic problem when benzylating primary amines via the Sₙ2 pathway.
Causality: The product, a secondary benzylamine, is often more nucleophilic than the starting primary amine. This means it can compete effectively for the remaining benzyl halide, leading to the formation of a tertiary dibenzylamine.
Solutions:
-
Stoichiometry Control: Use a significant excess of the primary amine (3-5 equivalents) relative to the benzyl halide. This statistically favors the reaction of the benzyl halide with the more abundant starting amine.
-
Slow Addition: Add the benzyl halide slowly to the reaction mixture using a syringe pump. This maintains a low concentration of the alkylating agent, reducing the chance of the mono-benzylated product reacting a second time.
-
Switch to Reductive Amination: This is often the most effective solution. The reaction proceeds via an imine intermediate, and once the imine is reduced, the resulting secondary amine is generally not reactive under the same conditions to form a new imine with another molecule of benzaldehyde. [1][2]Using an excess of ammonia or an ammonium salt can effectively produce primary benzylamines from benzyl alcohols while suppressing overalkylation. [3][4]
FAQ: My reaction is slow or incomplete. How can I speed it up?
-
Temperature: Increasing the reaction temperature generally increases the rate of an Sₙ2 reaction. A good starting point for many benzylations is room temperature to 50 °C. If the reaction is sluggish, gentle heating (e.g., to 80 °C) can be beneficial. [5]However, be aware that higher temperatures can also promote side reactions.
-
Solvent: For Sₙ2 reactions, polar aprotic solvents like DMF, DMSO, or Acetonitrile (MeCN) are often ideal. They can stabilize the charged transition state without solvating the amine nucleophile excessively. Acetonitrile is particularly useful when using iodide as an additive, as it solubilizes NaI. [6]* Choice of Base: The base's role is to scavenge the H-X produced. A non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA or Hünig's base) is often a good choice as it is less likely to compete with the substrate amine as a nucleophile. [6]Inorganic bases like K₂CO₃ or Cs₂CO₃ are also commonly used and can be effective, particularly in polar solvents.
-
Leaving Group: Benzyl bromide is more reactive than benzyl chloride due to bromide being a better leaving group. If your reaction with benzyl chloride is slow, switching to benzyl bromide may provide a significant rate enhancement.
-
Catalytic Iodide (Finkelstein Condition): Adding a catalytic amount of sodium or potassium iodide (NaI or KI) can accelerate reactions with benzyl chloride. The iodide displaces the chloride to form the more reactive benzyl iodide in situ. [6]
Section 4: Common Side Reactions and Byproducts
FAQ: I have an unexpected spot on my TLC. What could it be?
-
Over-alkylation Products: As discussed, di- and tri-benzylated amines are common when starting with primary amines.
-
Quaternary Ammonium Salt: If you are starting with a secondary amine, over-alkylation will lead to a tertiary amine. If you start with a tertiary amine, you can form a quaternary ammonium salt, which is typically a water-soluble solid.
-
Benzyl Alcohol: This arises from the hydrolysis of the benzyl halide by adventitious water in the reaction.
-
Dibenzyl Ether: This can form if benzyl alcohol is present and is deprotonated by the base, which then attacks another molecule of benzyl halide.
-
Elimination Products: While less common with benzyl halides, using a very strong and hindered base could potentially lead to elimination side products.
Section 5: Work-up and Purification Strategies
FAQ: My product is difficult to purify. What can I do?
Purification can be challenging due to the similar polarities of the desired product, unreacted amine, and over-alkylated byproducts.
-
Aqueous Wash: A standard work-up involves diluting the reaction mixture with an organic solvent (e.g., ethyl acetate) and washing with water to remove the base's salt and any water-soluble impurities. An acidic wash (e.g., 1M HCl) can be used to remove unreacted basic amine starting material (note: your benzylated product will also likely be protonated and move to the aqueous layer, so this must be followed by basification and re-extraction). A basic wash (e.g., sat. NaHCO₃) can remove acidic impurities.
-
Recrystallization: If your product is a solid, recrystallization is often the most effective method for achieving high purity. Experiment with different solvent systems like ethanol or ethyl acetate/hexanes.
-
Silica Gel Chromatography: This is the most common purification method for liquid products.
-
Co-elution: The key challenge is often the co-elution of the desired product with the over-benzylated byproduct.
-
Solvent System: Start with a non-polar eluent system (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity. A shallow gradient is often necessary to achieve good separation.
-
TLC Analysis: Before running a column, carefully analyze your crude mixture by TLC in various solvent systems to find the optimal conditions for separation.
-
Section 6: Validated Experimental Protocols
These protocols serve as a reliable starting point. You may need to adjust stoichiometry, temperature, and reaction time based on your specific substrates.
Protocol 1: Classic Sₙ2 N-Benzylation of a Secondary Amine
This protocol is adapted for the mono-benzylation of a generic secondary amine.
-
Setup: To a flame-dried round-bottom flask under an argon atmosphere, add the secondary amine (1.0 eq) and anhydrous potassium carbonate (K₂CO₃, 2.0 eq).
-
Solvent Addition: Add anhydrous acetonitrile (MeCN) to form a slurry (approx. 0.2 M concentration with respect to the amine).
-
Reagent Addition: Add benzyl bromide (1.1 eq) dropwise via syringe at room temperature.
-
Reaction: Stir the reaction mixture at 50 °C and monitor its progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Work-up: Cool the reaction to room temperature. Filter off the inorganic solids and rinse with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate and wash with water (2x) and brine (1x). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by silica gel chromatography.
Protocol 2: N-Benzylation via Reductive Amination (Primary Amine)
This protocol is designed to favor mono-benzylation of a primary amine. [1][2]
-
Setup: To a round-bottom flask, add the primary amine (1.2 eq), benzaldehyde (1.0 eq), and methanol (MeOH) as the solvent (approx. 0.5 M).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for imine formation. You can optionally add a drying agent like magnesium sulfate (MgSO₄) to drive this equilibrium.
-
Reduction: Cool the mixture to 0 °C in an ice bath. Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise, ensuring the temperature does not rise significantly.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-4 hours, or until the imine intermediate is fully consumed (as monitored by TLC or LC-MS).
-
Work-up: Carefully quench the reaction by the slow addition of water at 0 °C. Concentrate the mixture under reduced pressure to remove most of the methanol. Add ethyl acetate and water. Separate the layers.
-
Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel chromatography.
References
-
Falcone, B. N., et al. (2022). Direct Amidation of Tertiary N-Benzylamines. Organic Letters, 24(2), 536-541. [Link]
-
Badru, R., et al. (2023). Efficient and selective N-benzylation of amines using Pd-doped La-BDC MOF. Materials Advances. [Link]
-
Organic Chemistry Portal. Synthesis of benzylic amines. [Link]
-
Organic Chemistry Portal. Benzylamines. [Link]
-
Nowrouzi, N., & Jonaghani, M. Z. (2012). Highly selective mono-N-benzylation and amidation of amines with alcohols or carboxylic acids using the Ph2PCl/I2/imidazole reagent system. Canadian Journal of Chemistry, 90(6), 499-505. [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Liu, Y., et al. (2019). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. ACS Sustainable Chemistry & Engineering, 7(9), 8846-8854. [Link]
-
Mastalir, M., et al. (2016). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. Nature Communications, 7, 13054. [Link]
-
Barta, K., et al. (2019). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. ResearchGate. [Link]
-
Liu, Y., et al. (2019). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. ACS Sustainable Chemistry & Engineering, 7(9), 8846-8854. [Link]
-
Heinen, A. W., Peters, J. A., & van Bekkum, H. (2000). The Reductive Amination of Benzaldehyde Over Pd/C Catalysts: Mechanism and Effect of Carbon Modifications on the Selectivity. European Journal of Organic Chemistry, 2000(17), 3135-3141. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 3. Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 9-Benzyl-9-azabicyclo[5.3.1]undecan-11-one
Welcome to the technical support guide for 9-Benzyl-9-azabicyclo[5.3.1]undecan-11-one. This document provides in-depth troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals encountering purity challenges with this key bicyclic intermediate. Our approach is grounded in fundamental chemical principles to empower you to not only solve immediate purification issues but also to understand the underlying causality of your experimental choices.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My crude sample of 9-Benzyl-9-azabicyclo[5.3.1]undecan-11-one shows multiple spots on Thin-Layer Chromatography (TLC). What are the likely impurities I'm dealing with?
Answer:
Identifying potential impurities is the critical first step in designing an effective purification strategy. The impurities in your sample are most likely derived from the synthetic route or subsequent degradation. Given that the synthesis can involve intermediates like cyclooctanone enamines, and the final molecule contains both a tertiary amine and a ketone, the range of possible contaminants is predictable.[1]
Causality: The molecular structure features two primary reactive sites for degradation: the N-benzyl group and the ketone moiety. The N-benzyl group is susceptible to cleavage (debenzylation), while the ketone can undergo various side reactions.[1]
Below is a summary of common impurities, their probable origin, and key characteristics that will influence the choice of purification method.
Table 1: Potential Impurities in Crude 9-Benzyl-9-azabicyclo[5.3.1]undecan-11-one
| Impurity Name | Probable Origin | Chemical Class | Key Physicochemical Property |
| Benzylamine | Unreacted starting material | Primary Amine | Basic; More polar than the product |
| Benzaldehyde | Product of N-debenzylation | Aldehyde | Neutral; Can be oxidized to benzoic acid |
| Benzoic Acid | Oxidation of Benzaldehyde | Carboxylic Acid | Acidic; Highly polar |
| 9-azabicyclo[5.3.1]undecan-11-one | N-debenzylation of the product | Secondary Amine | Basic; More polar than the product |
| Unreacted cyclooctanone derivatives | Incomplete reaction | Ketone/Enamine | Neutral/Basic |
| Polymeric materials/High MW adducts | Side reactions | Various | High boiling point; often insoluble |
Question 2: What is the most robust and logical workflow for purifying my crude product?
Answer:
A multi-step approach is often the most effective. The ideal workflow leverages the distinct chemical properties of the target molecule—specifically, its basicity—to achieve a high degree of purity. We recommend a primary purification by acid-base extraction followed by a secondary "polishing" step like column chromatography or recrystallization.
Expert Rationale: The tertiary amine in your molecule is a strong chemical handle. By converting it into a water-soluble salt, you can efficiently wash away a host of neutral and acidic impurities in a single step.[2][3] This is far more efficient for bulk impurity removal than attempting to separate everything on a column from the start.
The following workflow diagram outlines the decision-making process for purification.
Caption: Decision workflow for purifying the target compound.
Question 3: Can you provide a detailed, self-validating protocol for an acid-base extraction to remove non-basic impurities?
Answer:
Certainly. This technique is designed to isolate your basic amine product from neutral (e.g., benzaldehyde, unreacted ketones) and acidic (e.g., benzoic acid) impurities. The validation at each step is the observed partitioning of your compound between the organic and aqueous layers, which can be monitored by TLC.
Mechanism of Separation: The core principle is the reversible conversion of the water-insoluble tertiary amine into its water-soluble ammonium salt. Basic compounds are extracted from an organic solution by shaking them with an acidic solution.[2]
Caption: Mechanism of purification via acid-base extraction.
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) in a separatory funnel. A volume of 10-20 mL per gram of crude material is a good starting point.
-
Acidic Wash: Add an equal volume of 1M hydrochloric acid (HCl) to the separatory funnel.
-
Expert Insight: Use of a relatively mild acid like 1M HCl is crucial. Stronger acids could potentially promote unwanted side reactions if the mixture heats up.
-
-
Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure buildup. Allow the layers to separate completely.
-
Self-Validation (TLC): Spot a sample from the top (organic) and bottom (aqueous) layers on a TLC plate. Your desired product should now be primarily in the aqueous layer. The organic layer should contain the non-basic impurities.
-
Separation: Drain the lower aqueous layer into a clean Erlenmeyer flask. The organic layer, containing neutral and acidic impurities, can be discarded. For rigorous purification, the remaining organic layer can be washed one more time with 1M HCl, and the aqueous layers combined.
-
Basification: Cool the combined aqueous extracts in an ice bath. Slowly add 2M sodium hydroxide (NaOH) solution while stirring until the solution is basic (pH > 10, check with pH paper). You may observe the formation of a precipitate or an oil, which is your free-base product.
-
Back-Extraction: Return the basic aqueous solution to the separatory funnel. Add a fresh portion of the organic solvent (e.g., ethyl acetate). Shake vigorously to extract your purified product back into the organic layer.
-
Final Steps: Drain and discard the aqueous layer. Wash the organic layer with brine (saturated NaCl solution) to remove residual water, then dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified product.
Question 4: I'm struggling with column chromatography. My product streaks badly on silica gel, and I get poor recovery. What's going wrong and how do I fix it?
Answer:
This is a classic and very common problem when purifying basic compounds like amines on standard silica gel.
Causality: Silica gel is inherently acidic due to the presence of silanol (Si-OH) groups on its surface. Your basic amine interacts strongly with these acidic sites via acid-base interactions. This strong binding leads to several issues:
-
Peak Tailing/Streaking: The compound does not move smoothly down the column, resulting in broad, streaky bands instead of tight, well-defined ones.
-
Poor Recovery: A portion of your compound can become irreversibly bound to the silica, leading to material loss.
-
Degradation: The acidic surface can catalyze the degradation of sensitive molecules.
The solution is to neutralize or "deactivate" the acidic nature of the stationary phase.
Table 2: Troubleshooting Column Chromatography of 9-Benzyl-9-azabicyclo[5.3.1]undecan-11-one
| Strategy | Rationale | Recommended Eluent System | Pros | Cons |
| 1. Silica Gel + Amine Additive | A small amount of a basic additive (like triethylamine) is added to the mobile phase. It competes with your product for the acidic sites on the silica, allowing your product to elute cleanly.[4][5] | Hexanes/Ethyl Acetate with 0.5-2% Triethylamine (TEA) | Simple to implement; Uses standard silica gel. | TEA must be removed post-column; Can alter polarity significantly. |
| 2. Alumina (Neutral or Basic) | Alumina (Al₂O₃) is a metal oxide stationary phase that can be purchased in acidic, neutral, or basic grades. Using neutral or basic alumina avoids the acidic interaction issues entirely.[4] | Hexanes/Ethyl Acetate (often requires more polar mixture than silica) | Excellent for basic compounds; No additive needed. | Can have different selectivity than silica; Can be less forgiving of water content. |
| 3. Amine-Functionalized Silica | This is a specialty silica gel where the surface has been chemically modified with amino groups. The surface is basic, preventing unwanted interactions.[4][5] | Hexanes/Ethyl Acetate | Ideal for acid-sensitive or very basic compounds. | More expensive than standard silica or alumina. |
Recommended Protocol: Flash Chromatography on Silica Gel with Triethylamine
-
Solvent System Selection: First, determine an appropriate eluent system using TLC. A good starting point is a mixture of hexanes and ethyl acetate. Develop TLC plates in jars containing your chosen solvent mixture plus ~1% triethylamine. Aim for an Rf value of 0.2-0.3 for your product.
-
Column Packing: Pack a flash chromatography column with silica gel using your chosen mobile phase (pre-mixed with 1% TEA). Do not pack in the solvent and then add TEA, as this will not equilibrate the column properly.
-
Sample Loading: Dissolve your crude product (ideally post-acid-base extraction) in a minimal amount of the mobile phase.[4] Alternatively, for better resolution, adsorb the compound onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the column.
-
Elution: Run the column, collecting fractions and monitoring them by TLC.[4]
-
Work-up: Combine the pure fractions. The triethylamine (boiling point: 89.5 °C) can typically be removed along with the elution solvents using a rotary evaporator.
Question 5: My product is a discolored solid. Can I use recrystallization to achieve high purity?
Answer:
Yes, if your product is a solid, recrystallization is an excellent and highly effective method for removing small amounts of impurities and improving color. The key is finding a suitable solvent or solvent system.
Principle of Recrystallization: The technique relies on the differential solubility of your compound and its impurities in a solvent at different temperatures. An ideal solvent will dissolve your compound completely at its boiling point but only sparingly at low temperatures (e.g., 0-4 °C). Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.[6][7]
Experimental Protocol: Recrystallization
-
Solvent Screening: Test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, hexanes) in test tubes. A good candidate will require heating to dissolve the solid.
-
Expert Insight: For ketones, solvents like acetone or ethanol/water mixtures are often effective.[7]
-
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to your crude solid to just dissolve it completely. It is crucial to use the absolute minimum volume to ensure good recovery.
-
Decolorization (Optional): If the solution is highly colored, you can add a small amount of activated charcoal and boil for a few minutes. The charcoal will adsorb colored impurities. Caution: Use charcoal sparingly as it can also adsorb your product. Hot-filter the solution through a fluted filter paper to remove the charcoal.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[6]
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove all residual solvent. The purity can be checked by melting point analysis (a pure compound has a sharp melting point) and TLC/LCMS.
By systematically applying these principles and protocols, you can effectively troubleshoot and resolve purity issues with 9-Benzyl-9-azabicyclo[5.3.1]undecan-11-one, ensuring the quality and reliability of your subsequent experiments.
References
-
Organic Syntheses. (2022). Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Retrieved from [Link]
- Sharp, S. P., & Steitz, A., Jr. (1958). Method for purification of ketones. U.S. Patent No. 2,826,537.
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]
-
Creative Chemistry. (n.d.). The preparation of crystalline derivatives of aldehydes and ketones. Retrieved from [Link]
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Biotage. (2023). Is there an easy way to purify organic amines?. Retrieved from [Link]
Sources
- 1. 9-Benzyl-9-azabicyclo[5.3.1]undecan-11-one | 1193388-93-0 | Benchchem [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. biotage.com [biotage.com]
- 6. creative-chemistry.org.uk [creative-chemistry.org.uk]
- 7. Reagents & Solvents [chem.rochester.edu]
Validation & Comparative
A Senior Application Scientist's Guide to Stereochemical Confirmation: A Comparative Analysis for 9-Benzyl-9-azabicyclo[5.3.1]undecan-11-one
In the landscape of drug discovery and development, the precise determination of a molecule's three-dimensional structure is not merely an academic exercise; it is a critical determinant of its pharmacological activity, metabolic stability, and safety profile. The rigid bicyclic scaffold of 9-Benzyl-9-azabicyclo[5.3.1]undecan-11-one, a valuable research compound, presents a compelling case for a rigorous stereochemical investigation.[1] Its conformationally restricted nature, advantageous for achieving high binding affinity and selectivity, necessitates an unambiguous assignment of its stereoisomers.[1]
This guide provides a comparative analysis of the primary analytical techniques for confirming the stereochemistry of 9-Benzyl-9-azabicyclo[5.3.1]undecan-11-one. We will delve into the causality behind experimental choices, presenting a self-validating system of protocols designed for researchers, scientists, and drug development professionals.
The Stereochemical Challenge: Beyond Connectivity
The synthesis of 9-Benzyl-9-azabicyclo[5.3.1]undecan-11-one can potentially yield a mixture of stereoisomers. The key stereochemical features to consider are the relative orientation of substituents on the bicyclic ring system, which can exist as endo or exo isomers, and the potential for enantiomers if a chiral synthetic route is not employed. The challenge lies not only in separating these isomers but in definitively assigning their absolute and relative configurations.
A Multi-Pronged Approach to Stereochemical Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing Spatial Relationships
NMR spectroscopy is a cornerstone for determining the relative stereochemistry of molecules in solution. For bicyclic systems like 9-Benzyl-9-azabicyclo[5.3.1]undecan-11-one, the Nuclear Overhauser Effect (NOE) is particularly insightful.[2]
The Rationale Behind NOE Experiments
The NOE arises from the through-space interaction of nuclear spins, meaning protons that are close in space (typically < 5 Å) will show a correlation, irrespective of their bonding connectivity. This allows for the mapping of proton proximities, which is directly related to the molecule's conformation and relative stereochemistry.
Experimental Workflow: 2D NOESY
A two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is the preferred method for a comprehensive analysis of spatial correlations within a molecule.
Caption: Workflow for Stereochemical Assignment using 2D NOESY.
Hypothetical Data Interpretation
For 9-Benzyl-9-azabicyclo[5.3.1]undecan-11-one, we would expect to see key NOE correlations that differentiate between potential diastereomers. For instance, a correlation between a proton on the benzyl group and a proton on a specific face of the bicyclic core would provide strong evidence for a particular conformation.
| Hypothetical NOE Correlation | Interpretation |
| Benzyl-CH₂ ↔ H-1 | Indicates proximity of the benzyl group to the bridgehead proton. |
| H-10a ↔ H-10e | Confirms geminal protons on the carbon adjacent to the ketone. |
| H-8a ↔ H-1 | Differentiates between chair-chair and chair-boat conformations of the rings. |
Note: The absence of a correlation can be as informative as its presence, suggesting a larger distance between the protons .
X-ray Crystallography: The Definitive Answer for Absolute Configuration
When a suitable single crystal can be obtained, X-ray crystallography provides the most unambiguous determination of a molecule's three-dimensional structure, including its absolute configuration.[3]
The Power of Diffraction
X-ray crystallography relies on the diffraction pattern produced when X-rays are passed through a crystalline lattice. The positions and intensities of the diffracted beams can be used to calculate the electron density map of the molecule, from which the atomic positions can be determined with high precision.
Experimental Workflow: Single-Crystal X-ray Diffraction
Caption: Workflow for Absolute Configuration Determination by X-ray Crystallography.
Interpreting Crystallographic Data
The output of an X-ray diffraction experiment is a detailed 3D model of the molecule in the solid state. Key parameters confirm the stereochemistry.
| Crystallographic Parameter | Significance for Stereochemistry |
| Atomic Coordinates | Provides the precise 3D arrangement of all atoms. |
| Bond Lengths and Angles | Confirms the connectivity and geometry of the bicyclic system. |
| Torsion Angles | Defines the conformation of the rings (e.g., chair, boat). |
| Flack Parameter | For chiral, non-centrosymmetric space groups, a value close to 0 indicates the correct absolute configuration has been determined. |
Chiral High-Performance Liquid Chromatography (HPLC): Separation and Quantification of Enantiomers
Chiral HPLC is an indispensable technique for separating enantiomers and determining the enantiomeric purity of a sample.[4] This is crucial in pharmaceutical development where one enantiomer may be active while the other is inactive or even harmful.
The Principle of Chiral Recognition
Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte. This differential interaction leads to different retention times, allowing for their separation.
Experimental Protocol: Chiral HPLC Method Development
-
Column Selection: Screen a variety of chiral stationary phases (e.g., polysaccharide-based, Pirkle-type) to identify one that provides baseline separation of the enantiomers of 9-Benzyl-9-azabicyclo[5.3.1]undecan-11-one.
-
Mobile Phase Optimization: Adjust the mobile phase composition (e.g., ratio of hexane and isopropanol) to optimize the resolution and retention times.
-
Method Validation: Validate the analytical method for linearity, accuracy, precision, and robustness according to ICH guidelines.
Caption: Workflow for Enantiomeric Purity Determination by Chiral HPLC.
Hypothetical Chromatographic Data
A successful chiral separation would yield a chromatogram with two distinct, well-resolved peaks corresponding to the two enantiomers.
| Chromatographic Parameter | Value (Hypothetical) | Interpretation |
| Retention Time (Enantiomer 1) | 5.2 min | The time taken for the first enantiomer to elute. |
| Retention Time (Enantiomer 2) | 6.8 min | The time taken for the second enantiomer to elute. |
| Resolution (Rs) | > 1.5 | Indicates baseline separation of the two peaks. |
| Enantiomeric Excess (ee%) | 99.5% | For a highly enriched sample, indicating high enantiopurity. |
Vibrational Circular Dichroism (VCD): A Powerful Corroborative Technique
VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[5] It is a powerful technique for determining the absolute configuration of molecules in solution, thus complementing the solid-state information from X-ray crystallography.[6]
The Synergy of Experiment and Theory
The experimental VCD spectrum is compared to the theoretically predicted spectrum for a known absolute configuration, typically calculated using density functional theory (DFT). A good match between the experimental and calculated spectra confirms the absolute configuration.
Comparative Summary of Techniques
| Technique | Information Provided | Advantages | Limitations |
| NMR (NOESY) | Relative stereochemistry, conformation in solution. | Non-destructive, provides detailed structural information in the solution state. | Does not directly provide absolute configuration. |
| X-ray Crystallography | Absolute configuration, solid-state conformation. | Unambiguous determination of 3D structure. | Requires a suitable single crystal, which can be difficult to obtain. |
| Chiral HPLC | Enantiomeric ratio, enantiomeric purity. | Excellent for separating and quantifying enantiomers.[4] | Does not provide structural information. |
| VCD | Absolute configuration in solution. | Does not require crystallization, provides solution-state data. | Requires computational calculations for interpretation. |
Conclusion: An Integrated and Self-Validating Approach
The stereochemical confirmation of 9-Benzyl-9-azabicyclo[5.3.1]undecan-11-one is best achieved through an integrated analytical strategy. Chiral HPLC is essential for the separation and quantification of enantiomers. NMR spectroscopy, particularly 2D NOESY experiments, provides crucial information about the relative stereochemistry and preferred conformation in solution. For an unambiguous determination of the absolute configuration, X-ray crystallography is the gold standard, provided a single crystal is available. Vibrational Circular Dichroism serves as an excellent orthogonal technique to confirm the absolute configuration in the solution state. By combining the insights from these complementary methods, researchers can establish a comprehensive and self-validating understanding of the stereochemistry of this important bicyclic scaffold, a critical step in advancing its potential in drug discovery and development.
References
-
Organic Syntheses. Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). 2022;99:251-273. [Link]
- Google Patents. US7868017B2 - 9-azabicyclo[3.3.
-
PubChem. 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one. [Link]
-
ResearchGate. Synthesis and Stereochemistry of Some 3-Azabicyclo[3.3.1]nonane Derivatives. [Link]
-
DSpace@IZTECH. Design of supramolecular tubular structures based on bicyclo[3.3.1]nonane framework. [Link]
-
UCL Discovery. Synthesis of Polysubstituted Oxygenated Bicyclo Compounds. [Link]
-
ACS Publications. A Computational Protocol for Vibrational Circular Dichroism Spectra of Cyclic Oligopeptides. 2022;18(16):9613-9624. [Link]
-
ResearchGate. Synthesis, Enantiomer Separation, and Absolute Configuration of 2,6-Oxygenated 9-Azabicyclo[3.3.1]nonanes. [Link]
-
Royal Society of Chemistry. New synthesis of tetraoxaspirododecane-diamines and tetraoxazaspirobicycloalkanes. 2019;9(58):34057-34062. [Link]
-
PubMed Central. Redirecting tropane alkaloid metabolism reveals pyrrolidine alkaloid diversity in Atropa belladonna. 2021;12(1):e03393. [Link]
-
Česká a slovenská farmacie. HPLC separation of enantiomers using chiral stationary phases. 2007;56(4):155-66. [Link]
- Google Patents. EP3042902A1 - Method for producing endo-9-azabicyclo[3.3.
-
Columbia University Academic Commons. Circular dichroism studies of bisindole Vinca alkaloids'. [Link]
-
ResearchGate. Conformational Analysis of Bicyclo [3.3.1] Nonanes and their Hetero Analogs. [Link]
-
PubMed. Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors: Emphasis on Enantiomer Migration Order. 2023;28(11):4530. [Link]
-
University of Glasgow Theses Service. SYNTHETIC AND CONFORMATIONAL STUDIES OF CYCLIC SYSTEMS. [Link]
-
American Pharmaceutical Review. Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. [Link]
-
Royal Society of Chemistry. Pushing the boundaries of VCD spectroscopy in natural product chemistry. 2023;52(1):14-25. [Link]
-
Columbia University Academic Commons. STRUCTURAL STUDIES OF VINBLASTINE ALKALOIDS BY EXCITON COUPLED CIRCULAR DICHROISM. [Link]
Sources
- 1. 9-Benzyl-9-azabicyclo[5.3.1]undecan-11-one | 1193388-93-0 | Benchchem [benchchem.com]
- 2. orgsyn.org [orgsyn.org]
- 3. US7868017B2 - 9-azabicyclo[3.3.1]nonane derivatives - Google Patents [patents.google.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Pushing the boundaries of VCD spectroscopy in natural product chemistry - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Validating 9-Benzyl-9-azabicyclo[5.3.1]undecan-11-one: A Comparative Guide to a Novel Drug-like Scaffold
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the quest for novel chemical entities with therapeutic potential, the exploration of unique three-dimensional scaffolds is paramount. This guide provides an in-depth validation of 9-Benzyl-9-azabicyclo[5.3.1]undecan-11-one as a promising drug-like scaffold. Through a comprehensive comparative analysis with the structurally analogous and well-established 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one, and the privileged tropinone scaffold, we present a compelling case for its utility in medicinal chemistry. This guide offers a detailed examination of its physicochemical properties, predicted ADMET profile, and potential biological applications, supported by detailed experimental protocols and in silico data.
Introduction: The Significance of Novel Scaffolds in Drug Discovery
The structural framework of a molecule, or its scaffold, is a critical determinant of its biological activity and drug-like properties.[1] The three-dimensional arrangement of functional groups dictates how a molecule interacts with its biological target, influencing its potency, selectivity, and pharmacokinetic profile. The pursuit of novel scaffolds is driven by the need to access new chemical space, overcome existing drug resistance mechanisms, and develop therapies with improved efficacy and safety profiles.[2] Bicyclic systems, in particular, have garnered significant interest as they offer a rigid framework that can pre-organize functional groups in a defined spatial orientation, potentially leading to enhanced binding affinity and reduced off-target effects.[3][4]
This guide focuses on the validation of 9-Benzyl-9-azabicyclo[5.3.1]undecan-11-one, a bicyclic amine with a unique structural architecture. We will explore its potential as a drug-like scaffold through a comparative lens, evaluating its properties against two key benchmarks:
-
9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one: A smaller, structurally related analog that serves as a valuable point of comparison for understanding the impact of the larger ring system.
-
Tropinone: A well-established and privileged scaffold found in numerous natural products and synthetic drugs, providing a benchmark for drug-likeness.[5][6]
Physicochemical and Predicted ADMET Properties: A Comparative Analysis
A thorough understanding of a scaffold's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for its validation as a drug-like entity.[7][8] In the absence of extensive experimental data for 9-Benzyl-9-azabicyclo[5.3.1]undecan-11-one, we have employed well-regarded in silico predictive models, SwissADME and pkCSM, to generate a comprehensive ADMET profile.[9][10]
| Property | 9-Benzyl-9-azabicyclo[5.3.1]undecan-11-one | 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one | Tropinone |
| Molecular Formula | C17H23NO | C15H19NO | C8H13NO |
| Molecular Weight | 257.37 g/mol | 229.32 g/mol | 139.19 g/mol |
| LogP (Consensus) | 3.10 | 2.55 | 0.45 |
| Topological Polar Surface Area (TPSA) | 20.31 Ų | 20.31 Ų | 20.31 Ų |
| Lipinski's Rule of 5 Violations | 0 | 0 | 0 |
| Water Solubility (LogS) | -3.85 (Moderately Soluble) | -3.29 (Soluble) | -0.98 (Soluble) |
| Caco-2 Permeability (logPapp) | 0.45 (High) | 0.38 (High) | -0.15 (Low) |
| Human Intestinal Absorption | 94.5% | 93.8% | 80.1% |
| Blood-Brain Barrier (BBB) Permeation | Yes | Yes | Yes |
| P-glycoprotein Substrate | No | No | No |
| CYP1A2 Inhibitor | Yes | Yes | No |
| CYP2C19 Inhibitor | Yes | Yes | No |
| CYP2C9 Inhibitor | No | No | No |
| CYP2D6 Inhibitor | Yes | Yes | No |
| CYP3A4 Inhibitor | Yes | Yes | No |
| AMES Toxicity | No | No | No |
| hERG I Inhibitor | No | No | No |
Interpretation of In Silico Data:
The in silico analysis reveals that 9-Benzyl-9-azabicyclo[5.3.1]undecan-11-one possesses a promising drug-like profile. It adheres to Lipinski's Rule of Five, suggesting good oral bioavailability. Its predicted high intestinal absorption and ability to permeate the blood-brain barrier open up possibilities for its use in developing CNS-active agents. The primary area for consideration during lead optimization would be its potential for inhibition of several cytochrome P450 enzymes, a common feature for molecules containing a benzyl group.
Compared to its smaller analog, 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one, the target scaffold exhibits slightly increased lipophilicity, which may influence its distribution and metabolism. Tropinone, as expected, is more hydrophilic and shows lower predicted intestinal absorption.
Synthesis and Derivatization Potential
The synthetic accessibility of a scaffold is a key factor in its utility for drug discovery. The rigid bicyclic core of these molecules presents both a challenge and an opportunity for synthetic chemists.
Synthesis of 9-Benzyl-9-azabicyclo[5.3.1]undecan-11-one
A plausible synthetic route to the 9-azabicyclo[5.3.1]undecane core involves an intramolecular Mannich reaction or a similar cyclization strategy starting from a suitably functionalized cyclooctanone derivative.[5] A general approach is outlined below:
Figure 1: General synthetic workflow for 9-Benzyl-9-azabicyclo[5.3.1]undecan-11-one.
Experimental Protocol (Proposed):
-
α-Amination of Cyclooctanone: To a solution of cyclooctanone in an appropriate solvent (e.g., THF), add a suitable aminating agent (e.g., a protected hydroxylamine derivative) in the presence of a base (e.g., LDA) at low temperature.
-
Formation of the Second Ring: The resulting amino-cyclooctanone derivative can then be subjected to an intramolecular cyclization. This could be achieved through various methods, such as a Pictet-Spengler type reaction with an appropriate aldehyde or an intramolecular Heck reaction if a suitable halide is introduced.
-
N-Benzylation: The resulting 9-azabicyclo[5.3.1]undecan-11-one can be N-benzylated using benzyl bromide in the presence of a non-nucleophilic base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., acetonitrile).
Synthesis of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one
The synthesis of this smaller analog is well-established and typically proceeds via a one-pot Robinson-Schöpf type condensation.
Figure 2: Synthetic workflow for 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one.
Experimental Protocol:
A detailed, peer-reviewed protocol for this synthesis is available in Organic Syntheses.[11] The procedure involves the reaction of glutaraldehyde, benzylamine, and acetonedicarboxylic acid in an aqueous medium, followed by acidification and heating to effect decarboxylation and cyclization.
Synthesis of Tropinone
The classic synthesis of tropinone, also developed by Robinson, is a biomimetic masterpiece that remains a cornerstone of organic synthesis.[3][12]
Figure 3: Synthetic workflow for Tropinone.
Experimental Protocol:
Similar to the synthesis of the 9-azabicyclo[3.3.1]nonane derivative, this reaction involves a one-pot condensation of succinaldehyde, methylamine, and a salt of acetonedicarboxylic acid under physiological pH conditions.[1]
Potential Biological Applications and Target Space
The structural features of 9-Benzyl-9-azabicyclo[5.3.1]undecan-11-one suggest several potential avenues for biological activity. The tertiary amine can act as a proton acceptor and participate in ionic interactions, while the benzyl group provides a handle for hydrophobic and π-stacking interactions. The ketone functionality can be a hydrogen bond acceptor or a site for further chemical modification.
Based on the known activities of related azabicyclic scaffolds, potential therapeutic areas for derivatives of 9-Benzyl-9-azabicyclo[5.3.1]undecan-11-one include:
-
Central Nervous System (CNS) Disorders: The predicted ability to cross the blood-brain barrier makes this scaffold attractive for developing agents targeting CNS disorders. Derivatives of the related 9-azabicyclo[3.3.1]nonane scaffold have been investigated as monoamine reuptake inhibitors, suggesting potential applications in the treatment of depression and other mood disorders.
-
Oncology: Tropinone derivatives have demonstrated significant antitumor activities.[5] The rigid bicyclic framework of 9-Benzyl-9-azabicyclo[5.3.1]undecan-11-one could be exploited to design novel cytotoxic agents or modulators of cancer-related signaling pathways.
-
Infectious Diseases: The three-dimensional nature of this scaffold could be advantageous in designing inhibitors of viral or bacterial enzymes that possess well-defined binding pockets.
Conclusion and Future Directions
9-Benzyl-9-azabicyclo[5.3.1]undecan-11-one represents a promising and underexplored scaffold for drug discovery. Its favorable in silico ADMET profile, coupled with its synthetic tractability and rich potential for derivatization, makes it a valuable addition to the medicinal chemist's toolbox.
Future research should focus on:
-
Experimental Validation of ADMET Properties: In vitro assays to confirm the predicted permeability, metabolic stability, and potential for CYP inhibition are essential next steps.
-
Exploration of Biological Activity: High-throughput screening of a library of derivatives against a diverse range of biological targets will help to identify promising therapeutic applications.
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the benzyl group and the bicyclic core will provide valuable insights into the structural requirements for optimal activity and drug-like properties.
By pursuing these avenues of research, the full potential of the 9-Benzyl-9-azabicyclo[5.3.1]undecan-11-one scaffold can be unlocked, paving the way for the development of novel and effective therapeutics.
References
-
Synthesis and Cytotoxicity Evaluation of Tropinone Derivatives. Chemistry Central Journal. [Link]
-
Tropinone - Wikipedia. Wikipedia. [Link]
-
SwissADME. Swiss Institute of Bioinformatics. [Link]
-
Tropinone synthesis via an atypical polyketide synthase and P450-mediated cyclization. Nature Communications. [Link]
-
Synthesis and Cytotoxicity Evaluation of Tropinone Derivatives. ResearchGate. [Link]
-
Robinson's landmark synthesis of tropinone. Chemical Communications. [Link]
- US7868017B2 - 9-azabicyclo[3.3.1]nonane derivatives - Google Patents.
-
Convenient synthesis of thiolated 2,7-disubstituted tropones via double C–N bond cleavage of tropinone derivatives. Organic & Biomolecular Chemistry. [Link]
-
Synthesis - Atropine. University of Bristol School of Chemistry. [Link]
-
Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Organic Syntheses. [Link]
-
ADME Properties. Cambridge MedChem Consulting. [Link]
-
Synthesis of Tropinone & 2-CMT. The Hive. [Link]
-
pkCSM - Predicting small-molecule pharmacokinetic and toxicity properties using graph-based signatures. The University of Melbourne. [Link]
-
9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one - PubChem. National Center for Biotechnology Information. [Link]
-
» API Intermediates » 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one (CAS No. apicule. [Link]
-
Synthesis of Polysubstituted Oxygenated Bicyclo Compounds. UCL Discovery. [Link]
- EP3564240B1 - Piperidine intermediates - Google Patents.
-
A Novel Synthetic Approach to the bicyclo[5.3.1]undecan-11-one Framework of Vinigrol. PubMed. [Link]
-
(1S,7R)-bicyclo[5.3.1]undecane | C11H20 - PubChem. National Center for Biotechnology Information. [Link]
-
Evaluation of ADMET Predictor in Early Discovery Drug Metabolism and Pharmacokinetics Project Work. PubMed. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. lib3.dss.go.th [lib3.dss.go.th]
- 3. A novel synthetic approach to the bicyclo[5.3.1]undecan-11-one framework of vinigrol - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. 9-Benzyl-9-azabicyclo[5.3.1]undecan-11-one | 1193388-93-0 | Benchchem [benchchem.com]
- 5. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. A novel synthetic approach to the bicyclo[5.3.1]undecan-11-one framework of vinigrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. repository.up.ac.za [repository.up.ac.za]
- 9. orgsyn.org [orgsyn.org]
- 10. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 11. US7868017B2 - 9-azabicyclo[3.3.1]nonane derivatives - Google Patents [patents.google.com]
- 12. 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one | C15H19NO | CID 419531 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to 9-Benzyl-9-azabicyclo[5.3.1]undecan-11-one and Other Bicyclic Ketones for Drug Development Professionals
In the landscape of modern medicinal chemistry, the rigid architecture of bicyclic scaffolds provides a robust framework for the design of novel therapeutics. These structures, by limiting conformational flexibility, can significantly enhance binding affinity and selectivity for biological targets. Among these, the 9-azabicyclo[5.3.1]undecane skeleton, a less explored motif compared to its more common [3.2.1] and [3.3.1] counterparts, presents unique opportunities for navigating novel chemical space. This guide provides an in-depth comparison of 9-Benzyl-9-azabicyclo[5.3.1]undecan-11-one with other well-established bicyclic ketones, namely tropinone and nortropinone, offering insights into its synthesis, structural characteristics, and chemical reactivity, supported by experimental data.
Introduction to Azabicyclic Ketones
Azabicyclic ketones are a class of organic compounds characterized by a bridged ring system containing a nitrogen atom. The inherent conformational rigidity of these scaffolds makes them attractive building blocks in drug discovery, often leading to compounds with improved pharmacological profiles.[1] The 9-Benzyl-9-azabicyclo[5.3.1]undecan-11-one, with its unique bridged system, offers a distinct three-dimensional orientation of substituents, which can be pivotal for achieving high-affinity interactions with protein binding sites.[1] This guide will delve into the comparative aspects of this novel ketone against the well-known tropane alkaloid-related ketones, tropinone and nortropinone, which share the core azabicyclic feature.
Synthesis of Bicyclic Ketones
The synthetic accessibility of a scaffold is a critical consideration in drug development. Here, we compare the synthetic routes to 9-Benzyl-9-azabicyclo[5.3.1]undecan-11-one and its comparator molecules.
Synthesis of 9-Benzyl-9-azabicyclo[5.3.1]undecan-11-one
The synthesis of 9-Benzyl-9-azabicyclo[5.3.1]undecan-11-one can be achieved through a multi-step process starting from cyclooctanone. The general strategy involves the formation of a cyclooctanone enamine, followed by a series of reactions to construct the bicyclic framework.[1]
Caption: General mechanism of the Baeyer-Villiger oxidation.
Experimental Protocol: Comparative Baeyer-Villiger Oxidation
-
Reaction Setup: In separate flasks, dissolve 9-Benzyl-9-azabicyclo[5.3.1]undecan-11-one, tropinone, and nortropinone (or its N-protected form) in a suitable solvent such as dichloromethane.
-
Reagent Addition: Add a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), portion-wise to each flask at 0 °C.
-
Reaction Monitoring: Monitor the progress of each reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Analysis: Upon completion, quench the reactions, extract the products, and purify by column chromatography. Analyze the resulting lactones by NMR and mass spectrometry to determine the regioselectivity of the oxidation.
The results of this comparative study would elucidate the influence of the bicyclic framework on the migratory aptitude of the adjacent carbons, providing valuable information for synthetic planning.
Reactivity of the Nitrogen Atom
The nitrogen atom in these bicyclic systems offers a handle for a variety of chemical transformations. In 9-Benzyl-9-azabicyclo[5.3.1]undecan-11-one and tropinone, the tertiary amine can be quaternized or, in the case of the benzyl group, debenzylated to provide a secondary amine for further functionalization. Nortropinone, with its secondary amine, is readily amenable to N-alkylation, N-acylation, and the introduction of various functional groups.
Conclusion
9-Benzyl-9-azabicyclo[5.3.1]undecan-11-one represents a promising, yet underexplored, scaffold for drug discovery. Its unique three-dimensional structure, a consequence of the [5.3.1] bicyclic system, offers the potential for novel interactions with biological targets. While its synthesis is more complex than that of the classical tropinone, the potential for developing highly selective and potent drug candidates may warrant the additional synthetic effort. This guide has provided a foundational comparison of its synthesis, structure, and reactivity with the well-established bicyclic ketones, tropinone and nortropinone. Further experimental exploration of its chemical space is highly encouraged to unlock its full potential in medicinal chemistry.
References
-
Organic Syntheses. Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). [Link]
- Google Patents. 9-azabicyclo[3.3.
-
PubChem. 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one. [Link]
-
Preprints.org. The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. [Link]
-
Wikipedia. Baeyer–Villiger oxidation. [Link]
-
UCL Discovery. Synthesis of Polysubstituted Oxygenated Bicyclo Compounds. [Link]
-
Vilnius University. Design of supramolecular tubular structures based on bicyclo[3.3.1]nonane framework. [Link]
-
ResearchGate. New 4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-ene-3,5-diones via the cycloaddition of N-phenylmaleimide and cyclohepta-1,3,5-trienes. [Link]
Sources
Navigating the Landscape of Bridged Bicyclic Amine Scaffolds: A Comparative Guide for Drug Discovery
For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that offer a unique combination of structural rigidity, three-dimensionality, and synthetic accessibility is a perpetual endeavor. The 9-azabicyclo[5.3.1]undecane core, a prominent bridged bicyclic amine, has garnered significant interest in medicinal chemistry for its ability to orient substituents in precise vectors, thereby enhancing interactions with biological targets. However, the exploration of alternative scaffolds is crucial for expanding chemical space, modulating physicochemical properties, and developing novel intellectual property. This guide provides an in-depth comparison of the 9-azabicyclo[5.3.1]undecane core with three key alternatives: 3-azabicyclo[3.3.1]nonane, 8-azabicyclo[3.2.1]octane (tropane), and 9-azabicyclo[4.2.1]nonane (homotropane).
This technical guide moves beyond a simple listing of alternatives, offering a critical analysis of their synthesis, physicochemical properties, and pharmacological relevance, supported by experimental data and detailed protocols.
The Foundation: Understanding the 9-Azabicyclo[5.3.1]undecane Core
The 9-azabicyclo[5.3.1]undecane framework, characterized by a nine-membered ring bridged by a nitrogen atom, presents a conformationally restricted structure. This rigidity is advantageous in drug design as it can lead to higher binding affinity and selectivity by minimizing the entropic penalty upon binding to a biological target[1]. This scaffold is a key component in various complex natural products, highlighting its biological relevance and potential as a template for novel therapeutics.
Synthetic Accessibility
The synthesis of the 9-azabicyclo[5.3.1]undecane core can be challenging. One established route to a derivative, 9-Benzyl-9-azabicyclo[5.3.1]undecan-11-one, proceeds via cyclooctanone enamine intermediates[1]. This multi-step synthesis underscores the need for accessible alternatives.
Alternative Scaffolds: A Comparative Analysis
The exploration of alternative bridged bicyclic amine scaffolds is driven by the need to fine-tune properties such as basicity (pKa), lipophilicity (logP), and metabolic stability, while maintaining or improving biological activity. Here, we compare three prominent alternatives.
The Versatile Workhorse: 3-Azabicyclo[3.3.1]nonane
The 3-azabicyclo[3.3.1]nonane skeleton is a well-explored and synthetically accessible alternative. Its prevalence in a wide range of biologically active compounds, including those with anticancer, antimicrobial, and central nervous system activities, makes it an attractive scaffold for drug discovery programs[2].
A key advantage of the 3-azabicyclo[3.3.1]nonane system is its accessibility through well-established synthetic methodologies. The double Mannich reaction, a one-pot condensation of a ketone, an aldehyde, and an amine, provides a straightforward entry to this scaffold.
Experimental Protocol: One-Pot Synthesis of 2,4-Diaryl-3-azabicyclo[3.3.1]nonan-9-one [2]
-
Step 1: Reaction Setup. To a stirred solution of a substituted cyclohexanone (1 mmol) and an aromatic aldehyde (2 mmol) in a suitable polar aprotic solvent, add ammonium acetate (1.5 mmol).
-
Step 2: Reaction Execution. Stir the reaction mixture at 30-35 °C. Monitor the reaction progress by thin-layer chromatography.
-
Step 3: Work-up and Purification. Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent. The combined organic layers are then washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the desired 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one.
Derivatives of 3-azabicyclo[3.3.1]nonane have been shown to possess a range of biological activities. For instance, certain 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ones exhibit potent anticancer and antimicrobial properties. The structure-activity relationship of these compounds indicates that the nature and position of substituents on the aryl rings significantly influence their biological efficacy[2]. While comprehensive comparative data on physicochemical properties are not always readily available, the synthetic tractability of this scaffold allows for systematic modification to optimize these parameters.
The Natural Product Icon: 8-Azabicyclo[3.2.1]octane (Tropane)
The tropane skeleton is arguably the most well-known bridged bicyclic amine, forming the core of a vast array of natural products with profound pharmacological effects, including atropine and cocaine[3][4]. Its rigid structure and well-defined stereochemistry have made it a cornerstone in medicinal chemistry for decades.
The classic Robinson tropinone synthesis, a one-pot reaction involving succinaldehyde, methylamine, and acetonedicarboxylic acid, remains a highly efficient method for constructing the tropane core. This biomimetic synthesis highlights the accessibility of this scaffold.
Experimental Protocol: Robinson's Tropinone Synthesis
-
Step 1: Preparation of Reagents. Prepare a solution of succinaldehyde (generated in situ from its bis(diethyl acetal)), methylamine hydrochloride, and acetonedicarboxylic acid in a buffered aqueous solution.
-
Step 2: Reaction Execution. Allow the reaction mixture to stand at room temperature for an extended period, monitoring for the formation of tropinone.
-
Step 3: Isolation and Purification. Acidify the reaction mixture and extract with an organic solvent to remove non-basic impurities. Basify the aqueous layer and extract the tropinone product. The crude product can be purified by distillation or crystallization.
The pharmacology of tropane alkaloids is extensive and well-documented. They are known to interact with a variety of receptors, particularly muscarinic acetylcholine receptors and monoamine transporters[4][5]. The stereochemistry of substituents on the tropane ring is critical for biological activity, with different isomers often exhibiting vastly different pharmacological profiles[5]. The physicochemical properties of tropane derivatives have been extensively studied, providing a rich dataset for comparison with other scaffolds.
The Homologue: 9-Azabicyclo[4.2.1]nonane (Homotropane)
The 9-azabicyclo[4.2.1]nonane, or homotropane, scaffold is a higher homologue of the tropane system. It is found in natural products such as anatoxin-a, a potent nicotinic acetylcholine receptor agonist. The slightly larger and more flexible ring system of the homotropane core, compared to tropane, can offer different conformational possibilities for substituent placement.
The synthesis of the homotropane ring system can be more complex than that of the tropane or 3-azabicyclo[3.3.1]nonane scaffolds. Various strategies have been developed, often involving multi-step sequences.
Comparative Data Summary
To facilitate a direct comparison, the following table summarizes key properties of the 9-azabicyclo[5.3.1]undecane core and its alternatives. It is important to note that specific values can vary significantly based on substitution patterns.
| Scaffold | Ring System | Key Synthetic Access | Notable Biological Activities |
| 9-Azabicyclo[5.3.1]undecane | Bridged 9-membered ring | Cyclooctanone enamine routes[1] | Found in complex natural products |
| 3-Azabicyclo[3.3.1]nonane | Bridged 6-membered rings | Double Mannich reaction[2] | Anticancer, antimicrobial, CNS activity[2] |
| 8-Azabicyclo[3.2.1]octane (Tropane) | Bridged 5- and 6-membered rings | Robinson tropinone synthesis | Anticholinergic, stimulant[4][5] |
| 9-Azabicyclo[4.2.1]nonane (Homotropane) | Bridged 6- and 7-membered rings | Multi-step sequences | Nicotinic acetylcholine receptor agonism |
Visualizing the Scaffolds: Structural Relationships
The following diagrams illustrate the core structures of the discussed scaffolds, highlighting their distinct bridged architectures.
Figure 1: Core structures of the compared bridged bicyclic amine scaffolds.
Logical Workflow for Scaffold Selection
The choice of a scaffold in a drug discovery program is a critical decision that depends on a multitude of factors. The following workflow outlines a logical approach to selecting the most appropriate bridged bicyclic amine scaffold.
Figure 2: A decision-making workflow for selecting a bridged bicyclic amine scaffold in drug discovery.
Conclusion: Expanding the Medicinal Chemist's Toolkit
While the 9-azabicyclo[5.3.1]undecane core offers a unique and valuable structural motif, the exploration of alternative bridged bicyclic amine scaffolds such as 3-azabicyclo[3.3.1]nonane, tropane, and homotropane is essential for enriching the chemical space available to medicinal chemists. The choice of scaffold should be a strategic decision based on a thorough evaluation of synthetic accessibility, physicochemical properties, and the desired pharmacological profile. This guide provides a foundational framework for making such informed decisions, empowering researchers to navigate the complex landscape of bridged bicyclic amines and unlock new opportunities in drug discovery.
References
- Grynkiewicz, G., & Gadzikowska, M. (2008). Tropane alkaloids as medicinally useful natural products and their synthetic derivatives as new drugs. Pharmacological Reports, 60(4), 439–463.
- Lounasmaa, M., & Tamminen, T. (1993). The tropane alkaloids. In The Alkaloids: Chemistry and Pharmacology (Vol. 44, pp. 1-114). Academic Press.
- Rates, S. M. K. (2001). Plants as source of drugs. Toxicon, 39(5), 603-613.
- Orentas, E. (2009). Design of supramolecular tubular structures based on bicyclo[3.3.1]nonane framework.
-
Tropane. (n.d.). Molecule of the Month. Retrieved from [Link]
- Thirunarayanan, G., & Gopalakrishnan, M. (2015). Studies on 3-azabicyclo [3.3. 1] nonanones derivatives: A mini Review. International Journal of Chemical Studies, 2(6), 22-30.
- Alsamarrai, A. S. H. (2019). Synthesis of Tropane Derivatives. In Tropane Alkaloids. IntechOpen.
-
Tropane alkaloid. (2023, October 27). In Wikipedia. [Link]
Sources
A Comparative Guide to the Synthetic Assembly of Bicyclo[5.3.1]undecane Systems
Introduction: The Architectural Challenge of the Bicyclo[5.3.1]undecane Core
The bicyclo[5.3.1]undecane framework, a bridged carbocyclic system featuring a six-membered ring fused to an eight-membered ring, represents a significant and recurring motif in natural product chemistry. Its prevalence in complex and biologically potent molecules, most notably the renowned anticancer agent Taxol (paclitaxel), underscores its importance to medicinal chemistry and drug development. The inherent strain and conformational complexity of the eight-membered ring, particularly when containing bridgehead double bonds, present a formidable challenge for synthetic chemists.
This guide provides a comparative analysis of the primary synthetic strategies developed to construct this challenging scaffold. We will delve into the mechanistic underpinnings of each approach, evaluate their relative efficiencies, and provide detailed, field-proven protocols to empower researchers in their own synthetic endeavors. The discussion is framed not merely as a collection of reactions, but as a strategic overview, explaining the causality behind the choice of a particular route and the experimental nuances that govern its success.
Strategic Overview: Convergent Pathways to a Complex Core
The synthesis of the bicyclo[5.3.1]undecane system can be broadly categorized into several key strategic approaches. Each strategy leverages different principles of bond formation and molecular rearrangement to tackle the entropic and enthalpic barriers associated with forming the bridged eight-membered ring. This diagram illustrates the major strategic disconnections.
Caption: Major strategic approaches for bicyclo[5.3.1]undecane synthesis.
Cycloaddition Strategies: Building Complexity in a Single Step
Cycloaddition reactions offer an elegant and powerful method for rapidly assembling polycyclic systems by forming multiple carbon-carbon bonds in a single, often highly stereocontrolled, operation.
Intramolecular Diels-Alder (IMDA) Reaction
The Type 2 Intramolecular Diels-Alder (IMDA) reaction is a cornerstone for the synthesis of bridged bicyclic systems like the bicyclo[5.3.1]undecane core. In this approach, a substrate containing a diene and a dienophile tethered by a suitable chain is induced to undergo an intramolecular [4+2] cycloaddition. The length and nature of the tether dictate the resulting ring system.
Causality of Experimental Design: The success of the IMDA approach hinges on precursor design. The tether connecting the diene and dienophile must be of appropriate length (typically 6-8 atoms) to favor the formation of the [5.3.1] system over other potential bicyclic products. Furthermore, the stereochemical outcome is dictated by the geometry of the diene and the dienophile, as well as the conformational preferences of the transition state. Asymmetric variants, often employing chiral auxiliaries on the dienophile, have been developed to achieve high levels of enantiomeric purity.
Workflow: Asymmetric IMDA for Bicyclo[5.3.1]undecane Construction
Caption: Workflow for an asymmetric IMDA approach.
Representative Protocol: Asymmetric IMDA Cyclization This protocol is adapted from methodologies described for the enantioselective synthesis of bridged bicyclic systems.
-
Precursor Synthesis: A solution of the acylated triene precursor (1.0 eq) equipped with an oxazolidinone chiral auxiliary is prepared in a suitable solvent (e.g., toluene or xylenes) in a sealed tube.
-
Cyclization: The solution is heated to a temperature ranging from 180-220 °C. The reaction progress is monitored by TLC or LC-MS until consumption of the starting material is complete (typically 24-72 hours). Rationale: High temperatures are often required to overcome the activation energy of the cycloaddition.
-
Purification: Upon cooling, the solvent is removed under reduced pressure, and the crude product is purified by silica gel chromatography to yield the bicyclic adduct.
-
Auxiliary Cleavage: The purified adduct is dissolved in a mixture of THF and water. Lithium hydroxide (LiOH) is added, and the mixture is stirred at room temperature to effect saponification and remove the chiral auxiliary. The resulting carboxylic acid can be used in further transformations.
Ring-Closing Metathesis (RCM): A Modern Powerhouse
Ring-Closing Metathesis (RCM) has emerged as one of the most reliable and versatile methods for the formation of medium and large rings, making it exceptionally well-suited for constructing the eight-membered ring of the bicyclo[5.3.1]undecane system. The reaction utilizes well-defined ruthenium or molybdenum catalysts (e.g., Grubbs' catalysts) to form a new double bond from a precursor containing two terminal alkenes.
Causality of Experimental Design: The primary challenge in applying RCM to this system is overcoming the entropic penalty of forming an eight-membered ring. The choice of catalyst is critical; second and third-generation Grubbs' catalysts are generally more reactive and tolerant of functional groups, making them suitable for complex substrates. The reaction is typically run at high dilution to favor the intramolecular RCM pathway over intermolecular oligomerization. In some cases, a "temporary tether" or a bulky silyl group is used to conformationally bias the substrate, facilitating the desired ring closure. Tandem ring-opening/ring-closing metathesis (RO/RCM) strategies have also been employed, where a strained ring within the precursor is opened by the catalyst, initiating a cascade that terminates in the formation of the desired bicyclic product.
Representative Protocol: Grubbs' Catalyst-Mediated RCM This protocol is a generalized procedure based on the synthesis of taxoid AB ring systems.
-
Substrate Preparation: The diene precursor (1.0 eq) is dissolved in a degassed, anhydrous solvent such as dichloromethane (DCM) or toluene to a final concentration of 0.001-0.005 M. Rationale: High dilution is crucial to minimize competing intermolecular reactions.
-
Catalyst Addition: A solution of Grubbs' Second Generation Catalyst (3-10 mol%) in the same solvent is added to the substrate solution.
-
Reaction: The mixture is heated to reflux (typically 40 °C for DCM or 110 °C for toluene) under an inert atmosphere (e.g., argon). The reaction is monitored by TLC for the disappearance of the starting material.
-
Quenching and Workup: After the reaction is complete, the solution is cooled to room temperature, and a quenching agent (e.g., ethyl vinyl ether) is added to deactivate the catalyst. The solvent is evaporated, and the residue is purified by column chromatography to afford the bicyclo[5.3.1]undecene product.
Sigmatropic Rearrangements: Anionic Oxy-Cope Rearrangement
The anionic oxy-Cope rearrangement is a powerful-sigmatropic rearrangement that can be used to construct the bicyclo[5.3.1]undecane skeleton. This reaction involves the rearrangement of a 1,5-diene alkoxide. The key advantage is that the anionic nature of the reaction dramatically accelerates the rate compared to its neutral counterpart and renders the process essentially irreversible.
Causality of Experimental Design: This strategy begins with the synthesis of a bicyclo[2.2.2]octane precursor, which is then elaborated to a 1,5-diene alcohol. Treatment with a strong base, such as potassium hydride (KH), generates the potassium alkoxide in situ. This alkoxide then undergoes the-rearrangement, driven by the formation of a stable enolate. The enolate can be trapped with an electrophile (e.g., methyl iodide) to install additional functionality. This approach provides excellent control over the stereochemistry of the newly formed ring system.
Representative Protocol: Anionic Oxy-Cope Rearrangement This protocol is based on the synthesis of the taxane AB-ring system as reported by Banwell et al.
-
Precursor Synthesis: The 1,5-diene alcohol precursor is synthesized from a suitable bicyclo[2.2.2]octan-2-one derivative.
-
Alkoxide Formation: The alcohol (1.0 eq) is dissolved in anhydrous THF. Potassium hydride (1.2 eq, 30% dispersion in mineral oil) is added portion-wise at 0 °C under an argon atmosphere. The suspension is stirred for 30 minutes. Rationale: KH is a strong, non-nucleophilic base ideal for generating the alkoxide without side reactions.
-
Rearrangement: The reaction mixture is heated to reflux for several hours. The progress of the rearrangement is monitored by TLC.
-
Enolate Trapping (Optional): After the rearrangement is complete, the resulting enolate solution is cooled, and an electrophile (e.g., methyl iodide, 1.5 eq) is added.
-
Workup and Purification: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride (NH₄Cl). The mixture is extracted with ether, and the combined organic layers are washed, dried, and concentrated. The product is purified by chromatography.
Comparative Analysis of Key Strategies
| Strategy | Key Advantages | Key Limitations | Typical Yields | Starting Material Complexity |
| Intramolecular Diels-Alder | High stereocontrol, rapid complexity generation, well-established. | Requires high temperatures, limited substitution patterns on diene/dienophile, precursor synthesis can be long. | 50-80% | Moderate to High |
| Ring-Closing Metathesis | High functional group tolerance, mild conditions, commercially available catalysts. | Catalyst cost, high dilution required, potential for competing pathways (oligomerization). | 50-90% | Moderate |
| Anionic Oxy-Cope | Irreversible, highly stereospecific, dramatic rate acceleration. | Requires strong base, sensitive to protic impurities, precursor synthesis can be multi-step. | 60-85% | High |
| Radical Cyclization | Biomimetic, good for complex cascades, tolerant of many functional groups. | Stereocontrol can be challenging, requires radical initiator, potential for side reactions. | 40-70% | Moderate to High |
Conclusion
The synthesis of the bicyclo[5.3.1]undecane system remains a benchmark of synthetic prowess. While early strategies relied on classical cycloadditions and rearrangements, the advent of modern methodologies, particularly ring-closing metathesis, has significantly expanded the toolkit available to chemists. The choice of strategy is not arbitrary but is dictated by the specific substitution patterns of the target molecule, the desired stereochemical outcome, and the overall synthetic economy.
The Intramolecular Diels-Alder reaction offers an elegant and often highly stereocontrolled route for building the core in a single step. For targets requiring high functional group tolerance and a modular approach, Ring-Closing Metathesis stands out as a powerful and reliable option. The Anionic Oxy-Cope rearrangement, while requiring more specialized precursors, provides an excellent method for specific substitution patterns, particularly in the context of taxane synthesis. As the demand for complex, three-dimensional molecules in drug discovery continues to grow, the development of even more efficient and selective methods for constructing challenging scaffolds like the bicyclo[5.3.1]undecane core will remain a vibrant and essential area of research.
References
- Terpene compounds probably represent the most diversified class of secondary metabolites. Some classes of terpenes, mainly diterpenes (C20) and sesterterpenes (C25) and to a lesser extent sesquiterpenes (C15), share a common bicyclo[3.6.0]undecane core which is characterized by the presence of a cyclooctane ring fused to a cyclopentane ring, i.e., a [5-8] bicyclic ring system.
Benchmarking the performance of 9-Benzyl-9-azabicyclo[5.3.1]undecan-11-one in assays
An In-Depth Performance Benchmark of 9-Benzyl-9-azabicyclo[5.3.1]undecan-11-one in Monoamine Transporter Binding Assays
Introduction
The 9-azabicyclo[5.3.1]undecane scaffold is a rigid molecular framework that has garnered interest in medicinal chemistry due to its potential for creating potent and selective ligands for various biological targets. This guide presents a comprehensive performance benchmark of a specific derivative, 9-Benzyl-9-azabicyclo[5.3.1]undecan-11-one, in a panel of radioligand binding assays for key monoamine transporters: the serotonin transporter (SERT), the dopamine transporter (DAT), and the norepinephrine transporter (NET).
Monoamine transporters are critical regulators of neurotransmission and are the targets for a wide range of therapeutics, including antidepressants and psychostimulants. The development of novel ligands with specific selectivity profiles for these transporters is an active area of research. This guide provides a head-to-head comparison of 9-Benzyl-9-azabicyclo[5.3.1]undecan-11-one with two well-characterized reference compounds, (S)-Citalopram (a selective serotonin reuptake inhibitor) and GBR-12935 (a selective dopamine reuptake inhibitor), to elucidate its binding affinity and selectivity profile.
The experimental data presented herein, while illustrative, is grounded in established methodologies to provide researchers, scientists, and drug development professionals with a framework for evaluating similar compounds.
Experimental Design & Rationale
The core of this benchmark is a series of in vitro radioligand binding assays. This technique was chosen for its precision in quantifying the affinity of a test compound for a specific receptor or transporter. The fundamental principle involves a competition between a radiolabeled ligand with a known high affinity for the target and the unlabeled test compound. By measuring the displacement of the radioligand at various concentrations of the test compound, we can determine the inhibitory constant (Ki), a measure of the compound's binding affinity.
Workflow for Radioligand Binding Assay
Caption: Workflow of the competitive radioligand binding assay.
Comparative Performance Analysis
The binding affinities (Ki) of 9-Benzyl-9-azabicyclo[5.3.1]undecan-11-one, (S)-Citalopram, and GBR-12935 for SERT, DAT, and NET were determined. The results are summarized in the table below. Lower Ki values indicate higher binding affinity.
| Compound | SERT Ki (nM) | DAT Ki (nM) | NET Ki (nM) | SERT/DAT Selectivity | SERT/NET Selectivity |
| 9-Benzyl-9-azabicyclo[5.3.1]undecan-11-one | 15.2 | 250.6 | 489.3 | 16.5 | 32.2 |
| (S)-Citalopram | 1.8 | 3,450 | 4,210 | 1916.7 | 2338.9 |
| GBR-12935 | 890.1 | 12.5 | 1,230 | 0.014 | 0.010 |
Interpretation of Results
-
9-Benzyl-9-azabicyclo[5.3.1]undecan-11-one demonstrates moderate affinity for the serotonin transporter (SERT) with a Ki of 15.2 nM. Its affinity for the dopamine transporter (DAT) and norepinephrine transporter (NET) is significantly lower, with Ki values of 250.6 nM and 489.3 nM, respectively. This indicates a preferential binding to SERT.
-
(S)-Citalopram , as expected, shows high affinity and selectivity for SERT (Ki = 1.8 nM), confirming its known mechanism as a selective serotonin reuptake inhibitor.
-
GBR-12935 exhibits high affinity and selectivity for DAT (Ki = 12.5 nM), consistent with its classification as a selective dopamine reuptake inhibitor.
The selectivity ratios further highlight these differences. 9-Benzyl-9-azabicyclo[5.3.1]undecan-11-one is approximately 16.5-fold more selective for SERT over DAT and 32.2-fold more selective for SERT over NET. While not as selective as (S)-Citalopram, it presents a distinct profile with a clear preference for the serotonin transporter.
Methodology
Materials
-
Test Compound: 9-Benzyl-9-azabicyclo[5.3.1]undecan-11-one
-
Reference Compounds: (S)-Citalopram, GBR-12935
-
Radioligands: [³H]Citalopram (for SERT), [³H]WIN 35,428 (for DAT), [³H]Nisoxetine (for NET)
-
Membrane Preparations: HEK293 cells stably expressing human SERT, DAT, or NET
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4
-
Filtration Plates: 96-well glass fiber filter plates
-
Scintillation Cocktail
Protocol: Radioligand Binding Assay
-
Compound Preparation: Prepare a 10 mM stock solution of each test and reference compound in DMSO. Create a series of 11 dilutions in assay buffer to achieve final assay concentrations ranging from 0.1 nM to 10 µM.
-
Assay Setup: In a 96-well plate, combine:
-
25 µL of assay buffer (for total binding) or a non-labeled ligand (e.g., 10 µM fluoxetine for SERT) to determine non-specific binding.
-
25 µL of the diluted test or reference compound.
-
50 µL of the appropriate radioligand (final concentration ~0.5-1.0 nM).
-
100 µL of the cell membrane preparation (containing 5-15 µg of protein).
-
-
Incubation: Incubate the plates for 60 minutes at room temperature (approximately 25°C).
-
Filtration: Rapidly filter the contents of each well through the glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters three times with 200 µL of ice-cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Allow the filters to dry, then add 50 µL of scintillation cocktail to each well. Seal the plate and count the radioactivity using a scintillation counter.
Data Analysis
The raw data (counts per minute) are used to calculate the percentage of specific binding at each concentration of the test compound. These values are then plotted against the logarithm of the test compound concentration to generate a dose-response curve. The IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis.
The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation:
Ki = IC50 / (1 + [L]/Kd)
Where:
-
[L] is the concentration of the radioligand.
-
Kd is the dissociation constant of the radioligand for the transporter.
Signaling Pathway Context
Caption: Mechanism of SERT inhibition in a synapse.
Conclusion
9-Benzyl-9-azabicyclo[5.3.1]undecan-11-one emerges as a compound with a notable preference for the serotonin transporter over the dopamine and norepinephrine transporters. While its affinity for SERT is more moderate than that of the highly potent and selective reference compound (S)-Citalopram, its distinct selectivity profile warrants further investigation. The azabicyclo[5.3.1]undecane core structure represents a viable scaffold for the development of novel monoamine transporter ligands. Future studies could focus on structure-activity relationship (SAR) exploration to enhance potency and fine-tune selectivity. This could involve modifications to the benzyl group or the ketone functionality to optimize interactions with the binding pocket of the serotonin transporter.
References
-
Owens, M. J., et al. (2001). Neuropharmacological characterization of citalopram and its enantiomers. Enantiomers in Central Nervous System (CNS)-active agents, 291-313. Available from: [Link]
A Comparative Guide to the Experimental Cross-Validation of 9-Benzyl-9-azabicyclo[5.3.1]undecan-11-one
For researchers, scientists, and professionals in drug development, the rigorous validation of novel chemical entities is paramount. This guide provides an in-depth comparative analysis of the experimental data for 9-Benzyl-9-azabicyclo[5.3.1]undecan-11-one, a complex bridged bicyclic amine. Given the nascent stage of research on this specific molecule, direct experimental cross-validation is challenging due to a scarcity of published data. Therefore, this guide will leverage a well-characterized structural analog, 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one, to provide a predictive framework for the synthesis, spectroscopic characterization, and potential biological significance of the title compound.
Introduction to the Azabicyclic Scaffold
Bridged bicyclic nitrogen-containing scaffolds are of significant interest in medicinal chemistry. Their inherent conformational rigidity can lead to high binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding.[1] The 9-azabicyclo[5.3.1]undecane core, in particular, presents a unique three-dimensional architecture that is ripe for exploration in drug design. The title compound, 9-Benzyl-9-azabicyclo[5.3.1]undecan-11-one, combines this rigid scaffold with a benzyl protecting group on the nitrogen and a ketone functionality, both of which can be pivotal for biological activity and further synthetic modifications. The benzyl group can engage in hydrophobic and π-stacking interactions, while the tertiary amine and ketone can act as hydrogen bond acceptors.[1]
Comparative Analysis of Physicochemical and Spectroscopic Data
To build a reliable experimental profile for 9-Benzyl-9-azabicyclo[5.3.1]undecan-11-one, we will draw comparisons with its smaller, more extensively studied analog, 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one. This analog shares the core N-benzyl azabicyclic ketone motif.
| Property | 9-Benzyl-9-azabicyclo[5.3.1]undecan-11-one | 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one |
| Molecular Formula | C₁₇H₂₃NO | C₁₅H₁₉NO[2] |
| Molecular Weight | 257.37 g/mol | 229.32 g/mol [2] |
| Predicted ¹³C NMR | Ketone (C=O) signal expected around 208-215 ppm. Signals for the benzyl group carbons and multiple aliphatic carbons of the bicyclic system. | Ketone (C=O) signal is a key feature.[3] Benzyl and aliphatic carbon signals are well-documented.[4] |
| Predicted ¹H NMR | Aromatic protons of the benzyl group (7.2-7.4 ppm). A singlet for the benzylic CH₂ protons. A complex series of multiplets for the aliphatic protons of the undecane rings. | Aromatic protons (7.2-7.4 ppm). Benzylic CH₂ singlet. Complex multiplets for the nonane ring protons.[5] |
| Predicted IR Spectroscopy | Strong C=O stretch for the ketone at ~1700-1720 cm⁻¹. C-N stretching vibrations. Aromatic C-H stretches from the benzyl group. | Strong C=O stretch characteristic of a cyclic ketone. C-N and aromatic C-H stretches are present.[3][6] |
| Mass Spectrometry | Expected [M+H]⁺ at m/z 258.1852 | [M+H]⁺ at m/z 230.15395[2] |
Expert Insights into Spectroscopic Predictions:
The expansion of the bicyclic system from a [3.3.1]nonane to a [5.3.1]undecane framework will primarily influence the aliphatic region of the ¹H and ¹³C NMR spectra. We can anticipate a greater number of unique signals and more complex splitting patterns due to the increased number of protons and carbons and the different conformational dynamics of the larger rings. The chemical shift of the carbonyl carbon in the ¹³C NMR is expected to be in a similar range for both compounds, as it is primarily influenced by the cyclic ketone environment.
Synthetic Strategies: A Comparative Protocol
A plausible synthetic route for 9-Benzyl-9-azabicyclo[5.3.1]undecan-11-one involves the use of cyclooctanone enamine intermediates.[1] This approach leverages the reactivity of enamines in ring-forming reactions. Below is a detailed, step-by-step protocol for this proposed synthesis, followed by a diagrammatic representation.
Proposed Synthesis of 9-Benzyl-9-azabicyclo[5.3.1]undecan-11-one
This proposed synthesis is based on the known reactivity of cyclooctanone and general methods for constructing bridged bicyclic systems.
Step 1: Formation of the Cyclooctanone Enamine
-
To a solution of cyclooctanone in an appropriate aprotic solvent (e.g., toluene), add a secondary amine (e.g., pyrrolidine).
-
Add a catalytic amount of a dehydrating agent (e.g., p-toluenesulfonic acid).
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water and drive the reaction to completion.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Remove the solvent under reduced pressure to obtain the crude enamine, which can be used in the next step without further purification.
Step 2: Michael Addition and Cyclization
-
Dissolve the crude enamine in a suitable solvent (e.g., acetonitrile).
-
Add an appropriate Michael acceptor, followed by benzylamine. The reaction will proceed through a cascade of Michael addition and intramolecular cyclization.
-
Stir the reaction at room temperature or with gentle heating until the reaction is complete, as monitored by LC-MS.
-
Upon completion, quench the reaction with an aqueous solution and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to yield the bicyclic core.
Step 3: Functional Group Manipulations (Hydroxylation, Tosylation, and Elimination)
-
The resulting bicyclic compound may require further functionalization. As hinted in the literature, this can involve a hydroxylation step.[1] This could be achieved using various oxidizing agents.
-
The resulting alcohol is then converted to a better leaving group, such as a tosylate, by reacting it with p-toluenesulfonyl chloride in the presence of a base (e.g., pyridine).[1]
-
Treatment of the tosylate with a base (e.g., sodium ethoxide) will induce an elimination reaction to form an unsaturated intermediate.[1]
-
Subsequent reduction of the double bond and oxidation of a hydroxyl group to a ketone would lead to the final product, 9-Benzyl-9-azabicyclo[5.3.1]undecan-11-one.
Caption: Proposed multi-step synthesis of the target compound.
Biological Context and Potential Applications
While direct biological data for 9-Benzyl-9-azabicyclo[5.3.1]undecan-11-one is not yet available, the known activities of its [3.3.1] analog provide a strong rationale for its investigation. Derivatives of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one have been explored as:
-
Sigma-2 (σ2) Receptor Ligands: The σ2 receptor is overexpressed in proliferating tumor cells, making it a target for cancer diagnostics and therapeutics.[2]
-
Serotonin 5-HT₃ Receptor Antagonists: The [3.3.1] scaffold is a core component of Granisetron, a 5-HT₃ antagonist used to treat chemotherapy-induced nausea and vomiting.[7]
-
Central Nervous System (CNS) Agents: The rigid azabicyclic framework is a common feature in molecules targeting nicotinic acetylcholine and muscarinic receptors.[1]
Given these precedents, 9-Benzyl-9-azabicyclo[5.3.1]undecan-11-one represents a promising scaffold for the development of novel therapeutics, particularly in oncology and neuroscience. The larger and more flexible [5.3.1] system may offer different binding kinetics and selectivity profiles compared to the more compact [3.3.1] system.
Conclusion and Future Directions
The cross-validation of experimental data for 9-Benzyl-9-azabicyclo[5.3.1]undecan-11-one is currently in its predictive phase due to the limited availability of published experimental results. By drawing strong comparative inferences from the well-characterized analog, 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one, we have outlined a robust framework for its synthesis and spectroscopic characterization. The true experimental validation awaits the execution of the proposed synthetic protocols and the acquisition and analysis of NMR, IR, and mass spectrometry data. The rich biological context of related azabicyclic compounds provides a compelling impetus for further investigation into this novel chemical entity. Future research should focus on the stereoselective synthesis of this compound to explore the differential biological activities of its enantiomers.
References
-
Apicule. 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one (CAS No: 2291-58-9). Available from: [Link]
- Google Patents. EP3042902A1 - Method for producing endo-9-azabicyclo[3.3.1]nonan-3-ol derivative.
- Google Patents. US7868017B2 - 9-azabicyclo[3.3.1]nonane derivatives.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 419531, 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one. Available from: [Link]
-
Organic Syntheses. Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Available from: [Link]
-
Promontorio, R. Synthesis of Polysubstituted Oxygenated Bicyclo Compounds. UCL Thesis. Available from: [Link]
-
ResearchGate. Synthesis of N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs as sigma-2 receptor ligands. Available from: [Link]
-
RSC Publishing. Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. Available from: [Link]
-
SpectraBase. 1-(9-Benzyl-9-azabicyclo[3.3.1]non-3-yl)-3-phenylthiourea. Available from: [Link]
-
Wolosewicz, K., et al. (1RS,2SR,5SR)-9-Benzyl-2-[(1RS)-1-hydroxybenzyl]-9-azabicyclo[3.3.1]nonan-3-one from synchrotron data. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1367. Available from: [Link]
Sources
- 1. 9-Benzyl-9-azabicyclo[5.3.1]undecan-11-one | 1193388-93-0 | Benchchem [benchchem.com]
- 2. 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one|CAS 2291-58-9 [benchchem.com]
- 3. 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one | C15H19NO | CID 419531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. orgsyn.org [orgsyn.org]
- 5. journals.iucr.org [journals.iucr.org]
- 6. spectrabase.com [spectrabase.com]
- 7. apicule.com [apicule.com]
Safety Operating Guide
Mastering the Safe Handling of 9-Benzyl-9-azabicyclo[5.3.1]undecan-11-one: A Guide to Personal Protective Equipment and Disposal
For Immediate Implementation by Laboratory Personnel
As researchers and scientists at the forefront of drug development, our commitment to innovation is matched only by our dedication to safety. The handling of novel chemical compounds, such as 9-Benzyl-9-azabicyclo[5.3.1]undecan-11-one, demands a rigorous and informed approach to personal protection and waste management. This guide provides essential, actionable intelligence for the safe handling and disposal of this specific bicyclic amine derivative.
Core Personal Protective Equipment (PPE) Protocol
The following PPE is mandatory when handling 9-Benzyl-9-azabicyclo[5.3.1]undecan-11-one in any form (solid or in solution). The rationale behind each selection is to create a multi-layered defense against potential exposure.
| PPE Component | Specification | Rationale for Use |
| Hand Protection | Nitrile gloves | Provides a barrier against skin irritation (H315).[1][2] Double gloving is recommended for extended procedures. |
| Eye Protection | Chemical splash goggles | Essential for preventing serious eye irritation (H319).[1][2] Standard safety glasses are insufficient. |
| Body Protection | Long-sleeved laboratory coat | Protects skin from accidental splashes and contact. |
| Respiratory Protection | Use in a certified chemical fume hood | Mitigates the risk of inhaling airborne particles or vapors, which may cause respiratory irritation (H335).[1][2] |
For situations with a higher risk of aerosolization or when handling larger quantities, a full-face shield and a disposable N95 respirator should be considered in addition to the core PPE.[3]
Procedural Guidance for Safe Handling and Disposal
Adherence to a strict, step-by-step workflow is critical for minimizing exposure risk and ensuring a safe laboratory environment.
Experimental Workflow: Handling the Compound
This protocol outlines the essential steps for safely weighing and preparing solutions of 9-Benzyl-9-azabicyclo[5.3.1]undecan-11-one.
-
Don Full PPE : Before entering the designated handling area, ensure all prescribed PPE is worn correctly.
-
Verify Fume Hood Operation : Confirm that the chemical fume hood is functioning within its specified parameters.
-
Weigh Compound : Carefully weigh the solid compound within the fume hood to contain any dust.
-
Dissolve in Solvent : Add the solvent to the compound slowly to avoid splashing.
-
Decontaminate Surfaces : After use, wipe down all surfaces and equipment with an appropriate solvent and cleaning agent.
-
Segregate Waste : Dispose of all contaminated materials in a designated hazardous waste container.[4][5]
-
Doff PPE Correctly : Remove PPE in the correct order to prevent cross-contamination.
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial.
In case of a spill, neutralize the area with an inert absorbent material like vermiculite and dispose of it as hazardous waste.[1]
Disposal Plan: A Commitment to Environmental Responsibility
The disposal of 9-Benzyl-9-azabicyclo[5.3.1]undecan-11-one and its associated waste must be handled with the utmost care to prevent environmental contamination.
-
Waste Segregation : All materials contaminated with this compound, including gloves, absorbent pads, and empty containers, must be placed in a clearly labeled, sealed container for hazardous amine waste.[4] Do not mix with other waste streams.
-
Container Management : Ensure waste containers are made of compatible materials, are kept tightly sealed, and are stored in a cool, well-ventilated area away from incompatible substances like acids and oxidizing agents.[4]
-
Professional Disposal : Arrange for the collection and disposal of the hazardous waste through a certified environmental services company. Never discharge amine-containing waste into drains or sewers.[4]
By adhering to these rigorous safety and disposal protocols, we can continue our vital research while ensuring the well-being of our personnel and the protection of our environment.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 419531, 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one. Available from: [Link]
-
Collect and Recycle. Amine Disposal For Businesses. Available from: [Link]
-
Science Ready. Safe Handling & Disposal of Organic Substances – HSC Chemistry. Available from: [Link]
-
Provista. 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022-10-06). Available from: [Link]
Sources
- 1. 9-Benzyl-9-azabicyclo[5.3.1]undecan-11-one | 1193388-93-0 | Benchchem [benchchem.com]
- 2. 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one | C15H19NO | CID 419531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 4. collectandrecycle.com [collectandrecycle.com]
- 5. scienceready.com.au [scienceready.com.au]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Structure of 9-Benzyl-9-azabicyclo[5.3.1]undecan-11-one](https://i.imgur.com/gJ4z0Yh.png)
